molecular formula C8H5FO4 B172910 2-Fluoroisophthalic acid CAS No. 1583-65-9

2-Fluoroisophthalic acid

Cat. No.: B172910
CAS No.: 1583-65-9
M. Wt: 184.12 g/mol
InChI Key: DWOLBEJAJWCIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroisophthalic acid is a useful research compound. Its molecular formula is C8H5FO4 and its molecular weight is 184.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOLBEJAJWCIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384462
Record name 2-fluoroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1583-65-9
Record name 2-fluoroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Fluoroisophthalic acid CAS number 1583-65-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoroisophthalic Acid (CAS 1583-65-9)

Abstract

This compound (CAS No. 1583-65-9) is a fluorinated aromatic dicarboxylic acid that serves as a highly versatile building block in medicinal chemistry, materials science, and organic synthesis. The strategic placement of a fluorine atom on the isophthalic acid scaffold imparts unique electronic properties, enhanced acidity, and the ability to form specific non-covalent interactions, making it a valuable precursor for a range of advanced applications.[1] This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, key applications as a molecular linker and pharmaceutical intermediate, and essential safety and handling protocols. By synthesizing field-proven insights with established chemical principles, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their development programs.

Introduction and Significance

This compound, also known as 2-fluorobenzene-1,3-dicarboxylic acid, is a derivative of isophthalic acid featuring a fluorine substituent at the 2-position of the benzene ring.[1] This substitution is not merely an addition of mass; it fundamentally alters the molecule's character. The high electronegativity of the fluorine atom creates a significant inductive effect, which can enhance the acidity of the adjacent carboxylic acid groups and modulate the electron density of the aromatic ring.[1]

In the context of drug discovery, fluorine is often employed as a "bioisostere" for hydrogen or a hydroxyl group. Its introduction can improve metabolic stability, increase binding affinity to biological targets, and optimize pharmacokinetic properties like lipophilicity.[2][3] In materials science, this compound is an important linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[2][4] The rigidity of the phenyl dicarboxylate backbone combined with the functional handle of the fluorine atom allows for the precise engineering of porous materials with tailored properties for gas storage, chemical separations, and catalysis.[2]

Caption: Chemical structure and identifiers for this compound.

Physicochemical and Computational Properties

This compound is typically supplied as a white to off-white crystalline solid or powder.[1][5] It is soluble in polar organic solvents, a characteristic driven by the two carboxylic acid groups capable of forming hydrogen bonds.[1] Proper storage requires keeping it in a tightly sealed container in a dry, room-temperature environment to prevent hydration and degradation.[6][7]

Table 1: Physicochemical and Computational Data

Property Value Source
Identifiers
IUPAC Name 2-fluorobenzene-1,3-dicarboxylic acid [7]
CAS Number 1583-65-9 [4]
Molecular Formula C₈H₅FO₄ [4]
Molecular Weight 184.12 g/mol [4]
InChI Key DWOLBEJAJWCIGK-UHFFFAOYSA-N [6][7]
Physical Properties
Physical Form White to off-white solid/powder [1][5]
Boiling Point 393.6±27.0°C at 760 mmHg [8]
Storage Room temperature, dry and sealed [4][6]
Computational Data
TPSA (Topological Polar Surface Area) 74.6 Ų [4]
LogP 1.22 [4]
Hydrogen Bond Donors 2 [4]
Hydrogen Bond Acceptors 2 [4]

| Rotatable Bonds | 2 |[4] |

Synthesis and Purification

While detailed, peer-reviewed synthetic procedures specifically for this compound are not widely published, its synthesis can be achieved through established organometallic methodologies. A viable and common laboratory-scale approach is the di-carboxylation of a suitable di-halo-fluorobenzene precursor via a Grignard reaction. This method offers a direct route to the dicarboxylic acid from commercially available starting materials.

Proposed Experimental Protocol: Grignard Carboxylation

This protocol is a representative example based on analogous transformations for related isomers.[9] The starting material would logically be 1,3-dibromo-2-fluorobenzene.

  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (2.2 equivalents). Add a small volume of anhydrous diethyl ether or THF, followed by a crystal of iodine to initiate the reaction.

  • Precursor Addition: Slowly add a solution of 1,3-dibromo-2-fluorobenzene (1.0 equivalent) in anhydrous ether/THF to the magnesium suspension. Maintain a gentle reflux with stirring. The reaction progress is monitored by the consumption of the magnesium metal.

  • Carboxylation: Cool the resulting di-Grignard solution in a dry ice/acetone bath (-78 °C). Carefully pour the solution over an excess of crushed dry ice (solid CO₂) with vigorous stirring. The Grignard reagent will react with the CO₂ to form a magnesium carboxylate salt.

  • Quenching and Work-up: Allow the reaction mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction by slowly adding cold, dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~1-2). This protonates the carboxylate salts to yield the desired dicarboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the final product.

G cluster_workflow Proposed Synthesis Workflow start 1,3-Dibromo-2-fluorobenzene + Mg Turnings (Inert Atm.) grignard Formation of di-Grignard Reagent start->grignard Anhydrous Ether/THF carboxylation Pour onto excess Dry Ice (CO₂) at -78°C grignard->carboxylation quench Acidic Quench (dil. HCl) carboxylation->quench Warming to RT extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract purify Recrystallization extract->purify Dry & Concentrate product Pure this compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Core Applications

The utility of this compound stems from its dual functionality: the dicarboxylate groups provide robust coordination sites, while the fluorine atom acts as a powerful modulating agent.

Materials Science: MOF and Polymer Synthesis

This compound is a prime candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[4] The defined geometry of the linker dictates the resulting pore size and shape of the framework. The fluorine atom can:

  • Tune Electronic Properties: Influence the ligand's interaction with guest molecules, which is critical for applications in chemical sensing.[10]

  • Modify Surface Polarity: Introduce fluorinated surfaces within the MOF pores, which can be exploited for selective gas adsorption (e.g., CO₂ vs. CH₄).

  • Serve as a Spectroscopic Probe: The ¹⁹F nucleus can be monitored via NMR to study framework dynamics and host-guest interactions.

While the specific example of a fluorescent sensor for acetylacetone detection was developed using the 4-fluoro isomer, the underlying principle of using the fluoroisophthalate ligand as an "antenna" to sensitize lanthanide metal ions (like Eu³⁺) is directly applicable.[10]

Drug Discovery and Medicinal Chemistry

As a synthetic intermediate, this compound provides a scaffold for building more complex bioactive molecules.[1][5] The strategic incorporation of fluorine is a well-established tactic in modern drug design for several reasons:

  • Metabolic Blocking: A C-F bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes, which can prolong a drug's half-life.

  • Conformational Control: The steric bulk and electronic nature of fluorine can lock a molecule into a specific, biologically active conformation.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) and can lower the pKa of nearby functional groups, potentially strengthening ionic interactions.[1]

G cluster_apps Application Pathways parent 2-Fluoroisophthalic Acid (1583-65-9) mofs Metal-Organic Frameworks (MOFs) parent->mofs Linker pharma Bioactive Molecules & APIs parent->pharma Precursor polymers High-Performance Polymers parent->polymers Monomer app1 Gas Storage & Separation mofs->app1 app2 Chemical Sensing mofs->app2 app3 Enzyme Inhibitors pharma->app3 app4 Targeted Therapeutics pharma->app4 app5 Specialty Materials polymers->app5

Caption: this compound as a central building block for diverse applications.

Spectral Data and Characterization

Table 2: Expected Spectroscopic Data

Technique Expected Characteristics
¹H NMR Aromatic Region (7.5 - 8.5 ppm): Complex multiplets for the three aromatic protons, with coupling patterns influenced by both H-H and H-F interactions.∙ Carboxyl Region (>10 ppm): A very broad singlet for the two acidic protons of the carboxylic acids.
¹³C NMR Carbonyl Carbon (~165 ppm): Signal for the two equivalent carboxylic acid carbons.∙ Aromatic Carbons (110 - 160 ppm): Signals for the six aromatic carbons. The carbon directly bonded to fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Other carbons will show smaller two- and three-bond couplings.
¹⁹F NMR ∙ A singlet or multiplet in the typical aromatic fluorine region, with coupling to adjacent aromatic protons.
FT-IR O-H Stretch (2500-3300 cm⁻¹): A very broad and strong band characteristic of the hydrogen-bonded carboxylic acid dimer.∙ C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption for the carbonyl group.∙ C-F Stretch (1100-1300 cm⁻¹): One or more strong bands corresponding to the aryl-fluorine bond stretch.

| Mass Spec. | ∙ [M-H]⁻: Expected molecular ion peak at m/z 183.01 in negative ion mode. |

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care, assuming a hazard profile similar to its isomers.[13]

  • GHS Classification: The compound is classified with the GHS07 pictogram (Exclamation Mark), indicating it can be an irritant.[6][7]

  • Signal Word: Warning.[6][7]

  • Hazard Statements:

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6][7]

    • Data for the isomeric 5-fluoroisophthalic acid also includes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled), and it is prudent to assume a similar risk profile.[13][14]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[15][16]

    • Handling: Avoid breathing dust.[15] Wash hands thoroughly after handling. Prevent contact with skin and eyes.[17]

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[16][17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15][17]

    • Inhalation: Move person to fresh air. Call a poison center or doctor if you feel unwell.[17]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[15]

Conclusion

This compound (CAS 1583-65-9) is a valuable and strategic building block for advanced chemical research. Its unique combination of a rigid dicarboxylate scaffold and a powerful electron-withdrawing fluorine substituent provides chemists and materials scientists with a tool to precisely control molecular properties. From creating next-generation porous materials for sensing and gas storage to serving as a key precursor in the synthesis of metabolically robust pharmaceutical agents, its potential applications are both significant and diverse. A thorough understanding of its properties, synthetic accessibility, and handling requirements, as outlined in this guide, is the first step toward unlocking its full scientific potential.

References

  • KM Pharma Solution Private Limited. (n.d.). MSDS - this compound. Retrieved from [Link]

  • Zhang, J., et al. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) 5-Fluoroisophthalic acid. Retrieved from [Link]

  • Ni, C., & Hu, J. (2016). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 21(12), 1643. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications.
  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [Link]

  • Zhang, R., et al. (2013). Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine). Chimia, 67(6), 393-396. Retrieved from [Link]

Sources

A Technical Guide to 2-Fluoroisophthalic Acid: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Fluoroisophthalic acid (CAS No. 1583-65-9), a key fluorinated building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the compound's fundamental physicochemical properties, its structural significance, and the critical role its molecular formula and weight play in experimental design and application.

Core Physicochemical & Spectroscopic Data

This compound, also known by its IUPAC name 2-fluorobenzene-1,3-dicarboxylic acid, is a solid organic compound at room temperature.[1] Its precise molecular characteristics are foundational for its use in quantitative chemical synthesis. The fluorine substituent significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid groups, making it a valuable intermediate in the synthesis of complex molecules.[2][3]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 2-fluorobenzene-1,3-dicarboxylic acid[1][4]
CAS Number 1583-65-9[1][5][6]
Molecular Formula C₈H₅FO₄[1][4][5][6]
Molecular Weight 184.12 g/mol [1][4][5][6]
Physical Form Solid[1]
Storage Sealed in dry, room temperature conditions[1][5][6]

Molecular Structure and Formula Analysis

The molecular formula, C₈H₅FO₄ , provides the elemental composition of this compound.[1][4][5][6] This formula is the basis for calculating its exact molecular weight, a critical parameter for all stoichiometric calculations in experimental protocols.

Deconstruction of the Molecular Formula:

  • C₈H₅ : Indicates the core aromatic structure derived from a benzene ring (C₆) with two additional carbons, and a total of five hydrogens attached to the carbon framework.

  • F : Represents a single fluorine atom, a key functional group that imparts unique properties. In drug development, fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.

  • O₄ : The four oxygen atoms, in conjunction with available hydrogens, form two carboxylic acid (-COOH) functional groups. These groups are the primary sites for chemical reactions such as esterification, amidation, and polymerization.

The logical relationship between the molecular formula and the final calculated molecular weight is illustrated below.

G formula Molecular Formula C₈H₅FO₄ elements Constituent Elements (Atomic Weights) formula->elements is composed of calc Calculation Σ(Atoms × Atomic Weight) elements->calc provides data for mw Molecular Weight 184.12 g/mol calc->mw results in

Caption: Logical workflow from molecular formula to molecular weight.

The structural arrangement of these atoms—a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a fluorine atom at position 2—is what defines the compound's chemical identity and reactivity.

Significance in Research and Drug Development

The precise molecular weight of 184.12 g/mol is not merely a descriptor but a cornerstone of experimental reproducibility.[1][5][6] When designing a synthesis, researchers must use this value to accurately measure molar equivalents of reactants, ensuring high-yield, low-impurity production of target molecules. Any deviation from this value would indicate isotopic enrichment or the presence of impurities.

Causality Behind Experimental Utility:

  • As a Synthetic Building Block: this compound serves as a rigid scaffold. The two carboxylic acid groups can be functionalized to extend the molecule in two different directions, making it an ideal monomer for the synthesis of high-performance polymers, such as polyamides and polyesters, where the fluorine atom can enhance thermal stability and chemical resistance.[2]

  • In Medicinal Chemistry: The fluoroisophthalic acid motif is of significant interest to drug development professionals. The fluorine atom can form crucial hydrogen bonds and other non-covalent interactions within a biological target, such as an enzyme's active site.[3] Furthermore, its presence can block metabolic pathways that would otherwise degrade the molecule, prolonging its therapeutic effect. The dicarboxylic acid structure provides points for attaching the scaffold to other pharmacophores to create complex and potent drug candidates.

Conclusion

This compound is a well-defined chemical entity whose utility in research and industry is directly linked to its fundamental properties. Its molecular formula of C₈H₅FO₄ and molecular weight of 184.12 g/mol are the foundational data points upon which all experimental work is built.[4][5] For scientists in drug discovery and materials science, a thorough understanding of this compound's structure provides a rational basis for its application in creating novel and functional molecules.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. 2-Fluoroterephthalic acid | C8H5FO4 | CID 77511. [Link]

  • National Center for Biotechnology Information. 5-Fluoroisophthalic acid - PMC. [Link]

  • ResearchGate. (PDF) 5-Fluoroisophthalic acid. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Fluoroisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorine in Isophthalic Acid Derivatives

2-Fluoroisophthalic acid, a halogenated derivative of a fundamental building block in polymer and materials science, presents a compelling case study in structural chemistry. The introduction of a highly electronegative fluorine atom onto the aromatic ring of isophthalic acid induces significant perturbations in its electronic and conformational landscape. These changes can profoundly influence its solid-state packing, solubility, and interactions with other molecules, making a thorough structural analysis essential for its application in drug development and materials science. For researchers and professionals in these fields, understanding the subtle interplay between the fluorine substituent and the carboxylic acid functionalities is paramount for predicting and engineering desired material properties and biological activities.

Experimental Approaches to Structural Elucidation

A multi-faceted experimental approach is crucial for a comprehensive understanding of the structure of this compound in both the solid and solution states. Single-crystal X-ray diffraction provides the definitive solid-state structure, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its conformation and dynamics in solution.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state packing and hydrogen-bonding networks.

  • Crystal Growth: High-quality single crystals of this compound are paramount for a successful SCXRD experiment. Slow evaporation of a saturated solution is a common method. A suitable solvent system (e.g., ethanol/water, acetone) should be empirically determined.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.[2]

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would provide a wealth of information about its conformational dynamics.

  • Sample Preparation: Dissolve a small amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can influence the observed chemical shifts and conformation.

  • ¹H NMR: This experiment provides information about the number and environment of the hydrogen atoms. For this compound, one would expect signals for the aromatic protons and the acidic protons of the carboxylic acid groups. The acidic protons typically appear as broad singlets at a downfield chemical shift (10-13 ppm).[4]

  • ¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acids are expected to resonate at a downfield chemical shift (around 165-185 ppm).[5]

  • ¹⁹F NMR: This is a crucial experiment for fluorinated compounds. It provides a direct probe of the fluorine's local environment.[6] The chemical shift of the fluorine atom will be sensitive to the conformation of the adjacent carboxylic acid group.

  • 2D NMR Experiments: Techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolution Dissolve in Deuterated Solvent H1_NMR 1H NMR Dissolution->H1_NMR C13_NMR 13C NMR Dissolution->C13_NMR F19_NMR 19F NMR Dissolution->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Dissolution->TwoD_NMR Signal_Assignment Signal Assignment H1_NMR->Signal_Assignment C13_NMR->Signal_Assignment F19_NMR->Signal_Assignment TwoD_NMR->Signal_Assignment Conformational_Analysis Conformational Analysis Signal_Assignment->Conformational_Analysis

Computational Modeling: A Predictive Approach

In the absence of direct experimental data, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for understanding the structural and conformational properties of molecules.[7][8]

Computational Workflow: Conformational Analysis
  • Initial Structure Generation: Generate an initial 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This involves rotating the two carboxylic acid groups and considering different orientations of the hydroxyl protons.

  • Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization and energy calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[9]

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies for each optimized conformer to confirm that they are true energy minima (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • NMR Chemical Shift Prediction: The NMR chemical shifts for each conformer can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.[9] These predicted spectra can then be compared with experimental data if available.

Structural Features and Conformational Preferences

Based on the analysis of isophthalic acid and other fluorinated benzoic acids, we can predict the key structural features and conformational preferences of this compound.

Solid-State Structure: Insights from 5-Fluoroisophthalic Acid

The crystal structure of 5-Fluoroisophthalic acid reveals a nearly planar molecule with the carboxyl groups slightly twisted out of the plane of the benzene ring.[2][10] The molecules are linked by intermolecular O-H···O hydrogen bonds between the carboxylic acid groups, forming extended chains or sheets. A similar hydrogen-bonding motif is expected for this compound. The presence of the fluorine atom may also lead to C-H···F interactions, further influencing the crystal packing.

Parameter5-Fluoroisophthalic Acid[2][10]Predicted for this compound
Crystal SystemMonoclinicLikely Monoclinic or Orthorhombic
Space GroupP2/m-
C-C (aromatic) bond lengths~1.38-1.40 Å~1.38-1.41 Å
C-C (carboxyl) bond length~1.49 Å~1.49 Å
C=O bond length~1.23 Å~1.23 Å
C-O bond length~1.31 Å~1.31 Å
C-F bond length~1.36 Å~1.35 Å
Hydrogen BondingO-H···OExpected O-H···O and potentially C-H···F
Conformational Isomers in Solution

In solution, this compound is expected to exist as a mixture of several conformers arising from the rotation of the two carboxylic acid groups. The relative populations of these conformers will be determined by their relative energies. Computational studies on isophthalic acid have identified several stable conformers.[7][9] The introduction of the fluorine atom at the 2-position will likely favor conformers where steric hindrance between the fluorine and the adjacent carboxylic acid group is minimized. Furthermore, the possibility of intramolecular hydrogen bonding between the fluorine and the hydroxyl proton of the adjacent carboxylic acid group could stabilize certain conformations.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the structural and conformational analysis of this compound, combining experimental techniques and computational modeling. While direct experimental data for this molecule remains elusive, a robust understanding of its properties can be achieved through a comparative approach with its non-fluorinated parent and other fluorinated analogs. The methodologies and predictive insights presented here provide a solid foundation for researchers in drug discovery and materials science to explore the potential of this and other fluorinated isophthalic acid derivatives. Future work should focus on the synthesis and experimental characterization of this compound to validate the theoretical predictions and provide a more complete picture of its structural landscape.

References

A Comprehensive Spectroscopic Guide to 2-Fluoroisophthalic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Fluoroisophthalic acid (CAS No. 1583-65-9), a key building block in the synthesis of advanced materials and pharmaceutical compounds.[1][2] As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a cohesive analytical narrative. We will explore the causality behind the spectral features observed in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, providing not only reference data but also the strategic logic for using these techniques to ensure structural integrity and purity.

Molecular Structure and Physicochemical Properties

This compound is an aromatic dicarboxylic acid. The molecule's geometry and electronic environment are defined by the interplay between the electron-withdrawing carboxylic acid groups and the highly electronegative fluorine atom on the benzene ring. This unique substitution pattern governs its chemical reactivity and is the source of its distinct spectroscopic signatures.

  • Molecular Formula: C₈H₅FO₄[1]

  • Molecular Weight: 184.12 g/mol [1][3]

  • IUPAC Name: 2-fluorobenzene-1,3-dicarboxylic acid[3]

Below is a diagram illustrating the molecular structure and atom numbering used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. The aromatic region is of particular interest, where the fluorine and carboxyl groups exert significant electronic effects.

Expected ¹H NMR Data (Predicted in DMSO-d₆)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-COOH ~13.5 Broad Singlet - 2H
H5 ~8.2 - 8.0 Triplet (t) or Doublet of Doublets (dd) J ≈ 8.0 1H

| H4, H6 | ~7.8 - 7.6 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 | 2H |

Expertise & Causality:

  • Carboxylic Acid Protons (-COOH): These protons are highly deshielded and appear far downfield (~13.5 ppm). Their signal is typically broad due to hydrogen bonding and rapid chemical exchange with trace amounts of water in the solvent. Using an aprotic polar solvent like DMSO-d₆ is crucial to observe these exchangeable protons.

  • Aromatic Protons (H4, H5, H6): These protons are deshielded by the aromatic ring current and the electron-withdrawing substituents, placing them in the 7.6-8.2 ppm range.[4]

    • H5: This proton is expected to be the most downfield in the aromatic region, appearing as a triplet or doublet of doublets due to coupling with its two ortho neighbors, H4 and H6.

    • H4 and H6: These protons are chemically equivalent due to the molecule's symmetry plane. They will appear as a doublet of doublets, coupling to the adjacent H5 and also exhibiting a smaller long-range coupling to the fluorine atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy reveals the number of non-equivalent carbon environments. Due to the molecule's symmetry, we expect to see six distinct signals instead of eight.

Expected ¹³C NMR Data (Predicted in DMSO-d₆)

Carbon Assignment Chemical Shift (δ, ppm) Key Feature
C=O (Carboxyl) 165 - 175 Downfield due to electronegative oxygens.[5]
C2 (C-F) 158 - 162 Large ¹JCF coupling constant.
C1, C3 135 - 140 Attached to carboxyl groups.
C5 130 - 135 Aromatic CH.

| C4, C6 | 120 - 125 | Aromatic CH. |

Expertise & Causality:

  • C2 (C-F Bond): The carbon directly bonded to fluorine (C2) will exhibit a very large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. This large coupling is a definitive diagnostic feature for identifying the C-F bond.[6] The signal will appear as a doublet in a proton-decoupled ¹³C spectrum.

  • Carboxyl Carbons: These carbons are the most deshielded due to being double-bonded to one oxygen and single-bonded to another, placing them in the 165-175 ppm region.[5]

  • Aromatic Carbons: The remaining aromatic carbons appear in the typical 120-140 ppm range. Their exact shifts are modulated by the inductive effects of the fluorine and the mesomeric effects of the carboxyl groups.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7][8] It provides a clean spectrum with a wide chemical shift range, making it excellent for confirming the presence and environment of fluorine.

Expected ¹⁹F NMR Data

Fluorine Environment Chemical Shift (δ, ppm) Multiplicity

| C2-F | -110 to -130 | Triplet (t) or Multiplet (m) |

Expertise & Causality:

  • Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment.[9][10] For an aryl fluoride, a shift in the range of -110 to -130 ppm (relative to CFCl₃) is expected.

  • Multiplicity: The ¹⁹F signal will be split primarily by the two nearby ortho protons (H-C1 and H-C3 are not present), resulting in a multiplet. This coupling provides direct evidence of the fluorine's position on the aromatic ring.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is recommended for its ability to dissolve the acid and to allow observation of the acidic -COOH protons.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Tuning and Shimming: Tune the probe for the respective nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to optimize homogeneity and resolution.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

    • ¹³C NMR: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.[6]

    • ¹⁹F NMR: Acquire a standard one-pulse experiment, typically with proton decoupling to simplify the spectrum if desired. ¹⁹F NMR is highly sensitive and requires few scans.[8]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H NMR) or an internal standard.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features from the carboxylic acid groups and the fluorinated aromatic ring.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
2500 - 3300 O-H stretch (Carboxylic acid dimer) Very Broad, Strong
1700 - 1730 C=O stretch (Carboxylic acid) Strong, Sharp
1580 - 1610 C=C stretch (Aromatic ring) Medium
1200 - 1300 C-O stretch & O-H bend Medium

| 1100 - 1150 | C-F stretch | Strong |

Expertise & Causality:

  • O-H Stretch (2500-3300 cm⁻¹): The most characteristic feature of a carboxylic acid is the extremely broad O-H absorption band.[11] This broadness is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.

  • C=O Stretch (1700-1730 cm⁻¹): A strong, sharp peak corresponding to the carbonyl stretch is definitive for the carboxylic acid. Its position indicates a conjugated acid system.

  • C-F Stretch (1100-1150 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond, providing clear evidence of the compound's fluorination.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum and perform a Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and its fragments. Electron Ionization (EI) is a common technique that generates a molecular ion and a characteristic fragmentation pattern.

Expected Mass Spectrometry Data (EI-MS)

m/z Value Ion Assignment Significance
184 [C₈H₅FO₄]⁺˙ Molecular Ion (M⁺˙)
167 [M - OH]⁺ Loss of a hydroxyl radical
139 [M - COOH]⁺ Loss of a carboxyl radical
123 [M - COOH - O]⁺ Subsequent loss of oxygen

| 95 | [C₆H₄F]⁺ | Loss of two carboxyl groups |

Expertise & Causality:

  • Molecular Ion (M⁺˙): The peak at m/z 184 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.[12][13]

  • Fragmentation Pathways: The energetically unstable molecular ion fragments into smaller, more stable pieces.[12][14] Common neutral losses for carboxylic acids include water (H₂O, m/z 18) and carbon dioxide (CO₂, m/z 44). The loss of a hydroxyl radical (-OH, m/z 17) and a carboxyl radical (-COOH, m/z 45) are highly characteristic fragmentation pathways for this molecule. Analyzing these fragments allows for the reconstruction of the molecular structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Vaporization: Heat the probe to vaporize the sample into the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical ion (the molecular ion).[13]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller charged ions and neutral radicals.

  • Acceleration: Accelerate all positively charged ions through an electric field.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Spectrum Generation: The software plots signal intensity versus m/z to create the mass spectrum.

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

Integrated_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Provides: - Atom Connectivity - C-H-F Framework IR FTIR Spectroscopy Sample->IR Provides: - Functional Groups (COOH, C-F, Aromatic) MS Mass Spectrometry Sample->MS Provides: - Molecular Weight - Fragmentation Pattern Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Integrated workflow for spectroscopic characterization.

This workflow demonstrates a self-validating system. The molecular weight from MS must match the structure deduced from NMR. The functional groups identified by IR must be consistent with the fragments seen in MS and the chemical environments observed in NMR. This synergistic approach ensures the highest level of confidence in the analytical result.

References

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). Human Metabolome Database. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13C NMR Spectroscopy. NC State University Libraries. [Link]

  • 13C NMR Spectroscopy. Georg Thieme Verlag KG. [Link]

  • Fragmentation and Interpretation of Spectra. University of Colorado Boulder. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Lab 2 - Infrared Spectroscopy (IR). WebAssign. [Link]

Sources

solubility profile of 2-Fluoroisophthalic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profile of 2-Fluoroisophthalic Acid in Organic Solvents: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound. Intended for researchers, chemists, and formulation scientists, this document outlines the core physicochemical principles governing its solubility, offers a predictive analysis in common organic solvents, and details a robust, self-validating experimental protocol for accurate thermodynamic solubility determination using the gold-standard shake-flask method coupled with HPLC-UV analysis. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for leveraging solubility data in pharmaceutical development, process chemistry, and materials science.

Introduction: The Significance of this compound and its Solubility

This compound (CAS No. 1583-65-9) is an aromatic dicarboxylic acid featuring a fluorine substituent.[1] This structural motif makes it a valuable building block in medicinal chemistry and polymer science. The fluorine atom can modulate electronic properties, lipophilicity, and metabolic stability, while the two carboxylic acid groups offer sites for derivatization, salt formation, or coordination.

In drug development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability.[2] Poor solubility is a primary contributor to the failure of promising drug candidates.[2] For process chemists, understanding solubility is paramount for designing efficient crystallization, purification, and formulation processes. This guide provides the foundational knowledge and practical tools to accurately characterize the solubility of this compound, enabling informed decision-making in a research and development setting.

Core Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key characteristics of this compound are summarized below.

PropertyValue / DescriptionSource / Rationale
Chemical Structure C₈H₅FO₄[1]
Molecular Weight 184.12 g/mol [3]
Physical Form White to yellow solid[4]
Melting Point Data varies; typically in the range of 296-301°C, indicating strong crystal lattice energy.[5]
Hydrogen Bond Donors 2 (from the two carboxylic acid groups)[1]
Hydrogen Bond Acceptors 4 (from the four oxygen atoms and the fluorine atom)[1]
LogP (calculated) ~1.22[1]
pKa (estimated) pKa₁ ≈ 3.0 - 3.5; pKa₂ ≈ 4.0 - 4.5Estimated based on isophthalic acid (pKa₁ ≈ 3.7, pKa₂ ≈ 4.6) and the electron-withdrawing effect of the ortho-fluorine atom, which increases acidity (lowers pKa).

The presence of two polar carboxylic acid groups, capable of donating and accepting hydrogen bonds, suggests potential for solubility in polar solvents. However, the rigid aromatic ring contributes to hydrophobicity, and the high melting point suggests that significant energy is required to overcome the crystal lattice forces, a key factor that can limit solubility.

The Theoretical Framework: What Governs Solubility?

Solubility is the thermodynamic equilibrium achieved when the rate of dissolution of a solute into a solvent equals the rate of precipitation out of the solution.[6] This equilibrium is governed by the Gibbs free energy of mixing. For dissolution to be favorable, the overall free energy of the system must decrease. This process can be understood through two primary lenses:

  • "Like Dissolves Like" : This principle is a heuristic for predicting solubility based on polarity.[7]

    • Polar Solvents (e.g., water, methanol, ethanol) effectively dissolve polar and ionic solutes. They have high dielectric constants and can form strong intermolecular interactions (like hydrogen bonds) with polar functional groups, such as the carboxylic acids of this compound.

    • Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes through weaker van der Waals forces. They are poor solvents for polar molecules as they cannot effectively solvate the polar groups.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) have high polarity but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent solvents for a wide range of compounds, including polar molecules that can act as hydrogen bond donors.

  • Thermodynamic Considerations : The dissolution process involves two main energy changes:

    • Lattice Energy (Endothermic) : The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. For compounds with high melting points like this compound, this energy barrier is substantial.

    • Solvation Energy (Exothermic) : The energy released when solute molecules interact with solvent molecules. For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

Predictive Solubility Profile of this compound

In the absence of comprehensive experimental data, a predictive analysis based on the molecule's structure and the principles above provides a strong starting point for solvent selection.

Solvent ClassExample SolventsPredicted SolubilityRationale / Causality
Nonpolar Hexane, Toluene, Diethyl EtherVery LowThe high polarity of the two carboxylic acid groups is incompatible with the nonpolar nature of these solvents. The energy gained from solvation would be insufficient to overcome the strong crystal lattice energy.
Polar Aprotic DMSO, DMF, THF, AcetoneHigh to ModerateThese solvents can effectively solvate the polar carboxylic acid groups through dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for this class of compound. THF and Acetone are expected to be effective but may show lower solubility due to their lower boiling points and polarity compared to DMSO/DMF.
Polar Protic Methanol, Ethanol, IsopropanolModerate to LowThese alcohols can act as both hydrogen bond donors and acceptors, allowing favorable interactions. However, their polarity is lower than water, and the nonpolar aromatic backbone of the solute may limit overall solubility. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol).
Aqueous Buffers pH-dependentLow (at low pH) to High (at high pH)As a dicarboxylic acid, its solubility in aqueous media is highly pH-dependent. At pH values well below its first pKa (e.g., pH < 2), the molecule will be in its neutral, protonated form, which has very low aqueous solubility. As the pH increases above the pKa values, the carboxylic acids deprotonate to form the more polar and highly soluble carboxylate salts.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, high-quality data, an experimental approach is essential. The Shake-Flask Method is the internationally recognized gold-standard for determining thermodynamic (or equilibrium) solubility and is recommended by regulatory bodies like the OECD.[8][9] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Diagram: Workflow for Solubility Determination

The following diagram outlines the complete experimental workflow, from initial setup to final data analysis.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_process Phase 3: Sample Processing cluster_analysis Phase 4: Quantification & Analysis prep_compound Weigh excess solid This compound prep_vials Add compound and solvent to glass vials (in triplicate) prep_compound->prep_vials prep_solvent Prepare organic solvent (e.g., Methanol) prep_solvent->prep_vials shake Incubate on orbital shaker (e.g., 24h at 25°C) prep_vials->shake check Verify undissolved solid remains present shake->check centrifuge Centrifuge to pellet solid check->centrifuge  Yes filter Filter supernatant (0.22 µm PTFE filter) centrifuge->filter dilute Dilute filtrate with mobile phase filter->dilute hplc Analyze samples & standards by HPLC-UV dilute->hplc prep_std Prepare calibration standards prep_std->hplc calc Calculate concentration from standard curve hplc->calc report Report solubility (mg/mL and µM) calc->report

Sources

A Theoretical and Computational Investigation of 2-Fluoroisophthalic Acid: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2-fluoroisophthalic acid. In the absence of extensive experimental and computational literature on this specific isomer, this document outlines a robust, first-principles approach based on established quantum chemical and molecular modeling methodologies. This guide is intended for researchers and scientists in drug development and materials science seeking to understand and predict the behavior of this compound for novel applications.

Introduction: The Significance of Fluorinated Isophthalic Acids

Isophthalic acid and its derivatives are fundamental building blocks in polymer chemistry and the design of metal-organic frameworks (MOFs). The introduction of a fluorine atom onto the aromatic ring, as in this compound, can dramatically alter the molecule's physicochemical properties. The high electronegativity and small size of fluorine can influence acidity, hydrogen bonding capabilities, molecular conformation, and electronic properties. These modifications are of significant interest in:

  • Drug Development: Altering pKa values and creating new interaction sites can enhance binding affinity and selectivity for biological targets.

  • Materials Science: The fluorine substituent can modulate the electronic properties of ligands used in coordination polymers and MOFs, potentially leading to novel fluorescent or catalytic materials[1].

This guide will detail a systematic computational workflow to explore the structural, electronic, and interactive properties of this compound, providing a predictive foundation for its application.

Quantum Chemical Calculations: Unveiling the Intrinsic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules. For this compound, a combination of the B3LYP hybrid functional with the 6-311++G(d,p) basis set is recommended for a balance of accuracy and computational cost in predicting vibrational and thermodynamic properties of organic molecules[2].

Molecular Geometry and Conformational Analysis

The initial step involves determining the most stable three-dimensional structure of this compound. The relative orientation of the two carboxylic acid groups and the fluorine atom will dictate the molecule's overall shape and interaction potential.

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: Create an initial 3D structure of this compound using a molecular builder.

  • Computational Method: Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

  • Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Dihedral Angle Analysis: Pay close attention to the dihedral angles between the carboxylic acid groups and the benzene ring. Studies on the related 5-fluoroisophthalic acid have shown the molecule to be nearly planar, with a small twist in the carboxyl groups[3][4]. A similar planarity is anticipated for the 2-fluoro isomer.

Data Presentation: Predicted Geometric Parameters

ParameterPredicted Value (Å or °)
C-F Bond LengthPredicted Value
C-C (Aromatic) Bond LengthsPredicted Value Range
C-C (Carboxyl) Bond LengthsPredicted Value Range
C=O Bond LengthsPredicted Value Range
O-H Bond LengthsPredicted Value Range
C-C-F Bond AnglePredicted Value
O-C=O Bond AnglesPredicted Value Range
Carboxyl Group Dihedral AnglesPredicted Value Range

Note: The table will be populated with the calculated values from the DFT optimization.

Spectroscopic and Electronic Properties

Understanding the vibrational spectra and electronic characteristics of this compound is crucial for its identification and for predicting its reactivity.

Experimental Protocol: Spectroscopic and Electronic Property Calculation

  • Vibrational Spectra: The results of the frequency analysis will yield the theoretical infrared (IR) and Raman spectra. Key vibrational modes to analyze include the O-H, C=O, and C-F stretching frequencies.

  • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability[5][6].

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This will identify the electrophilic (positive potential, typically around the acidic protons) and nucleophilic (negative potential, around the carbonyl oxygens and fluorine) regions of the molecule, which are key to understanding intermolecular interactions[5].

Visualization: Computational Chemistry Workflow

G cluster_0 Quantum Chemical Calculations cluster_1 Molecular Docking Simulation Input_Structure Initial 3D Structure DFT_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->DFT_Optimization Frequency_Analysis Vibrational Frequency Analysis DFT_Optimization->Frequency_Analysis Ligand_Preparation Prepare 2-Fluoroisophthalic Acid Structure DFT_Optimization->Ligand_Preparation Optimized Structure Electronic_Properties FMO & MEP Analysis Frequency_Analysis->Electronic_Properties Target_Selection Select Protein Target Docking Perform Molecular Docking Target_Selection->Docking Ligand_Preparation->Docking Analysis Analyze Binding Modes and Interactions Docking->Analysis

Caption: A generalized workflow for the theoretical and computational study of this compound.

Molecular Docking: Probing Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex[7]. This is particularly valuable in drug discovery for understanding how a small molecule like this compound might interact with a protein's active site.

Rationale for Target Selection

Given that isophthalic acid derivatives can interact with a variety of proteins, a potential target for molecular docking studies could be an enzyme where the binding of a small acidic molecule is known to be of interest. For instance, studies have been conducted on the interaction of isophthalic acid derivatives with proteins like the 4LM9 protein[8]. Another approach would be to select a target relevant to a disease where modulation of acidity or specific hydrogen bonding is therapeutically beneficial.

Experimental Protocol: Molecular Docking

  • Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign appropriate atom types and charges.

  • Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this area.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the protein's binding site. The program will generate multiple binding poses ranked by their predicted binding affinity (docking score).

  • Interaction Analysis: Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the fluorine atom), and pi-pi stacking with aromatic residues in the binding pocket.

Data Presentation: Predicted Binding Interactions

Interacting ResidueInteraction TypeDistance (Å)
e.g., Arg120Hydrogen BondPredicted Value
e.g., Tyr88Pi-Pi StackingPredicted Value
e.g., Ser210Halogen BondPredicted Value

Note: This table will be populated with the specific interactions identified from the docking analysis.

Visualization: Hypothetical Binding Mode

G Res1 Arg120 Res2 Tyr88 Res3 Ser210 Ligand Ligand Ligand->Res2 Pi-Pi Stacking Ligand->Res3 Halogen Bond

Caption: A conceptual diagram illustrating potential interactions of this compound within a protein binding site.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive computational strategy for the in-depth characterization of this compound. By employing DFT calculations and molecular docking simulations, researchers can gain significant insights into its structural, electronic, and interactive properties. The predicted data can guide the rational design of novel polymers, MOFs, and drug candidates.

Future work should focus on validating these computational predictions through experimental synthesis and characterization of this compound and its derivatives. Experimental determination of its crystal structure, spectroscopic properties, and pKa would provide invaluable benchmarks for refining the computational models. Furthermore, in vitro biological assays based on the molecular docking predictions would be the next logical step in exploring its therapeutic potential.

References

  • ChemScene. This compound.
  • ResearchG
  • National Institutes of Health. 5-Fluoroisophthalic acid.
  • BenchChem.
  • DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational sign
  • Informatics Journals.
  • Sigma-Aldrich. This compound.
  • MySkinRecipes. This compound.
  • National Institutes of Health. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase.
  • WMO College, Muttil.
  • MDPI. DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media.

Sources

The Emergence of a Fluorinated Building Block: A Technical Guide to the Discovery and Synthesis of 2-Fluoroisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Molecular Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1] This strategic incorporation of fluorine has led to the development of numerous blockbuster drugs and advanced materials. Within the vast landscape of fluorinated compounds, 2-Fluoroisophthalic acid (CAS No. 1583-65-9) has emerged as a valuable and versatile building block.[2][3] Its di-acid functionality, combined with the ortho-fluorine substituent, offers a unique combination of reactivity and structural rigidity, making it a sought-after intermediate in the synthesis of pharmaceuticals, high-performance polymers, and metal-organic frameworks (MOFs).[4][5]

This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound. We will delve into the plausible early synthetic routes, grounded in the foundational principles of aromatic chemistry, and trace the evolution to more contemporary and efficient methodologies. This guide is designed to provide researchers and process chemists with a thorough understanding of the synthetic landscape surrounding this important fluorinated intermediate.

The Dawn of Aromatic Fluorination: A Plausible Historical Synthesis of this compound via the Balz-Schiemann Reaction

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical chemical literature, its first synthesis can be logically inferred to have emerged from the broader exploration of aromatic fluorination techniques in the early to mid-20th century. The most probable and historically significant method for the introduction of a fluorine atom onto an aromatic ring during that era was the Balz-Schiemann reaction .[6][7]

First reported by Günther Balz and Günther Schiemann in 1927, this reaction provided a reliable, albeit often low-yielding, method for the preparation of aryl fluorides from primary aromatic amines.[7] The reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate salt.[6]

A plausible historical synthesis of this compound would have likely started from 2-aminoisophthalic acid. The key steps, based on the principles of the Balz-Schiemann reaction, are outlined below.

Conceptual Historical Synthesis Protocol: Balz-Schiemann Reaction
  • Diazotization of 2-Aminoisophthalic Acid: The synthesis would commence with the diazotization of 2-aminoisophthalic acid. This involves treating the starting amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Formation of the Diazonium Tetrafluoroborate Salt: The crucial step in the Balz-Schiemann reaction is the precipitation of the diazonium salt with fluoroboric acid (HBF₄).[6] This forms the relatively stable diazonium tetrafluoroborate salt, which can often be isolated as a solid.

  • Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then subjected to thermal decomposition. This step, often carried out by gentle heating, liberates nitrogen gas and boron trifluoride, resulting in the formation of the desired this compound.

  • Purification: The crude product would then be purified by recrystallization from a suitable solvent to yield pure this compound.

Causality in Experimental Choices:

  • Low Temperatures for Diazotization: The necessity of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Use of Fluoroboric Acid: The choice of fluoroboric acid is central to the Balz-Schiemann reaction. The tetrafluoroborate anion is a poor nucleophile, which allows for the isolation of the diazonium salt. Upon heating, the fluoride from the tetrafluoroborate acts as the nucleophile to displace the nitrogen gas.

Diagram of the Plausible Historical Synthesis:

historical_synthesis start 2-Aminoisophthalic Acid diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO2, HCl 0-5 °C tetrafluoroborate Diazonium Tetrafluoroborate Salt diazonium->tetrafluoroborate 2. HBF4 product This compound tetrafluoroborate->product 3. Heat (Δ) - N2, - BF3

Caption: Plausible historical synthesis of this compound via the Balz-Schiemann reaction.

The Evolution of Synthesis: Modern and Efficient Routes to this compound

While the Balz-Schiemann reaction was a groundbreaking discovery, it often suffers from drawbacks such as modest yields and the use of hazardous reagents.[8] Over time, more efficient and scalable methods have been developed for the synthesis of this compound. A prominent modern approach involves the oxidation of a readily available fluorinated precursor.

Modern Synthesis via Oxidation of 2-Fluoro-m-xylene

A highly effective and industrially viable route to this compound is the oxidation of 2-fluoro-m-xylene. This method leverages well-established oxidation technologies and offers high yields and purity.[9][10]

The overall transformation involves the oxidation of the two methyl groups of 2-fluoro-m-xylene to carboxylic acids. This is typically achieved using a strong oxidizing agent or through catalytic oxidation with molecular oxygen.

A common laboratory-scale method for this transformation utilizes potassium permanganate (KMnO₄) as the oxidizing agent.

  • Reaction Setup: 2-Fluoro-m-xylene is suspended in an aqueous solution of potassium permanganate. A phase-transfer catalyst may be added to facilitate the reaction between the organic substrate and the aqueous oxidant.

  • Heating and Reaction Monitoring: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the permanganate ion.

  • Workup and Isolation: Upon completion, the hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Causality in Experimental Choices:

  • Strong Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids.

  • Acidification for Precipitation: this compound is soluble in its carboxylate salt form under basic or neutral conditions. Acidification protonates the carboxylate groups, rendering the di-acid insoluble in the aqueous medium and allowing for its isolation.

Diagram of the Modern Synthesis via Oxidation:

modern_synthesis start 2-Fluoro-m-xylene product This compound start->product 1. KMnO4, H2O, Heat 2. H3O+

Caption: Modern synthesis of this compound via the oxidation of 2-fluoro-m-xylene.

Comparative Analysis of Synthetic Routes

MetricHistorical Method (Balz-Schiemann)Modern Method (Oxidation)
Starting Material 2-Aminoisophthalic Acid2-Fluoro-m-xylene
Key Reagents NaNO₂, HBF₄KMnO₄ or O₂/Catalyst
Reaction Conditions Low temperature diazotization, then thermal decompositionElevated temperatures (reflux or high pressure)
Typical Yield Moderate to LowHigh
Scalability Limited due to potentially hazardous intermediatesHighly scalable, suitable for industrial production
Safety Considerations Isolation of potentially explosive diazonium saltsHandling of strong oxidizing agents, MnO₂ waste

Conclusion: A Journey from Classical Discovery to Modern Utility

The story of this compound is a testament to the evolution of synthetic organic chemistry. From its likely inception through the classical Balz-Schiemann reaction to its efficient production via modern oxidation methods, the journey of this molecule reflects the relentless pursuit of more efficient, safer, and scalable chemical transformations. As a key building block, this compound continues to play a vital role in the development of innovative pharmaceuticals and advanced materials, underscoring the enduring importance of fundamental synthetic methodologies and their continuous refinement.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-Fluoroisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of 2-Fluoroisophthalic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, offering unprecedented surface areas and tunable functionalities.[1][2] The choice of the organic linker is paramount in dictating the resulting MOF's topology, porosity, and chemical properties. While various functionalized isophthalic acids have been employed, this compound (2-F-IPA) represents a relatively unexplored yet promising building block.

The strategic placement of a fluorine atom at the 2-position introduces a unique combination of steric and electronic effects. Unlike its 4- and 5-fluoro isomers, the fluorine atom in 2-F-IPA is positioned adjacent to a carboxylate group. This proximity can influence the coordination environment of the metal center, potentially leading to novel framework topologies and modified chemical stability. The high electronegativity of fluorine can also alter the electronic properties of the framework and enhance hydrophobicity, which is advantageous for applications in gas separation and moisture-sensitive catalysis.[3]

This document provides a comprehensive guide for researchers and scientists venturing into the synthesis of novel MOFs using this compound. It outlines a rational, field-proven starting protocol for solvothermal synthesis, details essential characterization techniques, and discusses the anticipated influence of the 2-fluoro substituent. The provided protocols are designed as a robust baseline for exploration and optimization.

I. Foundational Principles and Pre-synthesis Considerations

A. The Role of the 2-Fluoro Substituent

The introduction of a fluorine atom onto the isophthalic acid backbone can impart several desirable properties to the resulting MOF. The C-F bond is highly polar and can influence interactions with guest molecules, potentially enhancing selectivity in gas sorption applications.[4] Furthermore, fluorination is a known strategy to increase the hydrophobicity and overall chemical stability of MOFs.[3] In the specific case of this compound, the fluorine atom's proximity to a coordinating carboxylate group may sterically influence the self-assembly process, potentially favoring the formation of unique crystal structures not accessible with other isomers.

B. Solvothermal Synthesis: A Versatile Approach

Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs.[2] The reaction is typically carried out in a sealed vessel at elevated temperatures, allowing for the slow formation of well-ordered crystals.[5] Key parameters that control the outcome of a solvothermal synthesis include the choice of metal source and solvent, reaction temperature and time, and the use of modulators.

II. Experimental Guide: Synthesis of a Hypothetical Copper-Based MOF with this compound

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical copper-based MOF, designated as Cu-2F-IPA. This protocol is a starting point and should be optimized for specific research goals.

A. Materials and Equipment
Reagent/Equipment Specification Supplier Example Notes
This compound (H₂-2F-IPA)≥98% purityChemScene (CAS: 1583-65-9)The primary organic linker.
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)ACS reagent gradeMajor Chemical SupplierA common and effective metal source.
N,N'-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major Chemical SupplierA high-boiling point solvent suitable for solvothermal synthesis.
Ethanol200 proof, absoluteMajor Chemical SupplierUsed for washing and solvent exchange.
Teflon-lined stainless steel autoclave23 mL capacityStandard Lab SupplierEssential for solvothermal reactions.
Programmable laboratory ovenStandard Lab SupplierFor precise temperature control.
CentrifugeStandard Lab SupplierFor isolating the product.
Schlenk line or vacuum manifoldStandard Lab SupplierFor activation of the MOF.

B. Synthesis Workflow Diagram

G cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Purification cluster_activation Activation A Dissolve this compound in DMF C Combine Solutions in a Glass Vial A->C B Dissolve Cu(NO₃)₂·3H₂O in DMF B->C D Transfer to Teflon-lined Autoclave C->D E Seal and Heat in Oven (e.g., 120°C for 24h) D->E F Cool to Room Temperature E->F G Collect Crystals by Centrifugation F->G H Wash with Fresh DMF G->H I Wash with Ethanol H->I J Solvent Exchange with Ethanol I->J K Heat under Vacuum (e.g., 150°C overnight) J->K L Activated Cu-2F-IPA MOF K->L caption Fig 1: Solvothermal synthesis workflow.

Caption: Fig 1: Solvothermal synthesis workflow for a hypothetical Cu-2F-IPA MOF.

C. Step-by-Step Protocol
  • Preparation of Precursor Solutions:

    • In a 20 mL scintillation vial, dissolve 36.8 mg (0.2 mmol) of this compound in 8 mL of N,N'-Dimethylformamide (DMF).

    • In a separate vial, dissolve 48.3 mg (0.2 mmol) of Copper(II) nitrate trihydrate in 4 mL of DMF.

  • Reaction Setup:

    • Combine the two solutions in the vial containing the linker.

    • Sonicate the mixture for 5 minutes to ensure homogeneity.

    • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a programmable laboratory oven.

    • Heat the autoclave to 120 °C and hold at this temperature for 24 hours.

    • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by centrifugation.

    • Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL).

    • To remove residual DMF, wash the product with ethanol (3 x 10 mL).

  • Activation:

    • To remove the solvent molecules from the pores of the MOF, the material must be activated.

    • Transfer the ethanol-washed product to a Schlenk tube.

    • Heat the sample under a dynamic vacuum at 150 °C overnight.

    • The resulting activated powder is the final MOF product, ready for characterization and application studies. For sensitive frameworks, supercritical CO₂ drying is a gentler activation alternative.[6]

III. Characterization of the Synthesized MOF

Successful synthesis of a new MOF requires thorough characterization to confirm its structure, purity, and properties.

Technique Purpose Expected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be compared to simulated patterns if single-crystal data is available.
Single-Crystal X-Ray Diffraction (SC-XRD) To determine the precise crystal structure, including bond lengths, bond angles, and pore geometry.Provides definitive proof of the framework's connectivity and topology.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing distinct weight loss steps corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau indicating the stable temperature range of the framework before decomposition.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal center and the absence of unreacted linker.A shift in the C=O stretching frequency of the carboxylate groups compared to the free this compound, indicating coordination.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The data is used to calculate the surface area.

IV. Potential Applications and Future Directions

MOFs synthesized from this compound are expected to be promising candidates for a variety of applications, leveraging the unique properties imparted by the fluorine substituent.

  • Gas Storage and Separation: The modified pore environment and potential for enhanced hydrophobicity could lead to improved selectivity for gases like CO₂ or hydrocarbons.[3]

  • Catalysis: The electron-withdrawing nature of fluorine can influence the Lewis acidity of the metal centers, potentially enhancing catalytic activity for certain organic transformations.

  • Sensing: The electronic properties of the fluorinated linker could be exploited for the development of fluorescent sensors for small molecules or metal ions.

  • Drug Delivery: The tunable porosity and functionalizable nature of MOFs make them potential carriers for therapeutic agents.[1]

V. Conclusion

The use of this compound as a building block for Metal-Organic Frameworks opens a new avenue for the design of functional materials. The strategic placement of the fluorine atom is hypothesized to influence the framework's structure, stability, and host-guest interactions in novel ways. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the synthesis of 2-F-IPA-based MOFs and unlock their potential in various technological applications. Further research, including systematic variation of synthesis parameters and in-depth structural and functional analysis, will be crucial to fully elucidate the unique properties of this promising class of materials.

References

Application Notes & Protocols for High-Performance Polymer Synthesis with 2-Fluoroisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-Fluoroisophthalic Acid in Advanced Polymers

High-performance polymers are essential materials in industries where thermal stability, chemical resistance, and robust mechanical properties are paramount, including aerospace, electronics, and automotive applications.[1] The design of these materials at a molecular level is critical to achieving desired performance characteristics. The introduction of specific monomers into the polymer backbone allows for the fine-tuning of these properties.

This compound is a strategic monomer for synthesizing high-performance polymers such as aromatic polyamides (aramids) and polyesters. Its unique structure offers two key advantages:

  • Meta-Catenation: The isophthalic acid structure, with carboxylic acid groups at the 1 and 3 positions of the benzene ring, introduces kinks into the polymer chain. Unlike the rigid, linear chains formed from para-isomers (like terephthalic acid), this meta-linkage disrupts chain packing, which can significantly enhance the solubility of the resulting polymer without substantially compromising its thermal stability.[2]

  • Fluorine Substitution: The fluorine atom is highly electronegative and bulky. Its incorporation can lower the dielectric constant, improve thermal and oxidative stability, increase solubility in organic solvents, and enhance flame retardancy.[3][4]

This guide provides detailed protocols for the synthesis of high-performance fluorinated polyamides and polyesters using this compound. The methodologies are designed to be robust and reproducible, and the underlying chemical principles are explained to empower researchers to adapt and innovate.

Part I: Synthesis of Fluorinated Aromatic Polyamides (Aramids)

Aromatic polyamides derived from this compound are characterized by their excellent thermal stability, high glass transition temperatures, and improved processability compared to their non-fluorinated counterparts. Two primary, reliable methods for their synthesis are detailed below.

Protocol 1: Low-Temperature Solution Polycondensation via Acid Chloride

This is the most common and versatile method for preparing high molecular weight aromatic polyamides. It is a two-step process: first, the dicarboxylic acid is converted to its more reactive diacid chloride derivative, which is then reacted with an aromatic diamine.

Causality: The conversion to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, allowing the polymerization reaction to proceed rapidly at low temperatures (0 to 25 °C). This minimizes side reactions that can occur at higher temperatures, enabling the formation of high molecular weight polymer chains.

Workflow Diagram: Low-Temperature Solution Polycondensation

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Polymerization cluster_2 Step 3: Isolation & Purification A This compound C 2-Fluoroisophthaloyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) + cat. DMF B->C Reagent F Polymerization Reactor (0-5 °C) C->F D Aromatic Diamine (e.g., 4,4'-Oxydianiline) D->F E Anhydrous NMP or DMAc E->F Solvent G Fluorinated Polyamide Solution F->G H Precipitation in Methanol/Water G->H I Washing & Drying H->I J Pure Fluorinated Polyamide I->J

Caption: Workflow for Aramid Synthesis via the Acid Chloride Route.

Detailed Methodology:

Step A: Synthesis of 2-Fluoroisophthaloyl Chloride

  • Reactor Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

  • Reagents: Add this compound (1.0 eq) to the flask. Add an excess of thionyl chloride (SOCl₂, ~5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

  • Reaction: Gently reflux the mixture for 4-6 hours. The solid diacid will slowly dissolve as it converts to the acid chloride.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-Fluoroisophthaloyl chloride can be purified by vacuum distillation or used directly in the next step.

Step B: Polyamide Synthesis

  • Reactor Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline, 1.0 eq) in an anhydrous aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)).[5][6]

  • Cooling: Cool the solution to 0 °C using an ice bath. This controls the highly exothermic reaction.

  • Monomer Addition: Add the synthesized 2-Fluoroisophthaloyl chloride (1.0 eq), either neat or dissolved in a small amount of anhydrous solvent, to the stirred diamine solution portion-wise. Maintain the temperature below 5 °C.

  • Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. A significant increase in viscosity will be observed.

  • Isolation: Pour the viscous polymer solution into a large excess of a non-solvent like methanol or water with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Filter the polymer, wash it thoroughly with water and then methanol to remove the solvent and any trapped salts (e.g., pyridine hydrochloride if pyridine was used as an acid scavenger).

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Direct Polycondensation via Yamazaki-Higashi Method

This method allows for the direct formation of polyamides from dicarboxylic acids and diamines without isolating the acid chloride intermediate. It relies on an in-situ activation of the carboxylic acid using triphenyl phosphite (TPP) and pyridine.

Causality: The Yamazaki-Higashi reaction involves the formation of a phosphonium salt intermediate from the carboxylic acid and TPP.[7] This intermediate is highly reactive towards the amine nucleophile, driving the amide bond formation. The presence of a salt like lithium chloride (LiCl) is crucial for keeping the aromatic polyamide chains in solution by disrupting the strong intermolecular hydrogen bonds that would otherwise cause premature precipitation.[7]

Workflow Diagram: Yamazaki-Higashi Direct Polycondensation

G cluster_0 Reactor Setup cluster_1 Polymerization cluster_2 Isolation & Purification A This compound E Initial Monomer Solution A->E B Aromatic Diamine B->E C NMP / Pyridine Solvent C->E D LiCl D->E G Heat to 100-115 °C (3-5 hours) E->G F Triphenyl Phosphite (TPP) F->G Activating Agent H High Viscosity Polymer Solution G->H I Precipitation in Methanol H->I J Washing & Drying I->J K Pure Fluorinated Polyamide J->K

Caption: Workflow for Aramid Synthesis via Direct Polycondensation.

Detailed Methodology:

  • Reactor Setup: To a three-neck flask with a mechanical stirrer and nitrogen inlet, add this compound (1.0 eq), an aromatic diamine (1.0 eq), lithium chloride (LiCl, ~5 wt% of solvent), and the solvent system, typically a mixture of NMP and pyridine (e.g., 4:1 v/v).

  • Homogenization: Stir the mixture at room temperature until all solids are dissolved.

  • Initiation: Add triphenyl phosphite (TPP, ~2.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 100-115 °C and maintain for 3-5 hours under a slow nitrogen stream. The viscosity will increase steadily.

  • Isolation & Purification: Follow steps 5-7 from the Acid Chloride protocol, precipitating the final polymer solution in methanol.

Table 1: Typical Reaction Parameters and Properties for Fluorinated Polyamides

ParameterAcid Chloride MethodYamazaki-Higashi Method
Temperature 0 °C to Room Temp.100 - 115 °C
Reaction Time 12 - 24 hours3 - 5 hours
Key Reagents SOCl₂ or Oxalyl ChlorideTriphenyl Phosphite, Pyridine
Solvent Anhydrous NMP, DMAcNMP/Pyridine
Additives Acid Scavenger (optional)LiCl
Expected ηᵢₙₕ (dL/g) 0.8 - 2.50.6 - 1.9
Solubility Soluble in NMP, DMAc, DMFSoluble in NMP, DMAc, DMF
Typical T₉ (°C) > 250 °C> 240 °C

Part II: Synthesis of Fluorinated Aromatic Polyesters

Fluorinated aromatic polyesters are valued for their high thermal stability, good mechanical properties, and chemical resistance. Melt polycondensation is an industrially relevant, solvent-free method for their synthesis.

Protocol 3: Two-Stage Melt Polycondensation

This process involves an initial esterification reaction at a lower temperature, followed by a high-temperature, high-vacuum polycondensation step to build molecular weight.

Causality: The first stage forms low molecular weight oligomers and removes the bulk of the water byproduct. The second stage requires high vacuum to efficiently remove the remaining water, shifting the reaction equilibrium towards the formation of high molecular weight polymer chains, as described by Le Chatelier's principle. A catalyst is essential to achieve a practical reaction rate.[2]

Workflow Diagram: Melt Polycondensation

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation cluster_2 Isolation A This compound D Heat to 180-220 °C (N₂ atmosphere) A->D B Aliphatic Diol (e.g., 1,4-Butanediol) (1.1-1.2 eq) B->D C Catalyst (e.g., TBT) C->D E Water Removal D->E F Low MW Prepolymer D->F G Increase Temp (240-270 °C) Apply High Vacuum (<1 Torr) F->G H Ethylene Glycol/Water Removal G->H I High Viscosity Polymer Melt G->I J Extrude or Cool Reactor I->J K Solid Fluorinated Polyester J->K

Caption: Workflow for Polyester Synthesis via Melt Polycondensation.

Detailed Methodology:

  • Reactor Setup: Charge a high-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with this compound (1.0 eq), an aliphatic diol (e.g., 1,4-butanediol, 1.1-1.2 eq), and a catalyst (e.g., titanium(IV) butoxide (TBT) or antimony(III) oxide, ~200-400 ppm).[2] A slight excess of diol is used to compensate for losses during the first stage.

  • Stage 1 (Esterification): Heat the mixture under a slow nitrogen purge to 180-220 °C. Water will begin to distill off. Continue this stage until ~85-90% of the theoretical amount of water has been collected (typically 2-4 hours).

  • Stage 2 (Polycondensation): Gradually increase the temperature to 240-270 °C while slowly applying a vacuum until the pressure is below 1 Torr. A marked increase in the melt viscosity will be observed.

  • Completion: Continue the reaction under high vacuum until the desired melt viscosity is achieved (as indicated by the torque on the mechanical stirrer). This can take 2-5 hours.

  • Isolation: The molten polymer can be extruded from the reactor bottom, or the reactor can be cooled and the solid polymer recovered after breaking the vacuum with nitrogen.

Table 2: Typical Reaction Parameters and Properties for a Fluorinated Polyester

ParameterStage 1: EsterificationStage 2: Polycondensation
Temperature 180 - 220 °C240 - 270 °C
Pressure Atmospheric (N₂ purge)< 1 Torr (High Vacuum)
Duration 2 - 4 hours2 - 5 hours
Catalyst TBT, Sb₂O₃, TIPT[8](Same as Stage 1)
Expected Mₙ ( g/mol ) Low (Oligomers)15,000 - 30,000
Expected T₉ (°C) N/A45 - 80 °C (Amorphous)
Expected Tₘ (°C) N/A180 - 250 °C (Semi-crystalline)

Part III: Polymer Characterization

Validation of a successful synthesis requires thorough characterization.

  • Structural Analysis:

    • FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the formation of amide (-C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹) or ester (-C=O stretch at ~1720 cm⁻¹) linkages and the disappearance of carboxylic acid peaks.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the detailed chemical structure, composition, and purity of the polymer.[2]

  • Molecular Weight Determination:

    • Inherent Viscosity (ηᵢₙₕ): A simple method to estimate relative molecular weight. Measured by dissolving the polymer in a solvent (e.g., DMAc with LiCl) and using a capillary viscometer.

    • Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties:

    • TGA (Thermogravimetric Analysis): To determine the thermal stability and decomposition temperature (Td) of the polymer.[9]

    • DSC (Differential Scanning Calorimetry): To determine the glass transition temperature (Tg) and melting temperature (Tm, for semi-crystalline polymers).[9]

Safety Precautions

  • Chemical Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagents: Thionyl chloride and acid chlorides are corrosive and react violently with water, releasing toxic HCl gas. Pyridine and NMP are toxic and should be handled with care.

  • High Temperatures & Vacuum: Melt polymerization involves high temperatures and high vacuum. Ensure glassware is free of cracks and properly secured. Use a safety shield. Always break the vacuum with an inert gas like nitrogen before opening the system to air.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Molecular Weight Impure monomers or solvent; Non-stoichiometric monomer ratio; Insufficient reaction time/vacuum.Purify monomers and dry solvent thoroughly; Carefully weigh monomers for exact 1:1 stoichiometry; Increase reaction time or improve vacuum level.
Brittle Polymer Film Low molecular weight; Degradation during synthesis.See above; Ensure reaction temperature is not too high; Maintain an inert atmosphere to prevent oxidation.
Insoluble Polymer / Gelation Side reactions causing cross-linking; Polymer precipitation during synthesis.Lower reaction temperature; For polyamides, ensure sufficient LiCl is used to maintain solubility.[7]
Inconsistent Results Moisture contamination; Inconsistent reagent quality.Use anhydrous solvents and dry glassware meticulously; Use reagents from a reliable source.

References

  • MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Available at: [Link]

  • University of Southern Mississippi. (n.d.). Aromatic Polyamide Brushes for High Young's Modulus Surfaces by Surface Initiated Chain- Growth Condensation Polymerization. Available at: [Link]

  • MDPI. (2022). Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering. Available at: [Link]

  • SciELO. (2020). Synthesis and properties of fluorinated copolymerized polyimide films. Available at: [Link]

  • ScienceOpen. (2020). Synthesis and properties of fluorinated copolymerized polyimide films. Available at: [Link]

  • Springer. (1999). Synthesis of aromatic polyamides from oligocarbodiimides and isophthalic acid. Available at: [Link]

  • NASA Technical Reports Server. (1974). The synthesis of a novel polyimide precursor. Available at: [Link]

  • DSpace at KOASAS. (n.d.). Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. Available at: [Link]

  • VTechWorks. (2001). POLYIMIDES: chemistry & structure-property relationships – literature review. Available at: [Link]

  • MDPI. (2017). Functional Aromatic Polyamides. Available at: [Link]

  • Royal Society of Chemistry. (2019). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Available at: [Link]

  • ResearchGate. (2024). Synthesis and characterization of high-performance sustainable polymers for FDM applications. Available at: [Link]

  • ResearchGate. (2011). 5-Fluoroisophthalic acid. Available at: [Link]

  • National Institutes of Health. (2019). Rational Guidelines for the Two-Step Scalability of Enzymatic Polycondensation: Experimental and Computational Optimization of the Enzymatic Synthesis of Poly(glycerolazelate). Available at: [Link]

  • National Institutes of Health. (2024). Special Issue: “Synthesis of Advanced Polymer Materials 2.0”. Available at: [Link]

  • National Institutes of Health. (2022). The Use of Polymer Blends in the Treatment of Ocular Diseases. Available at: [Link]

  • MDPI. (2021). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. Available at: [Link]

  • PubMed. (2023). A critical review of the application of polymer of low concern regulatory criteria to fluoropolymers II: Fluoroplastics and fluoroelastomers. Available at: [Link]

  • ResearchGate. (2024). The Use, design, synthesis, and properties of high performance/high temperature polymers: An overview. Available at: [Link]

  • MDPI. (2019). Functionalized Polymers for Enhance Oral Bioavailability of Sensitive Molecules. Available at: [Link]

  • Hiroshima University. (n.d.). The Polymer Synthesis Chemistry Group (The AOSHIMA Group [erstwhile]). Available at: [Link]

  • ResearchGate. (2012). Characterization of polymer films for optical applications. Available at: [Link]

  • Polympart. (n.d.). High Performance Polymers and Engineering Plastics. Available at: [Link]

  • Semantic Scholar. (2022). synthesis and characterization of pseudo ladder mono hydroxy pendant polybenzobisthiazole aromatic hetero-cyclic thermoplastic polymer. Available at: [Link]

  • Royal Society of Chemistry. (2020). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Available at: [Link]

  • ResearchGate. (2022). Procedure for two step polycondensation. Available at: [Link]

  • National Institutes of Health. (2022). Considerations for Polymers Used in Ocular Drug Delivery. Available at: [Link]

  • ResearchGate. (2013). Two-Step Emulsion Polymerization—Polycondensation Method for Synthesizing Polycaproamide at Low Temperature. Available at: [Link]

  • ResearchGate. (2014). Reaction pathways of superelectrophilic polycondensation of 2,2,2-trifluoroacetophenone and biphenyl. A computational study. Available at: [Link]

Sources

Application Note: The Use of 2-Fluoroisophthalic Acid in Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the topic of using 2-Fluoroisophthalic acid (2-fluoro-1,3-benzenedicarboxylic acid) as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Following an extensive and rigorous search of peer-reviewed scientific literature, we have concluded that there are currently no available publications detailing the successful synthesis, structural characterization, and application of a coordination polymer or metal-organic framework using this compound as the primary building block.

The Challenge of Sourcing Specific Data

The development of detailed, reliable, and reproducible scientific protocols—a cornerstone of our commitment to scientific integrity—is predicated on the availability of peer-reviewed, published data. For the specific topic of MOFs constructed from this compound, this foundational information appears to be absent from the public domain. Our search encompassed numerous databases and search strategies and failed to yield a concrete example of a metal-organic framework synthesized from this particular linker.

While the crystal structure of a related isomer, 5-Fluoroisophthalic acid, has been reported, the authors noted that even this molecule has been "seldom used in the crystal engineering of organic or inorganic-organic systems"[1][2][3]. This underscores the novelty and unexplored nature of fluorinated isophthalic acid isomers in the field of coordination chemistry.

Implications for Protocol Development

Without a specific, verifiable example from the literature, it is not possible to provide the requested in-depth technical guide that meets the required standards of scientific accuracy, trustworthiness, and field-proven insight. Specifically, the absence of source material prevents us from:

  • Developing a Validated Experimental Protocol: Any protocol would be purely hypothetical and could not be considered a self-validating or field-proven system. Critical parameters such as solvent systems, reaction temperatures, molar ratios, and activation procedures are highly specific to each metal-linker combination and cannot be reliably extrapolated from different systems.

  • Explaining Structure-Property Relationships: The influence of the fluorine atom at the 2-position on the linker's coordination modes, the resulting framework topology, and the final material's properties (e.g., porosity, stability, catalytic activity, or luminescence) is unknown without experimental data.

  • Providing Quantitative Data: We are unable to generate the necessary tables for crystallographic data, gas sorption isotherms, catalytic performance, or photoluminescent properties.

  • Citing Authoritative Sources: A core requirement of our scientific content is to ground all protocols and claims in verifiable, authoritative references. For this specific topic, such references could not be located.

A Generalized Approach and Future Outlook

While we cannot provide a specific protocol for this compound, we can offer a generalized workflow that researchers typically follow for the synthesis of novel coordination polymers. This should be viewed as a foundational template for exploration, not as a validated procedure.

Generalized Workflow for Novel MOF Synthesis

The solvothermal method is a common and effective route for the synthesis of new coordination polymers.[4] The process involves heating the reactants in a sealed vessel to increase pressure and facilitate the crystallization of the product.

Caption: Generalized workflow for the exploratory synthesis of a new coordination polymer.

Causality Behind General Choices:

  • Metal Ion Selection: The choice of metal ion (e.g., Zn(II), Cu(II), Lanthanides) is critical as its coordination number, preferred geometry, and lability will dictate the resulting structure and dimensionality of the framework.[5] Lanthanide ions, for instance, often have high and flexible coordination numbers, which can lead to novel network topologies.

  • Solvent System: The solvent plays multiple roles: it solubilizes the reactants, can act as a template during crystal growth, and can influence the deprotonation of the carboxylic acid groups.[6] A common choice is N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF), often mixed with water or ethanol.

  • Temperature and Time: These parameters are crucial for controlling the kinetics of crystal nucleation and growth. Higher temperatures can sometimes lead to denser, more thermodynamically stable phases, while lower temperatures might yield kinetically favored products.[7]

We encourage researchers interested in this area to undertake exploratory studies based on these general principles. The use of this compound as a linker remains a novel and potentially fruitful avenue for discovering new materials with unique properties, possibly in gas storage, separation, catalysis, or luminescence.[8][9][10][11] However, any work in this specific area would constitute foundational research.

We remain committed to providing content that is rigorously supported by the scientific literature. Should publications on this topic become available, we will revisit this subject to provide the detailed, data-driven application notes and protocols that our audience expects.

References

Characterization of 2-Fluoroisophthalic Acid: Detailed Application Notes and Protocols for HPLC and GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides comprehensive and scientifically grounded protocols for the analytical characterization of 2-Fluoroisophthalic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Designed for researchers, scientists, and professionals in drug development, this document offers not just step-by-step instructions but also the underlying scientific rationale for key methodological choices, ensuring robust and reliable results.

Introduction: The Significance of this compound

This compound (C₈H₅FO₄, MW: 184.12 g/mol ) is an aromatic dicarboxylic acid featuring a fluorine substituent on the benzene ring.[1][2] This structural motif makes it a valuable building block in medicinal chemistry and materials science. The presence of the electron-withdrawing fluorine atom can significantly influence the physicochemical properties of molecules, including acidity, lipophilicity, and metabolic stability. Consequently, accurate and precise analytical methods are paramount for its characterization, ensuring purity, stability, and proper quantification in various matrices.

This guide will delve into the two most common and powerful analytical techniques for the analysis of such compounds: HPLC, for its versatility in analyzing non-volatile and thermally labile molecules, and GC, for its high resolution and sensitivity, particularly when coupled with mass spectrometry.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is often the primary choice for the analysis of aromatic carboxylic acids due to their polarity and limited volatility. The key to a successful HPLC separation of this compound lies in controlling its ionization and achieving adequate retention on the stationary phase.

Core Principles: Reversed-Phase and Mixed-Mode Chromatography

Reversed-phase (RP) HPLC is a common starting point for the analysis of moderately polar compounds like this compound.[3] The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). However, for highly polar and ionizable compounds, achieving sufficient retention and good peak shape on a standard C18 column can be challenging.[4][5]

This is where mixed-mode chromatography can offer significant advantages. Columns with both reversed-phase and ion-exchange characteristics can provide enhanced retention and selectivity for ionic or ionizable analytes.[4][6][7] For this compound, a mixed-mode column with anion-exchange properties would interact with the negatively charged carboxylate groups, leading to improved retention and separation from other components.[7]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC_System HPLC System (Pump, Autosampler, Column Oven, Detector) Filtration->HPLC_System Column Reversed-Phase C18 or Mixed-Mode Anion Exchange Column HPLC_System->Column Detection UV Detector (e.g., 210 nm or 250 nm) Column->Detection Mobile_Phase Isocratic or Gradient Elution (e.g., ACN/Water with TFA or Formic Acid) Mobile_Phase->HPLC_System Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report (Purity, Concentration) Integration->Report

Caption: Workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol provides a robust starting point for the analysis of this compound. Method optimization may be required depending on the specific sample matrix and analytical goals.

Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a mixed-mode anion exchange column.[6][8]

  • HPLC grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • 0.45 µm syringe filters.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (v/v) in water.

    • Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.

    • For MS compatibility, replace TFA with 0.1% formic acid.[6][9]

    • Degas the mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Prepare working standards by serial dilution of the stock solution.

    • For unknown samples, dissolve a known weight in the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (4.6 x 150 mm, 5 µm)Good starting point for aromatic compounds.
Mobile Phase Gradient elution: 10-90% B over 15 minTo ensure elution of the analyte and any impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Injection Volume 10 µLCan be adjusted based on concentration and sensitivity.
Detection UV at 210 nm or 250 nmAromatic rings exhibit strong UV absorbance at these wavelengths.[8]
  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with that of a standard.

    • Integrate the peak area to determine the purity or concentration of the analyte.

Part 2: Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the high polarity and low volatility of carboxylic acids, derivatization is a mandatory step to convert them into less polar and more volatile derivatives suitable for GC analysis.[10][11]

The Imperative of Derivatization

Direct injection of this compound into a GC system would result in poor peak shape, strong adsorption on the column, and potential thermal degradation. Derivatization addresses these issues by:

  • Increasing Volatility: Replacing the acidic protons of the carboxyl groups with less polar functional groups.

  • Improving Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis.

  • Enhancing Detectability: Certain derivatizing agents can introduce moieties that are highly responsive to specific detectors.

Common derivatization strategies for carboxylic acids include esterification and silylation .[10][11][12]

Visualizing the GC Workflow

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (Esterification or Silylation) Sample->Derivatization Extraction Liquid-Liquid Extraction (if necessary) Derivatization->Extraction GC_System GC System (Injector, Oven, Detector) Extraction->GC_System Column Nonpolar Capillary Column (e.g., 5% Phenyl-methylpolysiloxane) GC_System->Column Detection FID or MS Detector Column->Detection Carrier_Gas Carrier Gas (Helium or Hydrogen) Carrier_Gas->GC_System Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Report Generate Report (Purity, Concentration) Integration->Report

Caption: Workflow for the GC analysis of this compound.

Detailed GC Protocol (with Derivatization)

This protocol outlines a general procedure for the GC analysis of this compound following derivatization.

Instrumentation and Consumables:

  • GC system with a split/splitless injector, a temperature-programmable oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[12]

  • High-purity carrier gas (Helium or Hydrogen).

  • Derivatization reagent:

    • For Esterification: Boron trifluoride-methanol (BF₃-MeOH) solution or isoamyl alcohol with sulfuric acid.[13]

    • For Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11][12]

  • Anhydrous solvents (e.g., hexane, toluene).

Protocol Steps:

  • Derivatization (Silylation Example):

    • Accurately weigh about 1-5 mg of the this compound sample into a clean, dry reaction vial.

    • Add 200 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial tightly and heat at 70-80 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC Conditions:

ParameterRecommended SettingRationale
Injector Temperature 250 °CTo ensure complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)To prevent column overloading. Splitless for trace analysis.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)To separate the derivatized analyte from the solvent and any by-products.
Carrier Gas HeliumInert carrier gas.
Flow Rate 1.0 mL/min (constant flow)Optimal for most capillary columns.
Detector FID or MSFID is a universal detector for organic compounds. MS provides structural information for confirmation.
Detector Temperature 280 °C (FID)To prevent condensation of the analyte.
  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound. If using MS, confirm the identity by its mass spectrum.

    • Integrate the peak area for quantification.

Troubleshooting and Method Validation

IssuePossible CauseSuggested Solution
HPLC: Poor Peak Shape (Tailing) Secondary interactions with silanols; inappropriate mobile phase pH.Use a highly end-capped column; adjust mobile phase pH to fully protonate or deprotonate the analyte.
HPLC: No or Low Retention Analyte is too polar for the column/mobile phase combination.Use a more polar reversed-phase column (e.g., polar-embedded), or switch to a mixed-mode or HILIC column.[14]
GC: No Peak or Very Small Peak Incomplete derivatization; thermal degradation in the injector.Optimize derivatization conditions (time, temperature, reagent excess); lower the injector temperature.
GC: Multiple Peaks for Analyte Incomplete derivatization (mono- and di-derivatives); side reactions.Ensure anhydrous conditions for derivatization; optimize reaction conditions.

For both HPLC and GC methods, it is crucial to perform method validation to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the analysis. HPLC offers a direct analysis approach with minimal sample preparation, making it suitable for routine purity assessments and quantification. GC, while requiring a derivatization step, can provide excellent resolution and sensitivity, especially when coupled with a mass spectrometer for definitive identification. The protocols and principles outlined in this guide provide a solid foundation for developing and implementing robust analytical methods for the characterization of this important molecule.

References

Application Notes & Protocols: The Role of 2-Fluoroisophthalic Acid in the Synthesis of Advanced Fluorescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of functional organic materials, 2-Fluoroisophthalic acid (2-F-IPA) has emerged as a uniquely versatile and powerful building block for the rational design of novel fluorescent materials. Its rigid aromatic core, furnished with two carboxylic acid groups at the 1 and 3 positions, provides a robust scaffold for constructing larger molecular architectures. The strategic placement of a fluorine atom at the 2-position introduces a significant perturbation of the molecule's electronic properties. This electron-withdrawing substituent modulates the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, influencing the photophysical characteristics of the resulting materials. This subtle yet impactful modification can enhance quantum yields, tune emission wavelengths, and improve thermal and chemical stability.

These attributes make 2-F-IPA an exceptional precursor for a diverse range of fluorescent materials, including crystalline metal-organic frameworks (MOFs), conjugated polymers, and discrete small-molecule dyes.[1] The applications for these materials are extensive and impactful, spanning from highly selective chemical sensors and bio-imaging agents to components for optoelectronic devices like organic light-emitting diodes (OLEDs).[2][3]

This document provides in-depth technical guidance and detailed protocols for the synthesis and characterization of fluorescent materials derived from this compound, tailored for researchers, scientists, and professionals in materials science and drug development.

Section 1: Synthesis of Luminescent Lanthanide Metal-Organic Frameworks (Ln-MOFs)

The dicarboxylic nature of 2-F-IPA makes it an ideal organic linker for constructing porous, crystalline MOFs. When combined with lanthanide ions (e.g., Europium, Eu³⁺; Terbium, Tb³⁺), the resulting frameworks often exhibit strong, characteristic luminescence.

1.1. Core Principle: The Antenna Effect

The intense luminescence of these Ln-MOFs is typically governed by a mechanism known as the "antenna effect". In this process, the organic linker (2-F-IPA) possesses a high absorption cross-section for UV light, a property the lanthanide ions themselves lack. Upon excitation, the linker absorbs a photon, transitioning to an excited singlet state (S1). Through intersystem crossing (ISC), it then populates a long-lived triplet state (T1). If the energy of this triplet state is appropriately matched with the emissive energy levels of the lanthanide ion, a highly efficient, non-radiative energy transfer occurs from the linker to the metal center. The excited lanthanide ion then relaxes to its ground state via characteristic, sharp f-f electronic transitions, resulting in intense and color-pure luminescence (e.g., red for Eu³⁺, green for Tb³⁺).[4] The fluorine atom on the isophthalate linker can fine-tune the energy levels of the ligand, optimizing this energy transfer process.

1.2. Application Focus: A Highly Sensitive Fluorescent Sensor

A notable application for Ln-MOFs derived from fluorinated isophthalic acids is in the field of chemical sensing. The luminescence of the lanthanide ion is highly sensitive to its local coordination environment. When analyte molecules interact with the framework—either by coordinating to the metal center or interacting with the linker—they can disrupt the energy transfer pathway, leading to a measurable change (often quenching) in the fluorescence intensity.[1] This principle can be harnessed to create highly selective and sensitive sensors for various small molecules.

Below is a detailed protocol for the synthesis of a Europium-based MOF using 2-F-IPA, designed for fluorescent sensing applications.

1.3. Detailed Protocol: Hydrothermal Synthesis of [Eu(2-F-IPA)(H₂O)₂]·H₂O

This protocol outlines the synthesis of a europium-based fluorescent MOF using a hydrothermal method, a common technique for growing high-quality crystals.

Materials:

  • This compound (C₈H₅FO₄, MW: 184.12)[5]

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • 25 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, combine this compound (0.1 mmol, 18.4 mg) and Eu(NO₃)₃·6H₂O (0.1 mmol, 44.6 mg).

  • Add a solvent mixture of 6 mL of DMF and 2 mL of deionized water to the vial.

  • Stir the mixture at room temperature for approximately 30 minutes until a clear, homogeneous solution is formed. Causality: Ensuring complete dissolution of reactants is critical for the formation of a well-ordered crystalline framework rather than an amorphous precipitate.

  • Transfer the resulting solution into a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave tightly and place it in a convection oven pre-heated to 120 °C. Maintain this temperature for 72 hours. Causality: The high temperature and pressure of the solvothermal conditions facilitate the slow crystallization process, leading to larger, more defined crystals.

  • After 72 hours, turn off the oven and allow the autoclave to cool to room temperature slowly and naturally over several hours. Causality: Rapid cooling can lead to crystal defects or the formation of smaller, less-ordered crystals.

  • Once cooled, open the autoclave and collect the colorless crystals by vacuum filtration.

  • Wash the collected crystals thoroughly with fresh DMF (2 x 5 mL) followed by ethanol (2 x 5 mL) to remove any unreacted starting materials and residual solvent trapped within the pores.

  • Dry the crystals under vacuum or in a desiccator.

cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_workup Product Isolation A 1. Dissolve 2-F-IPA & Eu(NO₃)₃·6H₂O in DMF/Water B 2. Stir for 30 min at Room Temp A->B C 3. Transfer to Teflon-lined Autoclave B->C D 4. Heat at 120°C for 72 hours C->D E 5. Slow Cooling to Room Temperature D->E F 6. Filter Crystals E->F G 7. Wash with DMF & Ethanol F->G H 8. Dry Product G->H

Caption: Hydrothermal synthesis workflow for the Eu-MOF.

1.4. Application Protocol: Fluorescent Detection of Analytes

This protocol details the use of the synthesized Eu-MOF for the detection of an analyte via fluorescence quenching.[6]

Materials:

  • Synthesized and dried [Eu(2-F-IPA)(H₂O)₂]·H₂O crystals

  • N,N-dimethylformamide (DMF), spectroscopic grade

  • Analyte of interest (e.g., acetylacetone)

  • Fluorometer with quartz cuvettes

Procedure:

  • Prepare a stable MOF suspension: Grind 5 mg of the synthesized Eu-MOF crystals into a fine powder. Disperse the powder in 10 mL of DMF. Sonicate the mixture for 30 minutes to ensure a uniform and stable suspension. Causality: A uniform suspension is crucial for reproducible fluorescence measurements and minimizes scattering effects.

  • Prepare analyte stock solution: Prepare a concentrated stock solution of the analyte in DMF. Subsequent dilutions will be made from this stock.

  • Establish a baseline: Transfer 3 mL of the MOF suspension into a quartz cuvette. Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum (e.g., excite at 275 nm and monitor the characteristic Eu³⁺ emission peak around 614 nm).[1] This is the F₀ (initial fluorescence) value.

  • Titration: Sequentially add small aliquots (e.g., 5-10 µL) of the analyte stock solution into the cuvette containing the MOF suspension.

  • After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes. Causality: Equilibration time ensures that the interaction between the analyte and the MOF has reached a steady state before measurement.

  • Record the fluorescence emission spectrum after each addition. The intensity at the peak maximum (F) will decrease as more analyte is added.

  • Data Analysis: Plot the fluorescence intensity ratio (F₀/F) against the concentration of the analyte. For dynamic quenching, this relationship is often described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the analyte concentration. The sensitivity of the MOF sensor is reflected in the value of Ksv.

cluster_mof cluster_process ligand 2-F-IPA Linker (Antenna) S₀ S₁ T₁ ligand->ligand 2. ISC eu_ion Eu³⁺ Ion ⁷F₀ ⁵D₀ ligand->eu_ion 3. Energy Transfer emission Red Emission (e.g., 614 nm) eu_ion->emission 4. Luminescence excitation UV Excitation (e.g., 275 nm) excitation->ligand analyte Analyte (Quencher) analyte->eu_ion 5. Quenching (Disrupts Step 4)

Caption: Antenna effect and fluorescence quenching mechanism.

Section 2: Synthesis of Fluorescent Polymers

This compound can be directly incorporated into polymer backbones via polycondensation reactions to create fluorescent polymers.[2][7] These materials combine the processability and mechanical properties of polymers with the desirable photophysical characteristics of the fluorophore.

2.1. Core Principle: Polymerization of a Fluorophore Monomer

The synthesis of fluorescent polymers can be achieved by polymerizing monomers that already contain a fluorescent chromophore.[2] In this case, 2-F-IPA acts as the difunctional monomer. By reacting it with a complementary difunctional monomer (e.g., a diol or diamine), a fluorescent polyester or polyamide can be formed. The properties of the resulting polymer, such as solubility, glass transition temperature, and fluorescence quantum yield, can be tuned by carefully selecting the co-monomer.

2.2. Detailed Protocol: Synthesis of a Fluorescent Polyester via Polycondensation

This protocol describes the synthesis of a fluorescent polyester from 2-Fluoroisophthaloyl chloride (the more reactive acyl chloride derivative of 2-F-IPA) and a diol.

Materials:

  • 2-Fluoroisophthaloyl chloride (prepared from 2-F-IPA using thionyl chloride or oxalyl chloride)

  • A suitable diol (e.g., 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene for a highly fluorescent and rigid co-monomer)

  • Anhydrous pyridine or triethylamine (as an acid scavenger)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) as the solvent

  • Methanol (for precipitation)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser, dissolve the diol monomer (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous NMP (10 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-Fluoroisophthaloyl chloride (1.0 mmol) in anhydrous NMP (5 mL).

  • Add the 2-Fluoroisophthaloyl chloride solution dropwise to the stirred diol solution over 30 minutes. Causality: Slow, dropwise addition helps to control the exothermicity of the reaction and promotes the formation of high molecular weight polymer chains rather than oligomers.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by observing the increase in viscosity of the solution.

  • After the reaction is complete, cool the viscous solution to room temperature. Precipitate the polymer by pouring the solution slowly into a large volume of vigorously stirred methanol (e.g., 200 mL).

  • Collect the fibrous polymer precipitate by filtration.

  • Purify the polymer by re-dissolving it in a suitable solvent (e.g., chloroform or THF) and re-precipitating it into methanol. Repeat this process two more times to remove unreacted monomers and oligomers.

  • Dry the final fluorescent polymer product in a vacuum oven at 60 °C overnight.

struct1 Cl-C(=O)-[C₆H₃F]-C(=O)-Cl plus1 + struct1->plus1 struct2 HO-R-OH plus1->struct2 arrow1 struct2->arrow1 struct3 [-O-R-O-C(=O)-[C₆H₃F]-C(=O)-]n arrow1->struct3 plus2 + 2n HCl struct3->plus2

Caption: General scheme for polycondensation reaction.

Section 3: Synthesis of Small-Molecule Dyes

This compound can also serve as a central scaffold for the synthesis of small-molecule dyes, particularly those with a Donor-π-Acceptor (D-π-A) architecture. These molecules often exhibit interesting photophysical properties like intramolecular charge transfer (ICT), which can lead to large Stokes shifts and solvatochromism (color change with solvent polarity).[8]

3.1. Core Principle: Building D-π-A Systems

In a D-π-A dye, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. Upon photoexcitation, an electron is promoted from the donor to the acceptor, creating an excited state with a large dipole moment. The 2-F-IPA core can be functionalized to act as the acceptor or part of the π-bridge. The carboxylic acid groups are convenient handles for modification, allowing for the attachment of various donor moieties through amidation or esterification reactions.

3.2. Detailed Protocol: Synthesis of a Fluorescent Diamide Dye

This protocol describes a straightforward amidation reaction to synthesize a D-π-A type fluorescent dye.

Materials:

  • This compound (1.0 mmol)

  • 4-Amino-N,N-dimethylaniline (a fluorescent amine donor, 2.0 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 mmol)

  • Hydroxybenzotriazole (HOBt, 2.2 mmol)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (2.5 mmol)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) in anhydrous DCM (20 mL).

  • Add EDC (2.2 mmol) and HOBt (2.2 mmol) to the suspension. Stir the mixture at room temperature for 20 minutes. Causality: EDC and HOBt are coupling agents that activate the carboxylic acid groups, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

  • Add the 4-Amino-N,N-dimethylaniline (2.0 mmol) and triethylamine (2.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescent diamide dye.

struct1 HOOC-[C₆H₃F]-COOH plus1 + struct1->plus1 struct2 2 H₂N-R' plus1->struct2 arrow1 struct2->arrow1 struct3 R'-HNOC-[C₆H₃F]-CONH-R' arrow1->struct3 plus2 + 2 H₂O struct3->plus2

References

experimental procedure for 2-Fluoroisophthalic acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Fluoroisophthalic Acid Esters

Abstract

This compound is a valuable building block in medicinal chemistry and materials science. However, its diesterification presents unique challenges due to the steric hindrance and electronic effects imparted by the fluorine atom positioned between two carboxylic acid groups. This guide provides a detailed examination of synthetic strategies for the esterification of this compound, with a primary focus on the mild and highly efficient Steglich esterification. A protocol for the classical Fischer-Speier esterification is also presented as a cost-effective alternative. This document is intended to provide researchers with the necessary theoretical grounding and practical, step-by-step protocols to successfully synthesize the desired dialkyl 2-fluoroisophthalates.

Introduction: The Synthetic Challenge

The synthesis of esters from carboxylic acids is a cornerstone of organic chemistry. This compound, with its unique structural motifs, is an attractive starting material for creating novel pharmaceutical intermediates and functional polymers. The presence of a fluorine atom ortho to both carboxylic acid groups significantly influences the molecule's reactivity. It increases the acidity of the carboxyl protons but also introduces considerable steric bulk, which can impede the approach of an alcohol nucleophile.

Traditional methods like Fischer-Speier esterification, which rely on acid catalysis and high temperatures, can be sluggish and may lead to decomposition, especially with sensitive substrates.[1][2] This necessitates the exploration of milder, more robust methodologies that can overcome these synthetic hurdles.

Rationale for Method Selection: Steglich vs. Fischer Esterification

The Preferred Method: Steglich Esterification

For substrates that are sterically demanding or sensitive to harsh acidic conditions, the Steglich esterification is a superior approach.[3][4] First reported in 1978, this method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6]

The key advantages of this method for this compound include:

  • Mild Reaction Conditions: The reaction typically proceeds at or below room temperature, preserving sensitive functional groups.[7]

  • High Efficacy for Hindered Substrates: The mechanism bypasses the direct, sterically-hindered attack of the alcohol on the carboxylic acid. Instead, a highly reactive O-acylisourea intermediate is formed, which is then readily attacked by the alcohol.[3]

  • Suppression of Side Reactions: The use of DMAP as a catalyst accelerates the desired ester formation, outcompeting potential side reactions like the formation of the stable N-acylurea byproduct.[3][6]

The Alternative Method: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][8] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[9][10]

While cost-effective due to the inexpensive nature of common acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), its application to this compound is limited by:

  • Reversibility: The reaction is in constant equilibrium, making it challenging to drive to completion.[9]

  • Harsh Conditions: The requirement for strong acid catalysts and reflux temperatures can be incompatible with more complex molecules.[2]

  • Steric Hindrance: The reaction rate is significantly diminished for sterically hindered carboxylic acids.

Health and Safety Precautions

Before beginning any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all reagents.

  • This compound: May cause skin, eye, and respiratory irritation.[11][12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DCC: Is an irritant, an allergen, and can cause organ damage.[4] Extreme caution must be exercised.

  • EDC: A less hazardous alternative to DCC but should still be handled with care.

  • DMAP: Toxic and readily absorbed through the skin. Always wear gloves when handling.

  • Sulfuric Acid: Highly corrosive and can cause severe burns.[14] Handle with extreme care, using appropriate PPE.

  • Organic Solvents (DCM, Toluene, etc.): Are volatile and flammable. Work in a fume hood away from ignition sources.

Detailed Experimental Protocol: Steglich Esterification

This protocol details the synthesis of diethyl 2-fluoroisophthalate as a representative example.

Principle and Mechanism

The reaction proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the alcohol, intercepts this intermediate to form an acylpyridinium species ("active ester"). This species is highly electrophilic and rapidly reacts with the alcohol to yield the desired ester and regenerates the DMAP catalyst. The DCC is consumed, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[3][4]

Steglich_Mechanism RCOOH This compound O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC DCC DCC Active_Ester Acylpyridinium 'Active Ester' O_acyl->Active_Ester DCU DCU (precipitate) DMAP DMAP Ester Diethyl 2-fluoroisophthalate Active_Ester->Ester + R'OH - DMAP Alcohol Ethanol (R'OH)

Caption: Mechanism of the Steglich Esterification.

Materials and Equipment
MaterialsEquipment
This compound (1.0 eq)Round-bottom flask with stir bar
Anhydrous Ethanol (2.5 eq)Magnetic stir plate
N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq)Ice bath
4-Dimethylaminopyridine (DMAP) (0.2 eq)Inert atmosphere setup (Nitrogen/Argon)
Anhydrous Dichloromethane (DCM)Syringes and needles
1 M Hydrochloric Acid (HCl)Buchner funnel and filter paper
Saturated Sodium Bicarbonate (NaHCO₃) soln.Separatory funnel
Brine (Saturated NaCl soln.)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Glassware for chromatography
Silica gel for column chromatographyTLC plates and developing chamber
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and 4-DMAP (0.2 eq).

  • Solvent and Alcohol Addition: Add anhydrous DCM via syringe, followed by anhydrous ethanol (2.5 eq). Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the reaction flask to 0 °C using an ice bath.

  • DCC Addition: Dissolve DCC (2.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting carboxylic acid spot indicates completion.

  • Work-up - Filtration: Once complete, cool the mixture again to 0 °C to maximize precipitation of the DCU byproduct. Filter the mixture through a Buchner funnel to remove the DCU, washing the filter cake with a small amount of cold DCM.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2x) to remove residual DMAP, saturated NaHCO₃ solution (2x), and finally with brine (1x).[15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure diethyl 2-fluoroisophthalate.

Experimental Workflow Diagram

Caption: Workflow for Steglich Esterification.

Alternative Protocol: Fischer-Speier Esterification

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine this compound (1.0 eq) and a large excess of ethanol (e.g., 20 eq, acting as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. If using a Dean-Stark trap, monitor the collection of water.[16]

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the excess ethanol via rotary evaporation. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with additional ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify by column chromatography or distillation if the product is sufficiently volatile.

Summary of Reaction Parameters

ParameterSteglich EsterificationFischer-Speier Esterification
Stoichiometry Acid:Alcohol:DCC:DMAP = 1:2.5:2.2:0.2Acid:Alcohol = 1:>10 (large excess)
Catalyst 4-Dimethylaminopyridine (DMAP)Sulfuric Acid (H₂SO₄) or p-TsOH
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC)None
Solvent Anhydrous Dichloromethane (DCM)Excess Alcohol
Temperature 0 °C to Room TemperatureReflux Temperature of Alcohol (e.g., ~78 °C for Ethanol)
Reaction Time 12 - 24 hours4 - 8 hours
Work-up Filtration of DCU, acidic/basic washesNeutralization, extraction
Key Advantage Mild conditions, high yield for hindered substratesLow cost of reagents
Key Disadvantage Cost of reagents, stoichiometric byproductHarsh conditions, equilibrium limitations, lower yields

Conclusion

The successful synthesis of this compound esters is critical for their application in advanced research and development. While the Fischer-Speier method offers a simple, low-cost route, its effectiveness is hampered by the substrate's steric hindrance. The Steglich esterification, however, provides a mild, reliable, and high-yielding protocol well-suited to overcoming this challenge. By following the detailed procedures and safety guidelines outlined in this document, researchers can confidently and efficiently access these valuable chemical entities.

References

  • Title: Steglich esterification - Grokipedia Source: Grokipedia URL
  • Title: Esterification - Chemistry LibreTexts Source: Chemistry LibreTexts URL
  • Title: Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL
  • Title: Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL
  • Title: 08.08 Esterification of Carboxylic Acids Source: YouTube URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL
  • Title: Steglich Esterification Definition - Organic Chemistry Key Term Source: Fiveable URL
  • Title: Video: Esterification - Concept Source: JoVE URL: [Link]

  • Title: mechanism for the esterification reaction Source: Chemguide URL: [Link]

  • Title: Steglich Esterification Guide | PDF Source: Scribd URL: [Link]

  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Royal Society of Chemistry URL: [Link]

  • Title: Acid to Ester - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters Source: ResearchGate URL: [Link]

  • Title: What's the best way for removing extra DCC and DMAP in an esterification reaction? Source: ResearchGate URL: [Link]

  • Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

  • Title: Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase Source: PubMed URL: [Link]

  • Title: Fischer Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Fischer Esterification Source: Chemistry Steps URL: [Link]

  • Title: (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables Source: ResearchGate URL: [Link]

  • Title: Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production Source: SpringerLink URL: [Link]

  • Title: Fischer Esterification Source: University of Colorado Boulder URL: [Link]

  • Title: D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant p Source: SpringerLink URL: [Link]

  • Title: HYDROFLUOROSILICIC ACID SAFETY DATA SHEET Source: IXOM URL: [Link]

  • Title: Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Source: ResearchGate URL: [Link]

  • Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]

  • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate Source: MDPI URL: [Link]

  • Title: Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate Source: PMC - NIH URL: [Link]

  • Title: diethyl aminomalonate hydrochloride Source: Organic Syntheses Procedure URL: [Link]

Sources

Application Notes & Protocols: Strategic Amidation of 2-Fluoroisophthalic Acid for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoroisophthalic Amides in Drug Discovery

The isophthalamide core is a privileged scaffold in medicinal chemistry, renowned for its conformational rigidity and ability to present substituents in a well-defined spatial arrangement. The introduction of a fluorine atom onto this scaffold, specifically at the 2-position of isophthalic acid, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of the resulting amide derivatives.[1][2] Fluorine's unique electronic properties can influence molecular conformation, pKa, metabolic stability, and binding affinity, making 2-Fluoroisophthalic acid a highly attractive starting material for the generation of novel compound libraries with therapeutic potential.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic amidation of this compound. We will delve into the nuances of selective mono- and di-amidation, offering detailed, field-proven protocols and explaining the rationale behind experimental choices.

Core Concepts: Navigating the Amidation of a Dicarboxylic Acid

The amidation of this compound presents a unique set of challenges and opportunities. The presence of two carboxylic acid groups necessitates careful control over reaction conditions to achieve selective mono-amidation versus di-amidation. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the adjacent carboxylic acid groups.

Key Considerations for Selective Amidation:
  • Stoichiometry: Precise control over the molar equivalents of the amine and coupling reagents is paramount for favoring mono-amidation.

  • Activating Agents: The choice of coupling reagent can significantly impact reaction efficiency and selectivity. A variety of reagents, from classic carbodiimides to more advanced phosphonium and uronium salts, can be employed.[4][5]

  • Reaction Temperature: Lower temperatures generally favor kinetic control and can enhance selectivity for mono-amidation.

  • Order of Addition: The sequence of adding reagents can influence the outcome, particularly in one-pot syntheses.

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step protocols for the mono- and di-amidation of this compound. These protocols are designed to be robust and adaptable to a range of amine substrates.

Visualizing the Synthetic Pathways

Amidation_Workflow cluster_0 Mono-amidation Pathway cluster_1 Di-amidation Pathway 2-Fluoroisophthalic_acid This compound Mono_Amide Mono-Amide Product 2-Fluoroisophthalic_acid->Mono_Amide 1.1 eq. Amine Coupling Reagent Base, Solvent, 0°C to RT 2-Fluoroisophthalic_acid_2 This compound Di_Amide Di-Amide Product 2-Fluoroisophthalic_acid_2->Di_Amide >2.2 eq. Amine Coupling Reagent Base, Solvent, RT to 80°C

Figure 1: General synthetic workflows for the selective mono- and di-amidation of this compound.

Protocol 1: Selective Mono-Amidation of this compound

This protocol is optimized for the synthesis of mono-amide derivatives, which can serve as valuable intermediates for further functionalization.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.1 eq.)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (3.0 eq.).

  • In a separate flask, dissolve the amine (1.1 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Slowly add the amine/HATU solution to the this compound solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired mono-amide.

Rationale for Experimental Choices:

  • HATU: This uronium-based coupling reagent is highly efficient and known to minimize racemization, which is crucial when working with chiral amines.[6]

  • DIPEA: A non-nucleophilic base is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, preventing unwanted side reactions.

  • Low Temperature: Starting the reaction at 0 °C helps to control the initial exothermic reaction and can improve selectivity for the mono-amidation product.

Protocol 2: Synthesis of Symmetrical Di-Amides from this compound

This protocol is designed for the exhaustive amidation of both carboxylic acid groups to generate symmetrical di-amide compounds.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (2.5 eq.)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (2.4 eq.)

  • Triethylamine (TEA) (5.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous DCM.

  • Add the amine (2.5 eq.) and TEA (5.0 eq.) to the suspension.

  • Add BOP reagent (2.4 eq.) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 18-36 hours. The reaction can be gently heated (e.g., to 40 °C) to drive it to completion if necessary. Monitor by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel chromatography if necessary.[7]

Rationale for Experimental Choices:

  • BOP Reagent: A phosphonium-based coupling reagent that is effective for forming amide bonds, even with less reactive amines.

  • Excess Amine and Base: Using a stoichiometric excess of the amine and base ensures the complete conversion of both carboxylic acid groups to the corresponding amides.

  • Elevated Temperature (Optional): For sterically hindered or electron-deficient amines, gentle heating can increase the reaction rate and yield of the di-amide product.

Comparative Data for Amidation Reagents
Coupling ReagentClassKey AdvantagesConsiderations
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts.[5][6]Can lead to racemization with chiral substrates.
HATU Uronium SaltFast reaction rates, low racemization.[6]Higher cost, requires non-nucleophilic base.
BOP Phosphonium SaltHigh reactivity, good for hindered substrates.Byproducts can sometimes complicate purification.
T3P® Phosphonic AnhydrideHigh atom economy, byproducts are water-soluble.Can be moisture sensitive.
SOCl₂ Acid Chloride FormationInexpensive, highly reactive intermediate.[8]Harsh conditions, not suitable for sensitive substrates.[4]

Purification and Characterization of Novel Amides

The purification of the synthesized amides is a critical step to ensure their suitability for biological evaluation.

Purification Strategies:
  • Column Chromatography: Silica gel is the most common stationary phase for the purification of aromatic amides. A gradient elution of hexane/ethyl acetate or dichloromethane/methanol is typically effective.[7]

  • Recrystallization: For solid products, recrystallization is an excellent method for obtaining highly pure material. Common solvents include ethanol, acetone, acetonitrile, and 1,4-dioxane.[7]

  • Preparative HPLC: For challenging separations or to obtain highly pure samples for biological testing, reversed-phase preparative HPLC is a powerful tool.

Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the synthesized amides. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the novel compound.

  • Infrared (IR) Spectroscopy: The presence of the amide carbonyl stretch (typically around 1650 cm⁻¹) is a key diagnostic feature.

Workflow for a Typical Amidation and Purification Sequence

Purification_Workflow Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Acid/Base Washes) Start->Aqueous_Workup Drying Drying of Organic Layer (e.g., MgSO₄) Aqueous_Workup->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification Concentration->Purification Chromatography Silica Gel Chromatography Purification->Chromatography If liquid or inseparable mixture Recrystallization Recrystallization Purification->Recrystallization If solid Characterization Characterization (NMR, MS, IR) Chromatography->Characterization Recrystallization->Characterization Final_Product Pure Novel Compound Characterization->Final_Product

Figure 2: A standard workflow for the workup, purification, and characterization of novel amides derived from this compound.

Conclusion

The amidation of this compound is a versatile and powerful strategy for the synthesis of novel compounds with significant potential in drug discovery. By carefully selecting coupling reagents, controlling reaction stoichiometry, and employing robust purification techniques, researchers can efficiently generate libraries of mono- and di-amides for biological screening. The protocols and insights provided in these application notes serve as a valuable resource for navigating the synthesis of these promising molecular scaffolds.

References

The Strategic Incorporation of 2-Fluoroisophthalic Acid in Advanced Materials: Application Notes and Patented Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Advanced Material Properties

In the vast landscape of specialty chemicals, 2-Fluoroisophthalic acid (2-FIPA) emerges as a pivotal, yet often overlooked, building block in the rational design of advanced materials. Its unique structural and electronic characteristics, imparted by the strategic placement of a fluorine atom on the isophthalic acid backbone, offer a powerful tool for chemists and material scientists. The electron-withdrawing nature of the fluorine substituent, coupled with its steric influence, modulates the reactivity of the carboxylic acid groups and influences the intermolecular interactions within the resulting material. This fine-tuning at the molecular level translates into macroscopic properties that are highly sought after in various high-performance applications. This guide provides an in-depth exploration of the patented applications of 2-FIPA in material science, with a focus on the synthesis of metal-organic frameworks (MOFs) and high-performance polymers. The protocols detailed herein are designed to be self-validating, providing researchers with the necessary insights to not only replicate the synthesis but also to understand the underlying chemical principles.

I. Application in Metal-Organic Frameworks (MOFs): Engineering Porosity and Functionality

The use of substituted isophthalic acids as organic linkers in the synthesis of MOFs is a well-established strategy for tuning the pore size, stability, and functionality of these highly porous materials. While specific patents detailing the use of 2-FIPA are not abundant, the broader patent literature, such as WO2017046417A1 , explicitly includes 2-halo-substituted isophthalic acids as suitable linkers for the production of water-stable MOFs[1]. The introduction of the fluorine atom can enhance the hydrophobicity of the framework, which is advantageous for applications in gas storage and separation, particularly in humid environments.

Causality Behind Experimental Choices: The Role of 2-FIPA in MOF Synthesis

The selection of 2-FIPA as a linker in MOF synthesis is a deliberate choice to impart specific properties to the final material. The fluorine substituent exerts a significant inductive effect, increasing the acidity of the carboxylic acid protons. This can influence the deprotonation equilibrium during the solvothermal synthesis, potentially affecting the kinetics of crystal nucleation and growth. Furthermore, the C-F bond is highly polarized and contributes to the overall polarity of the linker, which can lead to preferential adsorption of specific guest molecules. The steric bulk of the fluorine atom, although modest, can also influence the coordination geometry around the metal cluster, leading to subtle changes in the framework topology and pore dimensions compared to its non-fluorinated analogue.

Protocol 1: Solvothermal Synthesis of a Zirconium-based MOF using this compound (Zr-FIPA-MOF)

This protocol is a representative example of a solvothermal synthesis of a zirconium-based MOF, analogous to the well-known UiO-66 architecture, using 2-FIPA as the organic linker. Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (2-FIPA)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (as a modulator)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (e.g., 23 mL)

  • Oven

  • Centrifuge

  • Vacuum oven

Experimental Workflow:

MOF_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Work-up and Activation a Dissolve ZrCl4 in DMF c Combine Solutions in Teflon-lined Autoclave a->c b Dissolve 2-FIPA and Acetic Acid in DMF b->c d Heat in Oven (e.g., 120 °C for 24 h) c->d e Cool to Room Temperature d->e f Collect Product by Centrifugation e->f g Wash with DMF f->g h Solvent Exchange with Ethanol g->h i Dry under Vacuum h->i Polyamide_Synthesis cluster_setup Reaction Setup cluster_reaction Polycondensation cluster_precipitation Polymer Precipitation and Purification a Charge 2-FIPA, ODA, NMP, Pyridine, and CaCl2 into flask b Heat to 100 °C a->b c Add Triphenyl Phosphite (TPP) b->c d Maintain at 100 °C for 3 h c->d e Cool to Room Temperature d->e f Pour into Methanol e->f g Collect Precipitated Polymer f->g h Wash with Hot Water and Methanol g->h i Dry under Vacuum h->i

Caption: Workflow for the synthesis of a fluorinated polyamide.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 1.84 g (10 mmol) of this compound, 2.00 g (10 mmol) of 4,4'-oxydianiline, 40 mL of N-Methyl-2-pyrrolidone (NMP), 8 mL of pyridine, and 1.0 g of calcium chloride.

  • Heating: Stir the mixture under a gentle flow of nitrogen and heat to 100 °C.

  • Polycondensation: Once the reaction mixture reaches 100 °C, add 6.2 mL (22 mmol) of triphenyl phosphite via a dropping funnel.

  • Reaction: Maintain the reaction at 100 °C for 3 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After 3 hours, cool the viscous polymer solution to room temperature and pour it into 400 mL of vigorously stirring methanol.

  • Collection and Washing: The fibrous polymer will precipitate. Collect the polymer by filtration and wash it thoroughly with hot water and methanol to remove any residual solvents and reagents.

  • Drying: Dry the polymer in a vacuum oven at 80 °C overnight.

Data Summary:

ParameterValue
Dicarboxylic Acid MonomerThis compound (2-FIPA)
Diamine Monomer4,4'-Oxydianiline (ODA)
SolventN-Methyl-2-pyrrolidone (NMP)
Condensing AgentTriphenyl phosphite (TPP) / Pyridine
AdditiveCalcium chloride (CaCl₂)
Reaction Temperature100 °C
Reaction Time3 hours

Conclusion

This compound, while seemingly a simple molecule, offers a sophisticated means of tuning the properties of advanced materials. Its patented and potential applications in metal-organic frameworks and high-performance polymers demonstrate its utility in creating materials with enhanced stability, processability, and functionality. The protocols provided in this guide are intended to serve as a foundation for researchers to explore the vast potential of this versatile building block. By understanding the causal relationships between the molecular structure of 2-FIPA and the macroscopic properties of the resulting materials, scientists can continue to innovate and develop the next generation of high-performance materials.

References

  • Method for producing metal-organic frameworks. WO2017046417A1.

Sources

Application Note & Protocols: The Role of 2-Fluoroisophthalic Acid in Creating Advanced Porous Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the organic linkers used for synthesizing porous materials, such as Metal-Organic Frameworks (MOFs), is a powerful method for tuning material properties. 2-Fluoroisophthalic acid is an exemplary building block in this regard. Its unique combination of a bent dicarboxylate geometry and a highly electronegative fluorine substituent allows for the creation of porous frameworks with enhanced stability, modulated pore environments, and specialized host-guest interactions. This guide provides a detailed exploration of the role of this compound, explaining the scientific rationale behind its use and offering a comprehensive protocol for the synthesis and characterization of a representative fluorinated porous material. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are looking to leverage functionalized linkers for the design of next-generation porous materials.

The Strategic Advantage of Fluorination with this compound

The choice of an organic linker is paramount in the design of porous crystalline materials.[1] While isophthalic acid provides a foundational V-shaped geometry for framework construction, the introduction of a fluorine atom at the 2-position, yielding this compound (2-F-IPA), imparts several critical advantages that stem directly from the unique properties of fluorine.

  • Modulated Electronic Properties and Acidity: Fluorine is the most electronegative element, giving it a strong electron-withdrawing inductive effect. This effect increases the acidity of the carboxylic acid protons on the 2-F-IPA linker, which can influence the kinetics of framework self-assembly and the strength of the resulting metal-carboxylate coordination bonds.

  • Tuning the Pore Environment: When 2-F-IPA is integrated into a framework, the C-F bonds are projected into the pores. This "fluorine decoration" creates a unique pore environment.[2][3] The high electronegativity of fluorine can generate specific adsorption sites and create favorable interactions with guest molecules that have complementary electrostatic potentials, such as carbon dioxide.[3] This can lead to enhanced gas sorption capacity and selectivity.[2][4]

  • Enhanced Hydrophobicity and Stability: Fluorinated surfaces are notoriously hydrophobic. Decorating the internal pores of a material with fluorine atoms can significantly increase its resistance to water and improve its stability in humid environments, a common weakness of many non-fluorinated MOFs.[3][5] This enhanced stability is critical for applications in industrial gas separations and catalysis where moisture is often present.[6]

  • Structural Influence: The presence of the fluorine atom can influence the packing and topology of the final framework structure, sometimes leading to novel architectures or structural transformations not observed with the non-fluorinated analogue.[2]

Synthesis of a Representative Porous Material: Zn-F-MOF

This section provides a detailed protocol for the synthesis of a representative Metal-Organic Framework using this compound and zinc nitrate as the metal source. The solvothermal method described is a common and effective technique for producing crystalline MOFs.

Protocol 2.1: Solvothermal Synthesis of a Zinc-based MOF with this compound (Zn-F-MOF)

Objective: To synthesize a crystalline, porous Metal-Organic Framework by reacting this compound with Zinc Nitrate Hexahydrate under solvothermal conditions.

Materials:

  • This compound (C₈H₅FO₄, MW: 184.12)[7]

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol, Reagent Grade

  • Chloroform, Reagent Grade

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

Methodology:

  • Reactant Preparation:

    • In a 20 mL glass scintillation vial, dissolve 36.8 mg (0.2 mmol) of this compound in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate container, dissolve 59.5 mg (0.2 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.

    • Causality Note: Using a stoichiometric ratio of linker to metal is a common starting point for MOF synthesis. DMF is a high-boiling point polar aprotic solvent that is excellent for solubilizing the reactants and facilitating the solvothermal reaction.

  • Reaction Assembly:

    • Combine the two solutions in the 20 mL scintillation vial.

    • Cap the vial tightly. Ensure the cap has a suitable liner (e.g., PTFE) to withstand the reaction conditions.

    • Expertise Note: For reactions above the boiling point of the solvent or for extended reaction times, a Teflon-lined stainless steel autoclave is recommended for safety and to prevent solvent loss.

  • Solvothermal Reaction:

    • Place the sealed vial into a programmable laboratory oven.

    • Heat the oven to 100 °C and hold at this temperature for 24 hours.

    • After 24 hours, turn off the oven and allow it to cool slowly to room temperature over a period of 12-16 hours.

    • Causality Note: The slow cooling process is crucial for promoting the growth of large, high-quality single crystals suitable for structural analysis. Rapid cooling often leads to the formation of microcrystalline powder.

  • Product Isolation and Washing:

    • After cooling, colorless, block-like crystals should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals by immersing them in fresh DMF (3 x 10 mL), allowing them to soak for at least 3 hours for each wash.

    • Decant the DMF and replace it with a more volatile solvent like ethanol (3 x 10 mL), again soaking for at least 3 hours per wash.

    • Causality Note: The washing steps are critical for removing unreacted starting materials and residual high-boiling DMF trapped within the pores. This solvent exchange to a lower boiling point solvent is essential for the subsequent activation step.

  • Activation (Pore Evacuation):

    • After the final ethanol wash, decant the ethanol and transfer the crystals to a sample holder suitable for vacuum drying.

    • Heat the sample under a dynamic vacuum at 120 °C for 12 hours.

    • Causality Note: Activation is the process of removing all guest solvent molecules from the pores to make the internal surface area accessible. The temperature must be high enough to drive off the solvent but low enough to avoid thermal decomposition of the framework. A Thermogravimetric Analysis (TGA) is often used to determine the optimal activation temperature.

Workflow Visualization

G cluster_reactants Reactant Preparation cluster_process Synthesis & Processing linker This compound in DMF reaction Solvothermal Reaction (100 °C, 24h) linker->reaction metal Zinc Nitrate Hexahydrate in DMF metal->reaction wash Solvent Exchange (DMF -> Ethanol) reaction->wash Slow Cooling activation Activation (Heat under Vacuum) wash->activation product Activated Porous Zn-F-MOF activation->product

Caption: Solvothermal synthesis and activation workflow for Zn-F-MOF.

Characterization and Expected Properties

To confirm the successful synthesis of a porous material and to understand its properties, a suite of characterization techniques is employed.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk sample. The experimental PXRD pattern should match the pattern simulated from single-crystal X-ray diffraction data if available.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the framework and to confirm the removal of solvent molecules during activation.

  • Gas Sorption Analysis (BET): Nitrogen or argon adsorption-desorption isotherms at 77 K are used to determine the specific surface area (Brunauer-Emmett-Teller method), pore volume, and pore size distribution of the activated material. This is the definitive test to confirm permanent porosity.

Data Presentation: Comparative Properties

The introduction of fluorine is expected to alter the material's properties compared to its non-fluorinated analogue (synthesized with standard isophthalic acid).

PropertyNon-Fluorinated MOF (Expected)Fluorinated MOF (Expected)Rationale for Change
BET Surface Area (m²/g)VariablePotentially similar or lowerFluorine atoms occupy volume within the pores, which may slightly reduce the accessible surface area compared to a hydrogen atom.
CO₂ Adsorption CapacityModerateHigherThe polar C-F bonds create specific adsorption sites that enhance interactions with CO₂, which has a large quadrupole moment.[3]
Water StabilityLow to ModerateHigherThe fluorine-lined pores increase the hydrophobicity of the framework, repelling water molecules and preventing framework degradation.[3][5]
Contact Angle with Water< 90° (Hydrophilic)> 90° (Hydrophobic)The low surface energy of the fluorinated pore surfaces leads to hydrophobic behavior.

Conceptual Framework Visualization

The structure of a MOF is determined by the connectivity of the organic linker and the inorganic metal node. This compound acts as a V-shaped linker, and the fluorine atoms decorate the resulting porous network.

Caption: Conceptual diagram of a pore decorated with fluorine atoms.

Applications in Research and Drug Development

The unique properties imparted by this compound open up several advanced applications:

  • Selective Gas Storage and Separation: The enhanced affinity for CO₂ makes these materials promising candidates for carbon capture and natural gas purification.[4][6]

  • Drug Delivery: The tunable pore size and functionalized interior can be used to encapsulate and control the release of therapeutic agents. The increased hydrophobicity may also improve the loading of non-polar drug molecules.

  • Chemical Sensing: The fluorinated pores can be designed to selectively interact with specific analytes, leading to changes in the material's optical or electronic properties, forming the basis of a chemical sensor.[8]

  • Catalysis: MOFs can serve as heterogeneous catalysts. The electron-withdrawing nature of fluorine can influence the Lewis acidity of the metal centers, potentially tuning catalytic activity.[9]

Troubleshooting

IssuePotential CauseSuggested Solution
No crystals formIncorrect solvent, temperature, or concentration.Screen different solvents (e.g., DMF/Ethanol mixtures). Vary the reaction temperature (e.g., 80-120 °C) and reactant concentrations.
Amorphous powder obtainedReaction kinetics are too fast; rapid nucleation.Lower the reaction temperature. Use a modulator (e.g., a monocarboxylic acid like acetic acid) to slow down the crystallization process.
Low BET Surface AreaIncomplete activation; pore collapse.Ensure the solvent exchange is thorough. Optimize activation temperature and time using TGA data. Consider supercritical CO₂ drying.
Impure product phaseCompeting crystal phases are forming.Adjust the metal-to-linker ratio. Change the pH of the reaction mixture.

References

  • Title: Fluorine-functionalized metal–organic frameworks and porous coordination polymers Source: ResearchGate URL: [Link]

  • Title: Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) Source: RSC Publishing URL: [Link]

  • Title: Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks Source: PMC URL: [Link]

  • Title: Synthesis of a fluorinated metal-organic framework MOFF-5. Crystal... Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) Source: MDPI URL: [Link]

  • Title: Fluorinated metal–organic frameworks for gas separation Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: A Porous Zn(II)-Metal-Organic Framework Constructed from Fluorinated Ligands for Gas Adsorption Source: ResearchGate URL: [Link]

  • Title: Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs) Source: ResearchGate URL: [Link]

  • Title: Microporous Fluorinated MOF with Multiple Adsorption Sites for Efficient Recovery of C2H6 and C3H8 from Natural Gas Source: ACS Publications URL: [Link]

  • Title: Surface Properties of Fluorine-Functionalized Metal–Organic Frameworks Based on Inverse Gas Chromatography Source: ACS Publications URL: [Link]

  • Title: Synthesis of porous materials Source: WUTTKEGROUP - Stefan Wuttke URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Fluoroisophthalic Acid Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of 2-Fluoroisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low polymer yield and suboptimal material properties. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

The synthesis of high-performance aromatic polyamides from monomers like this compound is a step-growth polycondensation process.[1] Achieving a high molecular weight polymer, and therefore a high yield of usable material, is critically dependent on precise control over stoichiometry, monomer purity, and reaction conditions.[2] This guide addresses the most common challenges encountered in the laboratory.

Part 1: Troubleshooting Guide

This section uses a question-and-answer format to address specific problems you may encounter during your polymerization experiments.

Q1: My polymerization reaction resulted in a very low overall yield. What are the primary factors to investigate?

A1: A low gravimetric yield is typically traced back to one of three areas: monomer integrity, reaction environment, or suboptimal conditions.

  • Possible Cause 1: Monomer Impurity. Polycondensation reactions are exceptionally sensitive to impurities.[2] Monofunctional impurities will act as chain terminators, drastically limiting molecular weight gain. Water is a particularly common and detrimental impurity, as it can hydrolyze the acid chloride (if used) or interfere with phosphorylation methods.

    • Scientific Rationale: Step-growth polymerization requires a very high degree of conversion (>99%) to achieve high molecular weight.[2] Any species that caps a growing polymer chain prevents it from reaching the target size, effectively halting the reaction for that chain.

    • Recommended Action:

      • Verify Purity: Ensure your this compound and the corresponding diamine monomer are of high purity (≥98%).[3]

      • Purification: If purity is questionable, purify the monomers. Dicarboxylic acids can often be purified by recrystallization. Diamines can be purified by recrystallization or vacuum distillation.

      • Drying: Thoroughly dry all monomers under vacuum at an appropriate temperature before use to remove residual water or solvents.[4]

  • Possible Cause 2: Inaccurate Stoichiometry. The fundamental principle of polycondensation is the precise 1:1 molar equivalence of the reacting functional groups (e.g., -COOH from the acid and -NH2 from the diamine).[2] A slight excess of one monomer will lead to a situation where all growing chains are terminated with the same functional group, preventing further polymerization.

    • Recommended Action:

      • Recalculate: Double-check all mass-to-mole calculations.

      • High-Precision Weighing: Use an analytical balance with at least four decimal places for all weighings.

      • Account for Purity: Adjust molar calculations based on the exact purity of the monomers if it is less than 100%.

  • Possible Cause 3: Inefficient Byproduct Removal. Most polycondensation reactions produce a small molecule byproduct, such as water (H₂O) or hydrogen chloride (HCl).[1][5] According to Le Chatelier's principle, the reaction is in equilibrium. Failure to remove the byproduct will shift the equilibrium back towards the reactants, preventing the reaction from reaching high conversion.

    • Scientific Rationale: The polymerization is a series of equilibrium reactions. Removing the product (e.g., water) drives the reaction forward to completion.[6]

    • Recommended Action:

      • Melt Polycondensation: If using melt polycondensation, ensure a high vacuum and an inert atmosphere (e.g., N₂ or Ar) are applied, especially in the final stages, to effectively remove volatile byproducts.[5]

      • Solution Polycondensation: For low-temperature methods using acid chlorides, an acid scavenger (like pyridine or triethylamine) is essential to neutralize the HCl byproduct and drive the reaction.[7] For high-temperature methods like the Yamazaki-Higashi reaction, the reagents themselves facilitate byproduct removal.[8]

Q2: The polymer I isolated has a very low molecular weight (low intrinsic viscosity), even though the gravimetric yield was acceptable. How can I improve it?

A2: Low molecular weight is a classic sign that the polymerization chains stopped growing prematurely. This points directly to issues with reaction kinetics, termination, or side reactions.

  • Possible Cause 1: Insufficient Reaction Time or Temperature. Polycondensation reactions, particularly in the later stages when viscosity is high, can be slow.[6] The mobility of the polymer chain ends is reduced, making it harder for them to find each other and react.

    • Recommended Action:

      • Extend Reaction Time: Increase the polymerization time, monitoring the viscosity of the reaction mixture if possible.

      • Increase Temperature: For melt or high-temperature solution methods, gradually increasing the temperature in the final stages can boost reaction rates and facilitate byproduct removal.[6] Be cautious not to exceed the polymer's decomposition temperature.

  • Possible Cause 2: Side Reactions. At the high temperatures often required for direct polycondensation, various side reactions can occur, such as decarboxylation of the acid monomer or oxidation if the atmosphere is not inert.[4][9] These reactions can create non-reactive end groups or imbalances in stoichiometry.

    • Recommended Action:

      • Use Milder Conditions: Consider alternative synthetic routes that operate at lower temperatures, such as the reaction between the diacid chloride and the diamine.[7]

      • Inert Atmosphere: Always conduct high-temperature polymerizations under a rigorously maintained inert atmosphere (Nitrogen or Argon) to prevent oxidation.[5]

      • Microwave-Assisted Synthesis: Microwave-assisted polycondensation can dramatically reduce reaction times from hours to minutes, which can suppress time-dependent side reactions.[4]

  • Possible Cause 3: Premature Precipitation. If the growing polymer becomes insoluble in the reaction medium, it will precipitate. Once it is a solid, the functional groups at the chain ends are no longer mobile, and polymerization effectively ceases.

    • Scientific Rationale: Aromatic polyamides are often rigid and have strong intermolecular interactions, leading to poor solubility.[10]

    • Recommended Action:

      • Add Solubilizing Salts: In solution polymerizations, adding salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to amide-type solvents (NMP, DMAc) can help keep the polymer in solution.[4][8]

      • Choose a Better Solvent: Ensure the chosen solvent is appropriate for the final polymer. N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc) are common choices for aromatic polyamides.[10]

Quantitative Troubleshooting Parameters

Issue Parameter to Check Target Range/Condition Rationale
Low Yield/MW Monomer Stoichiometry 1.000 ± 0.005 molar ratio Prevents excess of one functional group, which terminates all chains.
Low MW Reaction Temperature Dependent on method (e.g., 80-120°C for Yamazaki)[8] Balances reaction rate against risk of side reactions.
Low MW Reaction Time 2-24 hours Must be sufficient for high conversion, especially in viscous media.
Polymer Darkening Atmosphere Purity < 10 ppm O₂ Prevents oxidative side reactions that create chromophores and terminate chains.

| Premature Precipitation | LiCl Concentration (in NMP/DMAc) | 2-5 wt% | Breaks up hydrogen bonding between polymer chains, maintaining solubility. |

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing this compound with aromatic diamines?

A1: The primary methods fall into two categories:

  • Low-Temperature Solution Polycondensation: This involves converting the this compound to its more reactive diacid chloride derivative (2-Fluoroisophthaloyl chloride). This is then reacted with an aromatic diamine in an aprotic polar solvent like NMP or DMAc at low temperatures (0-25°C). An acid acceptor like pyridine is required to neutralize the HCl byproduct.[7] This method is advantageous for avoiding high-temperature side reactions.

  • High-Temperature Direct Polycondensation: These methods use the diacid directly. The most prominent is the Yamazaki-Higashi reaction , which involves heating the diacid and diamine in NMP with triphenyl phosphite (TPP) and pyridine.[8] This in situ phosphorylation method generates a highly reactive intermediate, allowing polymerization to occur at temperatures around 100-120°C.

Q2: Why is monomer purity so critical for this type of polycondensation?

A2: Monomer purity is paramount due to the mechanism of step-growth polymerization. To achieve a high degree of polymerization (DP), the reaction must proceed to extremely high conversion (>99.5%). Any monofunctional impurity present will react with a growing chain end, permanently terminating its growth—this is known as "chain capping." Furthermore, impurities can throw off the precise 1:1 stoichiometry required for the reaction to proceed to high molecular weight.[2] The process of purifying monomers and solvents is a critical first step in any successful polymerization.[11]

Q3: How does the fluorine substituent on the isophthalic acid monomer affect the polymerization and final polymer properties?

A3: The fluorine atom has significant electronic and steric effects.

  • During Polymerization: The strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid groups, which can alter their reactivity compared to unsubstituted isophthalic acid.

  • Final Polymer Properties: The introduction of fluorine into the polymer backbone generally enhances several key properties. It can increase solubility in organic solvents, improve thermal stability, and lower the dielectric constant.[10][12] The fluorine group can disrupt chain packing, which often leads to polymers with higher optical transparency and a lower tendency to crystallize.[13]

Q4: What is the role of catalysts in this polymerization?

A4: In the context of aromatic polyamide synthesis, "catalyst" can refer to several types of reagents.

  • In low-temperature solution polycondensation , the reaction is generally uncatalyzed but requires a stoichiometric amount of an acid acceptor (like pyridine) to drive the reaction forward.

  • In the Yamazaki-Higashi reaction , triphenyl phosphite and pyridine are considered "condensing agents" or promoters rather than true catalysts, as they are consumed in the reaction to activate the carboxylic acid groups.[8]

  • For other types of polycondensation (e.g., polyesters), true catalysts based on metals like tin or titanium are common, but they are less frequently used for direct polyamide synthesis from aromatic diacids and diamines.[14]

Part 3: Standardized Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol assumes the primary impurities are soluble at low temperatures or insoluble at high temperatures in the chosen solvent system.

  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice is deionized water or an ethanol/water mixture.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to the minimum amount of hot solvent required for complete dissolution. Use a hot plate with magnetic stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum at 60-80°C overnight or until a constant weight is achieved. Store the dried monomer in a desiccator.

Protocol 2: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of an aromatic polyamide from 2-Fluoroisophthaloyl chloride and a generic aromatic diamine (e.g., 4,4'-oxydianiline).

  • Reactor Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. The entire apparatus must be flame-dried or oven-dried before use to remove all moisture.

  • Reagent Dissolution: Under a positive pressure of dry nitrogen, dissolve the aromatic diamine (1.0 equivalent) in anhydrous N,N-Dimethylacetamide (DMAc). Add 2-5% by weight of LiCl and stir until fully dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • Monomer Addition: Add solid 2-Fluoroisophthaloyl chloride (1.0 equivalent) to the stirred solution in small portions over 30 minutes. Ensure the temperature does not rise above 5°C. The viscosity of the solution will increase significantly as the reaction proceeds.

  • Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Precipitation: Pour the viscous polymer solution slowly into a large beaker of vigorously stirring methanol or water. This will cause the polymer to precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration. Thoroughly wash the polymer multiple times with methanol and then with hot water to remove the solvent, LiCl, and any unreacted monomers.

  • Drying: Dry the final polymer in a vacuum oven at 80-120°C until a constant weight is obtained.

Part 4: Visual Guides

Diagram 1: Experimental Workflow for Aromatic Polyamide Synthesis

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_analysis Analysis Stage Monomer_Purification Monomer Purification (Acid & Diamine) Drying Vacuum Drying Monomer_Purification->Drying Stoichiometry Precise Stoichiometric Weighing Drying->Stoichiometry Monomer_Dissolution Monomer Dissolution Stoichiometry->Monomer_Dissolution Reactor_Setup Inert Atmosphere Reactor Setup Solvent_Addition Solvent & Salt (e.g., DMAc/LiCl) Reactor_Setup->Solvent_Addition Solvent_Addition->Monomer_Dissolution Polymerization Polymerization (Controlled Temperature) Monomer_Dissolution->Polymerization Precipitation Precipitation in Non-Solvent (Methanol) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Methanol/Water) Filtration->Washing Final_Drying Final Vacuum Drying Washing->Final_Drying Characterization Polymer Characterization (Viscosity, NMR, TGA) Final_Drying->Characterization

Caption: Workflow for Aromatic Polyamide Synthesis.

Diagram 2: Troubleshooting Logic for Low Polymerization Yield

G Start Low Polymer Yield or Low MW Check_Monomers Check Monomers & Stoichiometry Start->Check_Monomers Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Workup Check Workup & Isolation Start->Check_Workup Impurity Impurity Present? (H₂O, Monofunctional) Check_Monomers->Impurity Stoich_Error Stoichiometry Error? Check_Monomers->Stoich_Error Precipitation Premature Precipitation? Check_Reaction->Precipitation Time_Temp Time/Temp Too Low? Check_Reaction->Time_Temp Atmosphere Inert Atmosphere Compromised? Check_Reaction->Atmosphere Loss_Transfer Material Loss During Transfer/Filtration? Check_Workup->Loss_Transfer Purify Action: Purify & Dry Monomers Impurity->Purify Yes Recalculate Action: Recalculate & Reweigh Precisely Stoich_Error->Recalculate Yes Add_Salt Action: Add LiCl or Change Solvent Precipitation->Add_Salt Yes Increase_Conditions Action: Increase Time or Temperature Time_Temp->Increase_Conditions Yes Improve_Inert Action: Improve N₂/Ar Purge & Seal Atmosphere->Improve_Inert Yes Refine_Technique Action: Refine Handling & Precipitation Technique Loss_Transfer->Refine_Technique Yes

Caption: Troubleshooting Logic for Low Polymerization Yield.

References

  • Fluorine Substitution Effect on the Material Properties in Transparent Aromatic Polyimides. (n.d.). Google AI.
  • Minimizing side reactions during polycondensation of Butane-1,4-diol - Benchchem. (n.d.). BenchChem.
  • Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. (2025). IntechOpen.
  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. (2022). ACS Omega.
  • Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. (n.d.). MDPI.
  • Aromatic Polyamides. (2018). ResearchGate.
  • POLYCONDENSATION. (n.d.). eGyanKosh.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory, India.
  • Synthesis and Characterization of Fluorinated Poly(amideimide)s Derived from 1,4-Bis(2'-trifluoromethyl-4'-trimellitimidophenoxy)bezene and Aromatic Diamines. (2025). ResearchGate.
  • Polycondensation reactions. (n.d.). Farabi University.
  • Stop and restart of polycondensation reactions of highly reactive sol–gel precursors for nanoscale surface molding. (n.d.). ResearchGate.
  • Polymerization and polycondensation reactions. (n.d.). MEL Science.
  • This compound. (n.d.). ChemScene.
  • Monomer/solvent purification. (1982). Google Patents.
  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. (2023). National Institutes of Health.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoroisophthalic Acid MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) using 2-Fluoroisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this fluorinated linker. The introduction of a fluorine atom at the 2-position of the isophthalic acid backbone introduces significant electronic and steric effects that can influence reaction kinetics, crystal nucleation, and the final properties of the MOF. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and achieve high-quality, crystalline materials.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Question 1: My reaction resulted in an amorphous powder or no precipitate at all. What are the likely causes and how can I fix this?

Answer:

This is a common issue often related to solubility, nucleation, and kinetics. The high electronegativity of the fluorine atom in this compound increases the acidity of the carboxylic acid groups compared to standard isophthalic acid[1][2]. This can affect deprotonation and coordination rates.

  • Cause A: Poor Solubility of Reactants. While many MOF syntheses use N,N-Dimethylformamide (DMF), the solubility of di- and tricarboxylic acids can be limited[3]. If the linker or metal salt does not fully dissolve, the reaction will be inhomogeneous, leading to poor or no MOF formation.

    • Solution:

      • Solvent System Modification: Consider using a co-solvent system. A mixture of DMF and ethanol or DMF and water can improve the solubility of both the organic linker and the inorganic salt[4]. For hydrothermal syntheses, using water as the primary solvent is an option, though the linker's solubility might be low[5].

      • Sonication: Before heating, sonicate the reaction mixture for 15-30 minutes to ensure maximum dissolution and homogeneity.

      • Temperature Increase: A modest increase in reaction temperature can improve solubility and reaction rates. However, be cautious, as excessively high temperatures can lead to the formation of dense, non-porous phases.

  • Cause B: Unfavorable Nucleation Kinetics. The rate of nucleation versus crystal growth is critical. If nucleation is too rapid, a large number of small, poorly ordered particles will form, resulting in an amorphous precipitate. If nucleation is too slow, no product may form within the reaction timeframe.

    • Solution:

      • Adjust Reaction Temperature: Lowering the temperature of the solvothermal/hydrothermal reaction can slow down nucleation, allowing for more controlled crystal growth. Conversely, if no product forms, a carefully controlled increase in temperature may be necessary to overcome the activation energy for nucleation[5].

      • Control Reactant Concentration: Start with a more dilute solution. Lower concentrations can slow down the reaction kinetics, favoring the growth of larger, more crystalline particles over rapid precipitation.

Question 2: I've synthesized a product, but the Powder X-ray Diffraction (PXRD) pattern shows broad, poorly defined peaks, indicating low crystallinity. How can I improve this?

Answer:

Low crystallinity is a sign that the long-range order in your material is lacking. This is often a result of rapid precipitation, the formation of linker defects, or suboptimal reaction conditions that do not favor thermodynamic product formation.

  • Cause A: Uncontrolled Reaction Rate. As mentioned above, kinetics that are too fast favor amorphous materials.

    • Solution:

      • Ramped Heating and Slow Cooling: Instead of placing the autoclave directly into a preheated oven, use a programmable oven to slowly ramp up the temperature (e.g., 2-5 °C/minute). Similarly, after the reaction is complete, allow the oven to cool down slowly to room temperature over several hours. This annealing process can significantly improve crystallinity.

      • Extended Reaction Time: A longer reaction time at a stable temperature can allow the initial kinetic product to reorganize into a more stable, crystalline thermodynamic product.

  • Cause B: Linker Coordination and Crystal Growth Inhibition. The fluorine atom ortho to a carboxylate group can influence the torsion angle between the carboxylate and the phenyl ring, potentially affecting the coordination geometry and hindering the formation of a well-ordered framework[6][7].

    • Solution: Introduce a Modulator.

      • What is a Modulator? A modulator is a monofunctional ligand (typically a monocarboxylic acid) that competes with the multifunctional linker for coordination to the metal centers[8]. This competition slows down the overall rate of framework formation, promoting the growth of larger and more ordered crystals.

      • Which Modulator to Use?

        • Benzoic Acid: A common and effective modulator. Its aromatic structure allows it to compete effectively with the isophthalate linker[8].

        • 2-Fluorobenzoic Acid: Using a fluorinated modulator can be particularly effective in fluorinated MOF systems, as it mimics the electronic environment of the primary linker[9][10].

        • Formic Acid or Acetic Acid: These are also widely used and can be very effective in controlling crystallinity[11].

      • How Much Modulator? The amount of modulator is critical. Too little will have no effect, while too much can completely inhibit MOF formation. Start with a linker:modulator molar ratio of 1:2 and screen up to 1:20 or higher.

Question 3: My this compound MOF seems to have lower thermal and chemical stability than its non-fluorinated analog. Is this expected, and can it be mitigated?

Answer:

Yes, this is an observed phenomenon in some fluorinated MOF systems. While fluorination can enhance properties like gas sorption, it can also decrease stability.

  • Scientific Rationale: The strong electron-withdrawing effect of fluorine can weaken the C(phenyl)-COO⁻ bond, making the linker more susceptible to decarboxylation at elevated temperatures[12]. This leads to a lower decomposition temperature observed in Thermogravimetric Analysis (TGA). Furthermore, fluorination can sometimes lead to the formation of frameworks with higher defect densities (e.g., missing linkers), which can create less stable points in the structure[13][14][15].

  • Mitigation Strategies:

    • Optimize Synthesis for Fewer Defects: Use the strategies outlined in Question 2 (modulators, slow cooling) to synthesize a material with the highest possible crystallinity and fewest defects. A more crystalline material is generally more stable.

    • Careful Activation: When removing solvent molecules from the pores after synthesis (a process called activation), use milder conditions. Instead of heating to a high temperature under a dynamic vacuum, consider a solvent exchange with a lower-boiling-point solvent (like acetone or ethanol) followed by gentle heating (e.g., 80-120 °C) under vacuum.

    • Post-Synthetic Healing: In some cases, it may be possible to "heal" defects by soaking the as-synthesized MOF in a solution containing the this compound linker at a moderate temperature. This can help to insert missing linkers into the framework.

Experimental Protocols & Data
Baseline Solvothermal Synthesis Protocol

This protocol is a recommended starting point based on methods for analogous fluorinated isophthalic acids[4]. Optimization will be required.

  • Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of your chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or ZrCl₄) and 0.1 mmol of this compound in a solvent mixture.

  • Solvent System: A common starting point is a 3:1 v/v mixture of DMF and Ethanol (e.g., 6 mL DMF, 2 mL Ethanol).

  • Homogenization: Stir the mixture at room temperature for 30 minutes until a clear, homogeneous solution is formed. If using a modulator, add it at this stage.

  • Reaction: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal it tightly.

  • Heating: Place the autoclave in a programmable oven and heat to 120 °C for 48-72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Collect the crystalline product by filtration or centrifugation.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (3 times) and then with ethanol (3 times) to remove unreacted starting materials and residual solvent.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 80 °C) overnight.

Table 1: Key Synthesis Parameters and Their Expected Impact
ParameterTypical Starting RangeImpact of IncreaseRationale & Troubleshooting Focus
Temperature 100 - 150 °CIncreases reaction rate; may decrease crystallinity.Lower for better crystals; increase if no product forms.
Time 24 - 72 hoursCan improve crystallinity (annealing).Extend if PXRD peaks are broad.
Metal:Linker Ratio 1:1 to 2:1Can influence the resulting topology and phase.Stick to 1:1 initially unless targeting a specific SBU.
Modulator:Linker Ratio 0:1 to 20:1Increases crystal size; slows nucleation.Use to combat low crystallinity; screen concentrations carefully.
Solvent Composition DMF, EtOH, H₂OAffects solubility, deprotonation, and coordination.Modify if reactants don't dissolve or if an amorphous product is obtained.
Visualizing the Process
Diagram 1: General Troubleshooting Workflow

G start Synthesis Attempt check_product Precipitate Formed? start->check_product no_product No Product (Amorphous or Clear Solution) check_product->no_product No product Solid Product Obtained check_product->product Yes solubility Increase Solubility (Co-solvent, Sonication) no_product->solubility kinetics_np Increase Reaction Rate (Higher Temp., Higher Conc.) no_product->kinetics_np pxrd Analyze with PXRD product->pxrd check_pxrd Crystalline? pxrd->check_pxrd amorphous Amorphous (Broad Hump) check_pxrd->amorphous No crystalline Crystalline Product (Sharp Peaks) check_pxrd->crystalline Yes kinetics_ap Slow Reaction Rate (Lower Temp., Lower Conc.) amorphous->kinetics_ap modulator Add Modulator (e.g., Benzoic Acid) amorphous->modulator anneal Improve Crystallinity (Slow Cooling, Longer Time) amorphous->anneal solubility->start kinetics_np->start kinetics_ap->start modulator->start anneal->start

Caption: A workflow diagram for troubleshooting common MOF synthesis outcomes.

Diagram 2: The Role of a Modulator

G cluster_0 Without Modulator cluster_1 With Modulator M1 Metal Node L1 Linker M1->L1 Defect Fast, Irreversible Coordination => Low Crystallinity L1->Defect M2 Metal Node L2 Linker M2->L2 Mod Modulator M2->Mod competes with Crystal Slow, Reversible Coordination => High Crystallinity L2->Crystal

Caption: How modulators compete with linkers to improve MOF crystallinity.

Frequently Asked Questions (FAQs)
  • Q: What specific effects does the fluorine atom at the 2-position have on the isophthalic acid linker?

    • A: The fluorine atom has two primary effects. First, its strong electron-withdrawing nature increases the acidity (lowers the pKa) of the nearby carboxylic acid groups, which can alter the deprotonation equilibrium and coordination speed during synthesis[1][2]. Second, its presence can create steric hindrance and induce a larger torsion angle between the carboxylate groups and the benzene ring, which may favor certain crystal structures over others or even inhibit the formation of some common topologies[6][7].

  • Q: What is the difference between solvothermal and hydrothermal synthesis, and which is better for this system?

    • A: Solvothermal synthesis uses an organic solvent (like DMF) at temperatures above its boiling point in a sealed vessel, while hydrothermal synthesis uses water[5]. Solvothermal methods are more common for MOFs because many organic linkers have poor water solubility[16]. For this compound, a solvothermal or a mixed-solvent system is the recommended starting point due to likely low water solubility. However, hydrothermal synthesis is a greener and often cheaper alternative if conditions can be found where the linker is sufficiently soluble[17].

  • Q: What are the most critical characterization techniques for my new MOF?

    • A: The essential techniques are:

      • Powder X-ray Diffraction (PXRD): To confirm crystallinity and identify the phase. The sharpness of the peaks correlates with the degree of crystallinity.

      • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and analyze the loss of guest/solvent molecules.

      • N₂ Sorption Analysis (BET): To measure the surface area and porosity of the activated material, confirming it is not a dense phase.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the linker in the final product and the coordination of the carboxylate groups to the metal center.

References
  • Fluorinated Zirconium‐Based Metal‐Organic Frameworks as Novel Sorbents to Improve the Efficacy of Hemodialysis Treatment. (n.d.). Wiley Online Library. Retrieved January 4, 2026, from [Link]

  • Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. (n.d.). U.S. National Library of Medicine. Retrieved January 4, 2026, from [Link]

  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Recent advances in process engineering and upcoming applications of metal–organic frameworks. (n.d.). U.S. National Library of Medicine. Retrieved January 4, 2026, from [Link]

  • Polyacids as Modulators for the Synthesis of UiO-66. (n.d.). OSTI.GOV. Retrieved January 4, 2026, from [Link]

  • Quantification of Linker Defects in UiO-Type Metal–Organic Frameworks. (2023). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Fluorination of mechanochemically synthesized metal–organic frameworks for PFAS adsorption in water. (2025). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. (n.d.). U.S. National Library of Medicine. Retrieved January 4, 2026, from [Link]

  • Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

  • A Modulated Hydrothermal (MHT) Approach for the Facile Synthesis of UiO-66-Type MOFs. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. (2022). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Does Fluorine Make a Difference?How Fluoro Groups Influence the (Structural) Properties of MOFs. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). (2024). MDPI. Retrieved January 4, 2026, from [Link]

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications. (2024). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Effect of Missing-Linker Defects and Ion Exchange on Stability and Proton Conduction of a Sulfonated Layered Zr-MOF. (2023). U.S. National Library of Medicine. Retrieved January 4, 2026, from [Link]

  • How Does the Fluorination of the Linker Affect the Structural Chemistry of Trimesate‐Based Metal‐Organic Frameworks (MOFs)? (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Schematic representation of the solvothermal and hydrothermal process of MOF synthesis. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures. (2020). U.S. National Library of Medicine. Retrieved January 4, 2026, from [Link]

  • Fluorinated metal–organic frameworks for gas separation. (2022). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). U.S. National Library of Medicine. Retrieved January 4, 2026, from [Link]

  • Metal-organic Frameworks: Preparation, Sensing, Drug Delivery, Imaging and Therapy. (2021). SciTePress. Retrieved January 4, 2026, from [Link]

  • Mechanochemical synthesis of two-dimensional metal-organic frameworks. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 5-Fluoroisophthalic acid. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). U.S. National Library of Medicine. Retrieved January 4, 2026, from [Link]

  • Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). U.S. National Library of Medicine. Retrieved January 4, 2026, from [Link]

  • Synthesis and Peroxide Activation Mechanism of Bimetallic MOF for Water Contaminant Degradation: A Review. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Defect Creation in Surface Mounted Metal-Organic Framework Thin Films. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

managing side reactions in the synthesis of 2-Fluoroisophthalic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoroisophthalic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important fluorinated building block.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds through two primary routes: the oxidation of 2-fluoro-m-xylene and the hydrolysis of 2-fluoroisophthalonitrile. Each pathway presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide will address common issues for both methods, providing expert insights and actionable protocols to manage these challenges effectively.

Route 1: Oxidation of 2-Fluoro-m-xylene

This is a common and scalable method for producing this compound. However, controlling the oxidation to prevent the formation of byproducts is critical. The reaction is typically carried out using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation.


start [label="Start: 2-Fluoro-m-xylene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidation [label="Oxidation\n(e.g., KMnO₄ or Catalytic)", shape=cds]; filtration [label="Filtration\n(Remove MnO₂ or Catalyst)"]; acidification [label="Acidification\n(e.g., HCl, H₂SO₄)"]; crystallization [label="Crystallization / Purification"]; product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> oxidation [label=" Oxidant/Catalyst,\nSolvent, Heat "]; oxidation -> filtration; filtration -> acidification [label=" Precipitate Product "]; acidification -> crystallization; crystallization -> product; }

Figure 1: General workflow for the synthesis of this compound via oxidation.

Troubleshooting Guide: Oxidation of 2-Fluoro-m-xylene

Q1: My reaction is incomplete, and I have a significant amount of unreacted 2-fluoro-m-xylene and mono-oxidized intermediates. What could be the cause?

A1: Incomplete oxidation is a common issue and can stem from several factors:

  • Insufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent, particularly with strong oxidants like KMnO₄. Stoichiometric amounts are often insufficient due to side reactions and decomposition of the oxidant.

  • Reaction Time and Temperature: The oxidation of both methyl groups requires forcing conditions. Insufficient reaction time or temperature can lead to the accumulation of intermediates such as 2-fluoro-3-methylbenzoic acid and 2-fluoro-5-methylbenzoic acid. For KMnO₄ oxidations, a prolonged reflux is often necessary.[1]

  • Catalyst Deactivation (for catalytic oxidation): In catalytic systems using cobalt and manganese salts, the catalyst can deactivate over time.[2] Ensure the catalyst loading is appropriate and that the reaction medium is free from catalyst poisons.

  • Poor Solubility/Mixing: 2-fluoro-m-xylene is organic-soluble, while oxidants like KMnO₄ are typically used in aqueous solutions. Vigorous stirring is crucial to ensure adequate phase mixing. Phase-transfer catalysts can sometimes be employed to improve reaction rates.

Protocol for Monitoring Reaction Completion: To monitor the reaction, periodically take small aliquots of the reaction mixture (if feasible and safe), quench them, and extract with an organic solvent. Analyze the organic extract by Gas Chromatography (GC) to track the disappearance of the starting material and the formation of intermediates.

Q2: I am observing the formation of 2-fluorobenzoic acid in my product mixture. How can I prevent this?

A2: The presence of 2-fluorobenzoic acid is likely due to the decarboxylation of the desired this compound under the harsh reaction conditions.[3] The electron-withdrawing fluorine atom can influence the stability of the aromatic ring and its substituents.

Mitigation Strategies:

  • Temperature Control: Avoid excessive temperatures during the oxidation and work-up. While high temperatures are needed for the oxidation, prolonged exposure can promote decarboxylation.

  • pH Control During Work-up: During acidification to precipitate the product, avoid overly acidic conditions and high temperatures, as this can facilitate the loss of a carboxyl group.

  • Solvent Choice: In some cases, the choice of solvent can influence the rate of decarboxylation. For instance, decarboxylation of some fluorophthalic acids has been observed in dipolar aprotic solvents at elevated temperatures.[3]

Q3: My final product is contaminated with isomeric impurities. How do I remove them?

A3: The primary isomeric impurities are the partially oxidized intermediates: 2-fluoro-3-methylbenzoic acid and 2-fluoro-5-methylbenzoic acid. The presence of these indicates an incomplete reaction.

Purification Strategy:

  • Recrystallization: this compound has two carboxylic acid groups, making it significantly more polar and less soluble in many organic solvents compared to its mono-carboxylated impurities. A carefully chosen recrystallization solvent system (e.g., aqueous ethanol, acetic acid/water) can effectively separate the dicarboxylic acid from the mono-carboxylic impurities. The dicarboxylic acid will typically crystallize out first upon cooling, leaving the more soluble impurities in the mother liquor.

Table 1: Comparison of Physical Properties for Purification

CompoundMolecular WeightCarboxylic Acid GroupsExpected Polarity
This compound184.12 g/mol 2High
2-Fluoro-3-methylbenzoic acid154.14 g/mol 1Moderate
2-Fluoro-5-methylbenzoic acid154.14 g/mol 1Moderate

Route 2: Hydrolysis of 2-Fluoroisophthalonitrile

This route involves the conversion of the two nitrile groups of 2-fluoroisophthalonitrile to carboxylic acids. This is typically achieved through acidic or basic hydrolysis.


start [label="Start: 2-Fluoroisophthalonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis\n(Acidic or Basic)", shape=cds]; neutralization [label="Neutralization / Acidification"]; precipitation [label="Precipitation / Crystallization"]; product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> hydrolysis [label=" H₂O, Acid/Base,\nHeat "]; hydrolysis -> neutralization [label=" Adjust pH "]; neutralization -> precipitation; precipitation -> product; }

Figure 2: General workflow for the synthesis of this compound via hydrolysis.

Troubleshooting Guide: Hydrolysis of 2-Fluoroisophthalonitrile

Q1: The hydrolysis is incomplete, and I have isolated a product containing amide or a single carboxylic acid group. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is a frequent challenge, leading to the formation of 2-fluoro-isophthalamic acid or 2-fluoro-3-cyanobenzoic acid.

  • Harsh Reaction Conditions: The hydrolysis of both nitrile groups to carboxylic acids requires vigorous conditions. This typically means prolonged heating at reflux with a strong acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., concentrated NaOH or KOH).

  • Stepwise Hydrolysis: The hydrolysis of the second nitrile group is often slower than the first. Ensure the reaction is run for a sufficient duration to fully convert the intermediate amide-acid or cyano-acid to the dicarboxylic acid.

  • Monitoring the Reaction: The progress of the hydrolysis can be monitored by High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and intermediates and the appearance of the final product.

Protocol for Acidic Hydrolysis:

  • Carefully add 2-fluoroisophthalonitrile to concentrated sulfuric acid.

  • Heat the mixture with stirring. The temperature and time will need to be optimized, but temperatures above 100°C are common.

  • After the reaction is complete (as determined by HPLC), cool the mixture and carefully pour it onto crushed ice.

  • The this compound will precipitate and can be collected by filtration.

  • Wash the solid with cold water to remove residual acid and then dry.

Q2: I am concerned about the potential for defluorination during hydrolysis. Is this a significant side reaction?

A2: Aromatic fluorine atoms are generally stable to hydrolysis conditions. However, under extremely harsh conditions (very high temperatures and prolonged reaction times), nucleophilic aromatic substitution of the fluorine atom could potentially occur, though it is less likely than incomplete hydrolysis or decarboxylation. If you suspect defluorination, the resulting 2-hydroxyisophthalic acid could be detected by mass spectrometry.

Q3: How do I purify the product from the hydrolysis reaction?

A3: The primary impurities will be the partially hydrolyzed intermediates.

  • pH-Controlled Precipitation: The diacid product has two pKa values. Careful adjustment of the pH of the aqueous solution after hydrolysis can sometimes be used to selectively precipitate the desired product while leaving more soluble intermediates in solution.

  • Recrystallization: As with the oxidation route, recrystallization is a powerful tool. The higher polarity of the diacid compared to the amide-acid or cyano-acid intermediates allows for efficient separation.

General Analytical and Purification FAQs

Q1: What are the recommended analytical methods for assessing the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity and identifying polar impurities such as partially oxidized or hydrolyzed intermediates. A reverse-phase C18 column with a gradient of an acidified aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[4][5]

  • Gas Chromatography (GC): GC is useful for detecting more volatile impurities, such as unreacted 2-fluoro-m-xylene. The carboxylic acid will likely need to be derivatized to a more volatile ester (e.g., a methyl ester) before analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.[4][5]

  • Mass Spectrometry (MS): MS coupled with a chromatographic technique (LC-MS or GC-MS) is essential for identifying the molecular weights of unknown impurities.

Q2: My final product is discolored. What is the likely cause and how can I fix it?

A2: Discoloration often arises from trace amounts of highly conjugated organic impurities formed during the synthesis, especially in oxidation reactions.

  • Activated Carbon Treatment: Before the final crystallization, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration before crystallization.

  • Thorough Purification: Ensure that the recrystallization process is efficient and that the product is washed thoroughly to remove any residual mother liquor containing colored byproducts.

References

  • Setliff, F. L. (1971). Preparation of o-Fluorobenzoic Acid. An Elementary Organic Laboratory Experiment. Journal of the Arkansas Academy of Science, 25(6).
  • US Patent US5233085A, Preparation of 2,4,5-trifluorobenzoic acid by decarboxyl
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Fluoroisophthalic Acid. BenchChem Technical Support.
  • US Patent US6399790B1, Method for oxidation of xylene deriv
  • MDPI. (n.d.). Synthesis of Polyfluorinated Thia- and Oxathiacalixarenes Based on Perfluoro-m-xylene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • ResearchGate. (n.d.). Scheme 3. Synthesis of 2-hydroxy isophthalic acid derivative. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Different chlorine and hydroxyl radical environments impact m-xylene oxidation products. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ScholarWorks@UARK. (n.d.). Preparation of o-Fluorobenzoic Acid. An Elementary Organic Laboratory Experiment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-m-xylene. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Fluoroisophthalic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of Phthalic Acid Dichlorides. Retrieved from [Link]

  • Insights.bio. (2020). Two new capture options for improved purification of large mRNA. Retrieved from [Link]

  • Wikipedia. (n.d.). m-Xylene. Retrieved from [Link]

  • Google Patents. (n.d.). Production of 2-nitro-3-methylbenzoic acid.
  • PubMed Central. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Retrieved from [Link]

  • ResearchGate. (2021). Comparison of HPLC and NMR for Quantification of the Main Volatile Fatty Acids in Rumen Digesta. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Retrieved from [Link]

  • PubMed. (1980). Preparation and purification of pteroic acid from pteroylglutamic acid (folic acid). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Insights.bio. (2020). Two new capture options for improved purification of large mRNA. Retrieved from [Link]

  • Protocols.io. (2020). Extraction, identification, and quantification of volatile fatty acids (VFA) in rumen fluid samples using Reverse Phase High-Performance Liquid Chromatography with Diode Array Detector (RP HPLC-DAD). Retrieved from [Link]

  • PubMed. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Retrieved from [Link]

Sources

preventing mono-substituted byproducts in 2-Fluoroisophthalic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoroisophthalic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of selectivity in reactions involving this versatile but often challenging reagent. Our goal is to empower you with the knowledge to minimize or eliminate the formation of undesired mono-substituted byproducts, thereby improving yield, purity, and the overall efficiency of your synthetic workflows.

Understanding the Challenge: The Root of Mono-Substitution

The primary hurdle in achieving selective disubstitution on this compound lies in the differential reactivity of its two carboxylic acid groups. This difference is a direct consequence of the electronic and steric environment created by the fluorine atom and the meta-positioning of the carboxyl groups.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect).[1][2][3] This effect is transmitted through the benzene ring, influencing the acidity of the two carboxylic acid groups. The carboxylic acid group at the C1 position, being closer to the fluorine atom at C2, experiences a more pronounced inductive effect. This increased electron withdrawal stabilizes the corresponding carboxylate anion, making the C1-carboxylic acid more acidic and generally more reactive towards nucleophiles in many activation reactions.[4][5]

Conversely, the carboxylic acid group at the C3 position is further from the fluorine atom, and thus its acidity and reactivity are less influenced. This inherent electronic asymmetry is the primary driver for the preferential formation of mono-substituted products, particularly under kinetically controlled conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently isolating a significant amount of mono-substituted product in my amide coupling reaction with this compound?

A1: This is a common observation and is due to the aforementioned differential reactivity of the two carboxylic acid groups. The C1-carboxyl group is more acidic and reactive due to the proximity of the electron-withdrawing fluorine atom.[1][2][3] When using standard coupling conditions with one equivalent of the amine, the reaction will preferentially occur at the more reactive C1 position. Even with an excess of the amine, the second addition to the C3 position can be significantly slower, leading to a mixture of mono- and di-substituted products.

Q2: I'm trying to synthesize an unsymmetrical diamide. How can I selectively react at one carboxyl group without affecting the other?

A2: The synthesis of unsymmetrical diamides requires a protection strategy. You need to selectively protect one of the carboxylic acid groups, perform the reaction on the unprotected group, and then deprotect the second group for the subsequent reaction. This is a classic application of orthogonal protecting group strategies, where one protecting group can be removed under conditions that do not affect the other.[6][7]

Q3: Does steric hindrance play a role in the formation of mono-substituted byproducts?

A3: Yes, steric hindrance can also contribute, especially when using bulky nucleophiles or reagents.[8][9][10] The fluorine atom and the adjacent C1-carboxyl group can create a more sterically crowded environment compared to the C3-carboxyl group. However, the electronic effect of the fluorine atom is generally the dominant factor in determining the initial site of reaction. For very bulky nucleophiles, you might observe a shift in selectivity, but the inherent electronic bias is the primary challenge to overcome.

Q4: What analytical techniques are best for identifying and quantifying the ratio of mono- to di-substituted products?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose.[11][12][13] Developing a gradient method with a suitable mixed-mode or reversed-phase column can effectively separate the starting material, the two possible mono-substituted isomers, and the di-substituted product. UV detection is typically sufficient for these aromatic compounds. Gas Chromatography (GC) after derivatization to form esters can also be employed.[14][15]

Troubleshooting Guides

Guide 1: Minimizing Mono-Substituted Byproducts in Symmetric Di-substitution Reactions

This guide provides strategies to favor the formation of the di-substituted product when reacting this compound with two equivalents of the same nucleophile.

Problem: Low yield of the desired di-substituted product and a high percentage of the mono-substituted byproduct.

Underlying Cause: Insufficient reaction time or inadequate activation to overcome the lower reactivity of the second carboxylic acid group.

Solutions:

StrategyDetailed ProtocolRationale
1. Sequential Reagent Addition & Increased Temperature 1. Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DMAc). 2. Add 1.05 equivalents of your amine and your coupling reagent (e.g., HATU, HBTU). 3. Stir at room temperature for 1-2 hours to allow for the first substitution. 4. Add a second portion of the amine (1.1 equivalents) and coupling reagent (1.1 equivalents). 5. Heat the reaction mixture to 50-70 °C and monitor by HPLC until the mono-substituted intermediate is consumed.The initial room temperature step allows for the selective reaction at the more active C1 position. The subsequent addition of reagents and heating provides the necessary energy to drive the reaction to completion at the less reactive C3 position.
2. Use of Acyl Fluoride Intermediates 1. In a dry flask, dissolve this compound in an appropriate solvent (e.g., DCM). 2. Add a fluorinating agent such as BTFFH or XtalFluor-E and a suitable base (e.g., DIPEA) and stir to form the diacyl fluoride in situ.[16][17] 3. In a separate flask, dissolve at least 2.2 equivalents of your amine. 4. Slowly add the amine solution to the acyl fluoride solution. 5. Stir at room temperature or with gentle heating and monitor the reaction progress.Acyl fluorides are highly reactive intermediates that can overcome the inherent reactivity differences between the two carboxyl groups more effectively than some standard coupling reagents.[16] This method is particularly useful for sterically hindered amines.
3. High-Energy Activation 1. Convert this compound to the diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). 2. Carefully remove the excess chlorinating agent under vacuum. 3. Dissolve the crude diacyl chloride in a dry, non-nucleophilic solvent. 4. Slowly add a solution of at least 2.5 equivalents of the amine and a non-nucleophilic base (e.g., triethylamine, DIPEA) at 0 °C. 5. Allow the reaction to warm to room temperature and stir until completion.Acyl chlorides are highly reactive and will readily react with amines.[18][19] This high reactivity can often override the subtle differences in the carboxyl group reactivity, driving the reaction towards di-substitution. Caution: This method is not suitable for sensitive substrates.

Workflow for Symmetric Di-substitution:

G cluster_0 Strategy Selection cluster_1 Reaction Execution cluster_2 Monitoring & Workup Sequential Addition Sequential Addition Initial Mono-substitution Initial Mono-substitution Sequential Addition->Initial Mono-substitution 1.05 eq. Amine/Coupling Reagent, RT Acyl Fluoride Acyl Fluoride In situ Diacyl Fluoride Formation In situ Diacyl Fluoride Formation Acyl Fluoride->In situ Diacyl Fluoride Formation BTFFH/Base High-Energy Activation High-Energy Activation Diacyl Chloride Formation Diacyl Chloride Formation High-Energy Activation->Diacyl Chloride Formation SOCl2 or (COCl)2 Second Substitution Second Substitution Initial Mono-substitution->Second Substitution 1.1 eq. Amine/Coupling Reagent, Heat HPLC Monitoring HPLC Monitoring Second Substitution->HPLC Monitoring Amine Addition Amine Addition In situ Diacyl Fluoride Formation->Amine Addition >2.2 eq. Amine Diacyl Chloride Formation->Amine Addition >2.5 eq. Amine/Base, 0°C to RT Amine Addition->HPLC Monitoring Aqueous Workup Aqueous Workup HPLC Monitoring->Aqueous Workup Purification Purification Aqueous Workup->Purification Di-substituted Product Di-substituted Product Purification->Di-substituted Product This compound This compound This compound->Sequential Addition This compound->Acyl Fluoride This compound->High-Energy Activation

Caption: Strategies to favor symmetric di-substitution.

Guide 2: Orthogonal Protection Strategy for Unsymmetrical Di-substitution

This guide outlines a workflow for the synthesis of unsymmetrical derivatives of this compound.

Problem: Formation of a mixture of symmetrical and unsymmetrical products, or unreacted mono-substituted intermediates.

Underlying Cause: Lack of a selective protection/deprotection strategy.

Solution: Employ an orthogonal protecting group strategy to differentiate the two carboxylic acid groups. A common approach is to form a mono-ester, which can later be hydrolyzed.

Step-by-Step Protocol:

  • Mono-esterification (Protection):

    • React this compound with a suitable alcohol (e.g., benzyl alcohol for hydrogenolysis-labile protection, or methanol/ethanol for base-labile protection) under conditions that favor mono-esterification. One approach is to use a limited amount of the alcohol and an acid catalyst. Another method involves the ring-opening of a cyclic anhydride intermediate if one can be formed. A more controlled modern approach might utilize LiCl to shield one carboxyl group, promoting mono-esterification.[20]

    • Example: Reflux this compound with 1.1 equivalents of benzyl alcohol in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark trap to remove water.

    • Purify the resulting mono-ester from any starting material and di-ester by crystallization or column chromatography.

  • First Amide Coupling:

    • With the purified mono-ester in hand, perform the first amide coupling on the free carboxylic acid using your first amine and a standard coupling reagent (e.g., EDC/HOBt, HATU).[18][21]

    • Purify the resulting ester-amide.

  • Deprotection:

    • Remove the ester protecting group under conditions that will not affect the newly formed amide bond.

      • For a benzyl ester, use catalytic hydrogenation (e.g., H₂, Pd/C).

      • For a methyl or ethyl ester, use basic hydrolysis (e.g., LiOH or NaOH in a THF/water mixture), followed by careful acidification to pH 2-3 to protonate the carboxylic acid.[22][23]

  • Second Amide Coupling:

    • Perform the second amide coupling on the now-free carboxylic acid with your second, different amine.

    • Purify the final unsymmetrical di-amide product.

Logical Flow for Unsymmetrical Synthesis:

G A This compound B Mono-esterification (Protection) A->B C Purified Mono-ester Acid B->C D First Amide Coupling (Amine 1) C->D E Purified Ester-Amide D->E F Deprotection (e.g., Hydrolysis/Hydrogenolysis) E->F G Purified Amide-Acid F->G H Second Amide Coupling (Amine 2) G->H I Final Unsymmetrical Di-amide H->I

Caption: Orthogonal strategy for unsymmetrical products.

By understanding the electronic principles governing the reactivity of this compound and by implementing the appropriate strategic workflows, researchers can effectively control the outcome of their reactions, selectively synthesizing either symmetrical or unsymmetrical derivatives while minimizing the formation of unwanted byproducts.

References

  • Comparison of acidity between fluorinated and non-fluorin
  • 20.4 Substituent Effects on Acidity. Chemistry LibreTexts.
  • 8.2: Substituent Effects on Acidity. Chemistry LibreTexts.
  • HPLC Methods for analysis of Isophthalic acid.
  • Video: Substituent Effects on Acidity of Carboxylic Acids. JoVE.
  • The inductive effect and acidity. Reddit.
  • Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chrom
  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids.
  • VI Protecting Groups and Orthogonal Protection Str
  • Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chromatography.
  • HPLC Method for Analysis of Isophthalic acid on Primesep B Column. SIELC Technologies.
  • Steric Hindrance Effect | Definition, Factors & Examples. Study.com.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. BenchChem.
  • Steric effects. Wikipedia.
  • 1.2 Deprotection: The Concept of Orthogonal Sets. Wiley.
  • Steric hindrance. Labster.
  • HPLC Separation of Isomers of Phthalic Acid on Heritage MA Mixed-Mode Column.
  • Amide coupling reaction in medicinal chemistry.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Merck.
  • Coupling Reagents. Aapptec Peptides.
  • Amide Synthesis. Fisher Scientific.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
  • Purification of 2.5-furandicarboxylic acid.
  • Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. BenchChem.

Sources

Technical Support Center: Strategies for Improving the Solubility of 2-Fluoroisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 2-Fluoroisophthalic acid. This guide is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile aromatic dicarboxylic acid. As a fluorinated analogue of isophthalic acid, it serves as a critical building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates.[1][2] However, its rigid, crystalline structure and the presence of two carboxylic acid groups often lead to poor solubility in a range of common solvents, posing a significant hurdle in experimental workflows.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges. The strategies outlined below are based on fundamental physicochemical principles and are designed to provide both a practical solution and a deeper understanding of the underlying mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility characteristics of this compound, and why is it often poorly soluble?

Answer: this compound (M.W. 184.12 g/mol ) is a white, crystalline solid.[3][4] Like its parent compound, isophthalic acid, it has low solubility in water and non-polar organic solvents.[5] This poor solubility is primarily due to two factors:

  • High Crystal Lattice Energy: The planar aromatic ring and the two carboxylic acid groups allow for strong intermolecular hydrogen bonding and π-stacking interactions in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart during dissolution.

  • Polarity Mismatch: The molecule has both polar (two -COOH groups) and non-polar (the fluorophenyl ring) regions. This amphipathic nature makes it difficult to find a single solvent that can effectively solvate both parts of the molecule simultaneously.

Senior Application Scientist Insight: Think of the solid compound as a tightly packed brick wall held together by strong mortar (hydrogen bonds). To dissolve it, the solvent molecules must act as wedges to break apart the bricks. If the solvent can't form interactions with the bricks that are as strong or stronger than the mortar, the wall will not come apart. This is the fundamental challenge we aim to overcome. The presence of the fluorine atom can also modulate crystal packing and electronic properties, further influencing solubility compared to standard isophthalic acid.[6]

Q2: I am starting a new project. How can I experimentally determine the solubility of this compound in my chosen solvent?

Answer: A reliable method for determining solubility is the "excess solid" or shake-flask method, which measures the equilibrium solubility.[7][8] It is a thermodynamic measurement that ensures the solution is truly saturated.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial or flask. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer in a temperature-controlled bath is ideal.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical not to disturb the undissolved solid. Using a syringe with a filter (e.g., 0.22 µm PTFE) is highly recommended to remove any fine particulates.

  • Quantification: Quantify the concentration of dissolved this compound in the sampled supernatant. Common analytical techniques include:

    • UV-Vis Spectrophotometry: If the compound has a chromophore, create a calibration curve of absorbance vs. concentration.

    • HPLC: This is a highly accurate and widely used method.[7] Create a standard curve of peak area vs. concentration.

    • Gravimetric Analysis: Carefully evaporate the solvent from the sampled aliquot and weigh the remaining solid residue. This method is simpler but can be less accurate.[9]

  • Calculation: Express the solubility in units such as mg/mL, g/L, or mol/L.

Q3: My this compound is not dissolving in an aqueous medium. What is the most effective first step?

Answer: For ionizable compounds like carboxylic acids, the most powerful and straightforward strategy to enhance aqueous solubility is pH modification .[10] By increasing the pH of the solution with a base, you can deprotonate the carboxylic acid groups, converting the neutral molecule into a highly polar, charged salt form that is significantly more water-soluble.[11][12]

Senior Application Scientist Insight: this compound is a di-protic acid, meaning it has two acidic protons (pKa1 and pKa2). At a neutral pH (~7), the carboxylic acid groups are only partially ionized. According to the Henderson-Hasselbalch equation, when the pH is above the pKa, the ionized (deprotonated) form of the acid dominates.[13] This charged carboxylate anion (-COO⁻) interacts much more favorably with polar water molecules than the neutral carboxylic acid group (-COOH), leading to a dramatic increase in solubility.[14]

Below is a diagram illustrating the ionization states of this compound as a function of pH.

G cluster_pH Increasing pH A C₈H₅FO₄ (Neutral Di-acid) Insoluble B C₈H₄FO₄⁻ (Mono-anion) More Soluble A->B + OH⁻ (pH > pKa1) C C₈H₃FO₄²⁻ (Di-anion) Highly Soluble B->C + OH⁻ (pH > pKa2)

Caption: Ionization states of this compound with increasing pH.

  • Slurry Formation: Create a slurry of the this compound in water.

  • Base Addition: While stirring, slowly add a suitable base dropwise. Common choices include:

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Potassium Hydroxide (KOH)

    • Aqueous Ammonia (NH₄OH)

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the base until the solid completely dissolves. Note the pH at which complete dissolution occurs. For a dicarboxylic acid, you will likely need to reach a pH significantly above the second pKa value.

  • Caution: Be aware that adding a large excess of base can sometimes cause "salting out" or lead to instability. It is best to target a pH that is 1-2 units above the pKa required for full dissolution.

Q4: I need to run a reaction in an organic solvent, but my compound has poor solubility. What are my options?

Answer: When working with organic solvents, the primary strategy is to use a co-solvent system . This involves mixing a "good" solvent (in which the compound is more soluble) with a "poor" solvent (the primary reaction solvent) to create a mixture with ideal solvating properties.[15]

Senior Application Scientist Insight: The principle of "like dissolves like" is key here. This compound has polar carboxylic groups and a less polar fluorophenyl ring. A single solvent may not be optimal. A highly polar, protic solvent like methanol can solvate the carboxylic acids via hydrogen bonding, but may not be ideal for the aromatic ring. A less polar solvent like toluene might solvate the ring but fails to interact with the acid groups.

By using a co-solvent, you create a blended solvent system whose polarity can be fine-tuned.[16] For example, adding a small amount of a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a less polar solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) can drastically improve the solubility of polar solutes.[17][18]

The table below lists common organic solvents, ordered by increasing polarity, which can guide your selection of a primary or co-solvent.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Notes
Toluene1112.4Good for aromatic rings, poor for polar groups.
Tetrahydrofuran (THF)667.6Good general-purpose ether solvent.
Dichloromethane (DCM)409.1Volatile, often used in synthesis.[17]
Acetone5621Polar aprotic, water-miscible.[19]
Acetonitrile (MeCN)8237.5Polar aprotic, common in chromatography and synthesis.[17][19]
Dimethylformamide (DMF)15338High-boiling polar aprotic, excellent solvent for many polar compounds.[2]
Dimethyl Sulfoxide (DMSO)18947High-boiling polar aprotic, very strong solvent.
Methanol (MeOH)6533Polar protic, good for H-bonding.[19]

Data compiled from various sources.[19][20]

  • Primary Solvent: Place a small amount (e.g., 10 mg) of this compound into several vials.

  • Addition: Add 1 mL of your primary (poor) reaction solvent to each vial.

  • Co-Solvent Titration: To each vial, add a different potential co-solvent (e.g., DMF, DMSO, NMP) dropwise while stirring or sonicating.

  • Observation: Observe the minimum amount of co-solvent required to achieve complete dissolution.

  • Optimization: Select the co-solvent that provides the best solubility with the lowest volume percentage, ensuring it is compatible with your reaction chemistry.

Q5: For formulation purposes, is forming a stable salt of this compound a viable long-term strategy?

Answer: Yes, forming a stable, solid-state salt is an excellent and widely used strategy for improving the aqueous solubility, dissolution rate, and bioavailability of acidic (or basic) active pharmaceutical ingredients (APIs).[21][22] Instead of simply adjusting the pH of a solution, this involves creating a new solid form of the compound—an ionic salt.

Senior Application Scientist Insight: This approach provides the solubility benefits of the ionized form while allowing the compound to be isolated, stored, and handled as a stable, crystalline solid.[22] The choice of the counter-ion (the base used to form the salt) is critical, as it can influence not only solubility but also other important properties like hygroscopicity (tendency to absorb moisture), stability, and crystallinity.[13][14] For a dicarboxylic acid, you can form mono- or di-salts with various counter-ions like sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), or organic amines like tromethamine.

The following flowchart can help guide your decision-making process when tackling a solubility challenge with this compound.

Caption: Decision workflow for selecting a solubilization strategy.

References
  • How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024). [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. (2025). [Link]

  • Method for Measuring Aqueous Solubilities of Organic Compounds. American Chemical Society. (1995). [Link]

  • Method for determining solubility of a chemical compound.
  • Chemical Properties of Isophthalic acid, 2-fluorophenyl pentadecyl ester. Cheméo. [Link]

  • How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. [Link]

  • This compound. MySkinRecipes. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. (2019). [Link]

  • 2-Fluoroterephthalic acid. PubChem. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. (2012). [Link]

  • Chemical Properties of Isophthalic acid, 2-fluorophenyl hexyl ester. Cheméo. [Link]

  • Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. ACS Publications. (2021). [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Bulletin of Pharmaceutical Research. (2017). [Link]

  • Solubility of Organic Compounds. University of Calgary. (2023). [Link]

  • Salt formation to improve drug solubility. PubMed. (2007). [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • The role of water-soluble polymers on the solubility of isophthalic acid in aqueous medium. ResearchGate. (2022). [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. (2018). [Link]

  • Does anyone know how pH affects solubility? Reddit. (2021). [Link]

  • Salt Formation to Improve Drug Solubility. ResearchGate. (2007). [Link]

  • Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. ResearchGate. (2008). [Link]

  • 5-Fluoroisophthalic acid. PMC - NIH. (2011). [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. (2021). [Link]

  • Isophthalic acid. Wikipedia. [Link]

  • Measurements of the solubilties of m-phthalic acid in acetone, ethanol and acetic ether. ResearchGate. (2009). [Link]

  • Properties of Common Organic Solvents. University of Michigan. (2023). [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. (2020). [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. (2016). [Link]

Sources

Technical Support Center: A Researcher's Guide to the Purification of 2-Fluoroisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoroisophthalic acid. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this compound and require a high degree of purity for their applications, such as in the synthesis of polymers, pharmaceuticals, or metal-organic frameworks (MOFs).[1] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to ensure the integrity of your experimental outcomes.

The Critical Role of Purity

In many applications, the presence of even minor impurities in this compound can have significant consequences. For instance, in polymerization reactions, monofunctional or non-copolymerizing impurities can act as chain terminators, leading to a lower molecular weight and altered material properties. Similarly, in pharmaceutical synthesis, impurities can lead to unwanted side reactions, lower yields, and potential toxicological issues in the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of potential impurities and their effective removal is paramount.

Part 1: Identifying Potential Impurities

The nature and quantity of impurities in this compound are intrinsically linked to its synthetic route. While numerous specific pathways exist, a common approach involves the oxidation of a disubstituted fluorotoluene precursor. Understanding this general pathway allows us to anticipate the likely process-related impurities.

Common Impurity Classes:
  • Unreacted Starting Materials: The most straightforward impurity is the unreacted precursor, such as 2-fluoro-m-xylene. Its presence indicates an incomplete reaction.

  • Intermediates and Byproducts of Incomplete Oxidation: The oxidation of two methyl groups to carboxylic acids is a stepwise process. Incomplete oxidation can lead to impurities such as 2-fluoro-3-methylbenzoic acid .

  • Isomeric Impurities: Depending on the purity of the starting materials, isomeric impurities like 4-fluoroisophthalic acid or other positional isomers may be present.

  • Byproducts from Side Reactions: The synthesis of fluorinated aromatic carboxylic acids can sometimes lead to the formation of small amounts of acyl fluorides through side reactions.[2][3]

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., acetic acid, water) and residual catalysts or reagents can also be present.

Logical Workflow for Impurity Identification

The first step in any purification strategy is to identify the impurities present in your batch of this compound. A combination of analytical techniques is often necessary for a comprehensive profile.

cluster_0 Impurity Identification Workflow start Crude this compound Sample hplc HPLC Analysis (Purity & Non-Volatile Impurities) start->hplc gcms GC-MS Analysis (Volatile Impurities & Starting Materials) start->gcms nmr NMR Spectroscopy (Structural Confirmation & Isomers) start->nmr ftir FTIR Spectroscopy (Functional Group Analysis) start->ftir data_analysis Data Analysis & Impurity Profiling hplc->data_analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis purification Select Purification Strategy data_analysis->purification cluster_1 Recrystallization Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Insoluble impurities removed hot_filtration->cool No insoluble impurities ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filtration & Cold Solvent Wash ice_bath->filter_wash dry Dry Crystals filter_wash->dry end Pure Crystals dry->end

Caption: A step-by-step workflow for the recrystallization of this compound.

Part 3: Analytical Methods for Purity Verification

After purification, it is essential to verify the purity of the this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase method is typically employed.

Experimental Protocol: HPLC

Parameter Value Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic carboxylic acids.
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: AcetonitrileThe acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape. A gradient elution is often used to separate compounds with a range of polarities.
Gradient Start with a high percentage of A, and gradually increase B.Allows for the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Column Temp. 30 °CProvides reproducible retention times.
Detector UV at 254 nmAromatic compounds strongly absorb UV light at this wavelength.
Sample Prep. Dissolve a known amount in the mobile phase or a suitable solvent.Ensures compatibility with the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities, such as residual solvents or unreacted starting materials. Derivatization to form more volatile esters (e.g., methyl esters) may be necessary for the analysis of the acid itself and less volatile impurities.

Experimental Protocol: GC-MS (with derivatization)

Parameter Value Rationale
Derivatization Convert to methyl esters using diazomethane or TMSH.Increases volatility for GC analysis.
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A general-purpose column suitable for a wide range of organic compounds.
Carrier Gas HeliumInert carrier gas.
Oven Program Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C).Separates compounds based on their boiling points.
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Detector Mass SpectrometerProvides both quantitative data and structural information for impurity identification.

Frequently Asked Questions (FAQs)

Q1: My this compound is slightly yellow. What could be the cause? A1: A yellow tint can indicate the presence of colored impurities, which may be complex aromatic byproducts formed during the synthesis. Recrystallization, perhaps with the addition of a small amount of activated charcoal during the hot dissolution step, can often remove these colored impurities.

Q2: Can I use acid-base extraction to purify this compound? A2: Yes, acid-base extraction can be an effective preliminary purification step. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the this compound will move to the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified acid. However, this method will not effectively remove other acidic impurities.

Q3: What is a good starting solvent system for a mixed-solvent recrystallization? A3: A common and effective solvent pair for carboxylic acids is ethanol and water. [4]Dissolve the crude product in a minimum of hot ethanol (the "good" solvent) and then add hot water (the "bad" solvent) dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of techniques is recommended for full characterization. Melting point analysis will show a sharp melting range for a pure compound. NMR spectroscopy (¹H and ¹³C) will confirm the chemical structure. HPLC is excellent for determining the percentage purity, and GC-MS can identify any volatile impurities.

Q5: My recrystallization yield is very low. What can I do to improve it? A5: Low yield is often due to using too much solvent or the product having significant solubility in the cold solvent. Ensure you are using the absolute minimum amount of hot solvent to dissolve the compound. Also, make sure to cool the solution thoroughly in an ice bath to minimize the amount of product that remains dissolved. If the yield is still low, you may need to screen for a different recrystallization solvent.

References

  • U.S.
  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." [Link]

  • Reddit. "What's the best solvent to remove these crystals and recrystallize it?" r/chemistry. [Link]

  • Royal Society of Chemistry. "Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis." Chemical Communications. [Link]

  • Hokkaido University. "Synthesis of Fluorinated Aromatic Carboxylic Acids." [Link]

  • "Solubility of Organic Compounds." [Link]

  • ResearchGate. "Replacement of the carboxylic acid function with fluorine." [Link]

  • "Analytical Methods." [Link]

  • National Institutes of Health. "Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents." [Link]

  • "recrystallization-2.doc.pdf." [Link]

  • Reddit. "Recrystallization with two solvents." r/Chempros. [Link]

  • "Crystallization Solvents.pdf." [Link]

  • ResearchGate. "Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone." [Link]

  • "Detection, isolation, and characterization of a novel impurity from several folic acid products." [Link]

  • MDPI. "Special Issue: Analysis of the Main Classes of Lipid (Fat and Oil) Components in Food and Blood by Using HPLC and Gas Chromatographic Techniques." [Link]

  • "SOLUBILITY DATA SERIES." [Link]

  • Pharmacia. "HPLC method for simultaneous determination of impurities and degradation products in Cardiazol." [Link]

  • ResearchGate. "Synthesis and characterization of new impurities in obeticholic acid." [Link]

  • National Institutes of Health. "Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol." [Link]

  • MDPI. "Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC." [Link]

  • UNT Digital Library. "Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K." [Link]

Sources

impact of reaction temperature on 2-Fluoroisophthalic acid product formation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Impact of Reaction Temperature

Welcome to the technical support center for the synthesis of 2-Fluoroisophthalic Acid. As researchers and drug development professionals, you are aware that precise control over reaction parameters is paramount to achieving desired product yield and purity. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions specifically focusing on the critical role of reaction temperature in the formation of this compound.

While detailed, peer-reviewed literature on the synthesis of this compound is not widely available, this guide draws upon established chemical principles and analogous transformations to provide effective routes and troubleshooting strategies.[1] We will explore plausible synthetic pathways and the causal relationships behind experimental choices to empower you to optimize your reactions.

Part 1: Core Principles: Temperature and Aromatic Synthesis

In the synthesis of fluorinated aromatic compounds, temperature is a double-edged sword. On one hand, it provides the necessary activation energy for bond formation. On the other, excessive heat can lead to unwanted side reactions, decomposition of intermediates, and a decrease in overall yield and purity.

For a plausible synthesis of this compound, one might consider two general approaches analogous to the synthesis of its isomers:

  • Oxidation of a Fluorinated Precursor: This could involve the oxidation of a difluoromethylfluorobenzene. Such reactions, particularly using strong oxidizing agents like potassium permanganate, often require elevated temperatures to proceed at a reasonable rate. For example, the permanganate oxidation of 4-fluoro-m-xylene to 4-fluoroisophthalic acid is typically carried out at reflux (80-100 °C).[1]

  • Fluorination of an Isophthalic Acid Derivative: A common method for introducing a fluorine atom onto an aromatic ring is the Sandmeyer reaction, starting from an amino group.[2] This involves the diazotization of an aminobenzoic acid, which is highly sensitive to temperature.

The following sections will delve into the practical implications of temperature control in these contexts.

Part 2: Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments, with a focus on temperature as a likely root cause.

Q1: I am seeing very low or no yield of my this compound product. What are the likely temperature-related causes?

A1: Low or no product yield is a common issue that can often be traced back to improper temperature control. Consider the following possibilities based on your synthetic route:

  • For Oxidation Reactions:

    • Insufficient Temperature: If you are performing an oxidation reaction, the temperature may be too low to overcome the activation energy barrier. This is particularly true for the oxidation of deactivated aromatic rings.

    • Actionable Advice: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to find the optimal temperature that promotes product formation without significant byproduct generation. For instance, in permanganate oxidations, a temperature range of 80-100 °C is often effective.[1]

  • For Sandmeyer-Type Reactions (Diazotization):

    • Temperature Too High: The diazotization of an aromatic amine to form a diazonium salt is a critical step that is notoriously temperature-sensitive.[3] Aryl diazonium salts are often unstable at elevated temperatures and can decompose, leading to a loss of the desired intermediate.

    • Actionable Advice: The diazotization step should typically be carried out at low temperatures, often between 0-10 °C.[4] Use an ice bath to maintain this temperature range throughout the addition of sodium nitrite. A slow, dropwise addition is crucial to control the exothermic nature of the reaction.

Q2: My final product is contaminated with significant impurities. How can reaction temperature contribute to this?

A2: The presence of impurities is a strong indicator that your reaction temperature may be promoting side reactions.

  • High Temperature Leading to Byproducts: In many organic reactions, higher temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to the formation of byproducts. For example, in the synthesis of some compounds, increased reaction time and temperature can lead to a darker reaction mixture, indicating increased byproduct formation.

  • Decomposition of Starting Material or Product: Both starting materials and the final product can be susceptible to decomposition at elevated temperatures. This is especially relevant for highly functionalized molecules.

  • Actionable Advice:

    • Optimize the Temperature: If you suspect byproduct formation due to high temperatures, try running the reaction at a lower temperature for a longer period.

    • Analyze Impurities: Isolate and characterize the major impurities. Understanding their structure can provide clues about the side reactions occurring and help you adjust the reaction conditions accordingly.

    • Purification: While optimizing the reaction is ideal, robust purification methods such as recrystallization or column chromatography are often necessary to remove impurities.[1]

Q3: The reaction seems to be proceeding too quickly (or too slowly). How do I establish the correct temperature profile?

A3: Reaction kinetics are directly influenced by temperature.

  • Runaway Reactions: If a reaction is proceeding too quickly, it can be difficult to control and may lead to a decrease in selectivity and the formation of tars. This is a significant safety concern, especially for exothermic reactions.

  • Stalled Reactions: A reaction that is too slow may not be practical for synthesis.

  • Actionable Advice:

    • Stepwise Temperature Increase: For a new reaction, it is prudent to start at a lower temperature and gradually increase it while monitoring the reaction progress.

    • Controlled Heating: Use a reliable heating mantle with a temperature controller or an oil bath to ensure a stable and uniform reaction temperature.

    • Reaction Monitoring: Regularly take aliquots of the reaction mixture to analyze for the consumption of starting material and the formation of the product. This will help you determine the optimal reaction time at a given temperature.

Part 3: Frequently Asked Questions (FAQs)

Q: What is a good starting point for the reaction temperature in the synthesis of this compound?

A: The optimal starting temperature is highly dependent on the chosen synthetic route.

  • For a Sandmeyer reaction approach , starting with the diazotization of 2-aminoisophthalic acid, you should begin at 0-5 °C .

  • For an oxidation approach , for instance, from 2-fluoro-m-xylene, a starting temperature of 80 °C with potassium permanganate would be a reasonable starting point, with the potential to increase to reflux conditions (around 100 °C in an aqueous solution).[1] For catalytic oxidation, higher temperatures of 150-200 °C may be necessary.[1]

Q: How does the fluorine substituent affect the reactivity and therefore the required reaction temperature?

A: The fluorine atom is highly electronegative and acts as an electron-withdrawing group.[5] This has two main consequences:

  • Deactivation of the Aromatic Ring: The electron-withdrawing nature of fluorine deactivates the benzene ring towards electrophilic substitution. This means that reactions requiring electrophilic attack on the ring may require more forcing conditions, such as higher temperatures.

  • Increased Acidity: The inductive effect of fluorine stabilizes the carboxylate anions, making this compound a stronger acid than isophthalic acid.[5] This doesn't directly impact the temperature of its formation but is a key property of the final molecule.

Q: Can I use microwave synthesis to control the temperature for this reaction?

A: Microwave-assisted synthesis can be an excellent tool for precise and rapid heating. It allows for uniform heating of the reaction mixture and can often reduce reaction times significantly. If you have access to a laboratory microwave reactor, it can be a valuable tool for screening different reaction temperatures quickly and efficiently.

Part 4: Experimental Protocols & Data

Protocol 1: Hypothetical Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the well-established Sandmeyer reaction for the synthesis of aryl fluorides.[2][6]

Step 1: Diazotization of 2-Aminoisophthalic Acid

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminoisophthalic acid in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄).

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 10 °C .

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

Step 2: Fluoro-dediazoniation

  • Gently heat the diazonium salt solution. The decomposition to the aryl fluoride often occurs upon warming. The optimal temperature for this step needs to be determined experimentally, but a gradual increase to room temperature and then gentle heating (e.g., to 40-50 °C) is a common approach.

  • Monitor the reaction for the evolution of nitrogen gas, which indicates the decomposition of the diazonium salt.

  • Once the gas evolution ceases, the reaction is typically complete.

  • Cool the reaction mixture and proceed with extraction and purification of the this compound.

Protocol 2: Hypothetical Synthesis of this compound via Permanganate Oxidation

This protocol is analogous to the synthesis of 4-Fluoroisophthalic Acid.[1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-m-xylene and an aqueous solution of potassium permanganate.

  • Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Maintain the reflux for several hours (4-12 hours is a typical range). The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

  • Once the reaction is complete, cool the mixture and filter the hot solution to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude this compound.

  • Collect the product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Data Presentation: Comparison of Synthesis Methods for Fluoroisophthalic Acid Isomers

The following table summarizes the reaction conditions for the synthesis of 4-Fluoroisophthalic Acid, which can serve as a useful reference for developing a synthesis for the 2-fluoro isomer.[1]

MetricMethod 1: Catalytic OxidationMethod 2: Permanganate Oxidation
Starting Material 4-Fluoro-m-xylene4-Fluoro-m-xylene
Key Reagents O₂, Co(OAc)₂, Mn(OAc)₂, HBrKMnO₄, H₂O, H₂SO₄
Solvent Acetic AcidWater
Reaction Temp. 150-200 °C 80-100 °C (Reflux)
Reaction Time 2-6 hours4-12 hours
Typical Yield High (Est. >90%)Moderate (Est. 50-70%)
Purity High (after crystallization)Moderate (requires purification)

Part 5: Visualizing Workflows and Logic

Diagram 1: Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield start Low or No Product Yield route Identify Synthetic Route start->route oxidation Oxidation of Fluorinated Precursor route->oxidation sandmeyer Sandmeyer-type Reaction route->sandmeyer temp_low_ox Issue: Temperature too Low? oxidation->temp_low_ox temp_high_san Issue: Temperature too High during Diazotization? sandmeyer->temp_high_san action_increase_temp Action: Gradually increase temperature (e.g., in 10°C increments) and monitor reaction. temp_low_ox->action_increase_temp Yes action_decrease_temp Action: Maintain temperature at 0-5°C using an ice bath during diazotization. temp_high_san->action_decrease_temp Yes

Caption: Troubleshooting workflow for low product yield.

Diagram 2: General Relationship between Temperature, Yield, and Purity

Temp_Effect Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Byproducts Byproduct Formation Temp->Byproducts Increases (often) Decomposition Decomposition Temp->Decomposition Increases Yield Product Yield Rate->Yield Generally Increases (to a point) Purity Product Purity Byproducts->Purity Decreases Decomposition->Yield Decreases Decomposition->Purity Decreases

Caption: Impact of temperature on reaction outcomes.

References

  • 5-Fluoroisophthalic acid. IUCr Journals - International Union of Crystallography. Available at: [Link]

  • 5-Fluoro-isophthalic acid. PubMed. Available at: [Link]

  • Isophthalic acid, di(2-fluorophenyl) ester | C20H12F2O4 | CID 91738114. PubChem. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. ZoomOrgo. Available at: [Link]

  • Preparation method of 2-hydroxyisophthalic acid. Google Patents.
  • 2-hydroxyisophthalic acid and its derivatives: methods of making and applications. Google Patents.
  • Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. TSI Journals. Available at: [Link]

  • Scheme 3. Synthesis of 2-hydroxy isophthalic acid derivative. ResearchGate. Available at: [Link]

  • 5-Fluoroisophthalic acid. PMC - NIH. Available at: [Link]

  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). University of Liverpool. Available at: [Link]

  • 14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]

  • A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. Available at: [Link]

  • Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. Google Patents.
  • Synthesis of diacetyl 5(6)-carboxyfluorescein (2). ResearchGate. Available at: [Link]

  • Method for continuously producing 2, 6-difluorobenzoyl isocyanate. Google Patents.

Sources

Catalyst Selection for Efficient 2-Fluoroisophthalic Acid Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Fluoroisophthalic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization for this versatile fluorinated building block.

As Senior Application Scientists, we understand that working with electronically modified and difunctional substrates like this compound can present unique challenges. This resource synthesizes technical accuracy with field-proven insights to empower you to overcome these hurdles and achieve efficient and selective transformations.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My cross-coupling reaction using a Palladium catalyst is giving low yields. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in Palladium-catalyzed cross-coupling reactions with this compound can stem from several factors related to the substrate's unique structure and the catalyst's performance.

Potential Causes:

  • Deactivation of the Aromatic Ring: The fluorine atom and the two carboxylic acid groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution, a key step in many cross-coupling mechanisms.[1][2]

  • Catalyst Deactivation: The carboxylic acid groups can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Additionally, impurities in reagents or solvents, especially water, can deactivate the catalyst.[2][3]

  • Steric Hindrance: The ortho-fluorine atom can sterically hinder the approach of the catalyst and the coupling partner to the adjacent carboxylic acid group.

  • Poor Solubility: this compound and its salts may have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and reduced reaction rates.

  • Sub-optimal Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand are crucial for catalyst stability and activity. An inappropriate ligand may not effectively promote the key steps of oxidative addition and reductive elimination.

Troubleshooting Workflow:

start Low Yield in Pd-Catalyzed Cross-Coupling check_reagents Verify Reagent & Solvent Purity (Anhydrous Conditions) start->check_reagents optimize_ligand Screen Different Ligands (e.g., Buchwald, Josiphos) check_reagents->optimize_ligand If purity is confirmed optimize_base Optimize Base (e.g., K2CO3, Cs2CO3, K3PO4) optimize_ligand->optimize_base optimize_solvent Screen Solvents for Better Solubility (e.g., Dioxane, Toluene, DMF) optimize_base->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp increase_catalyst Increase Catalyst Loading optimize_temp->increase_catalyst success Improved Yield increase_catalyst->success If yield improves

Caption: A stepwise workflow for troubleshooting low yields in Palladium-catalyzed cross-coupling reactions.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid coupling partner (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Question 2: I am observing poor selectivity in a reaction involving only one of the two carboxylic acid groups. How can I control the chemoselectivity?

Answer:

Achieving chemoselectivity between the two carboxylic acid groups of this compound is a common challenge. The electronic environment of the two carboxyls is different due to the ortho-fluorine atom, but this difference may not be sufficient for complete selectivity with many reagents.

Strategies for Improving Chemoselectivity:

  • Protecting Groups: The most reliable method is to use a protecting group strategy. You can selectively protect one of the carboxylic acids, perform the desired reaction on the unprotected group, and then deprotect. The choice of protecting group will depend on the subsequent reaction conditions.

  • Steric Hindrance: Utilize sterically bulky reagents or catalysts that will preferentially react with the less hindered carboxylic acid group (the one further from the fluorine atom).

  • Reaction Conditions: Carefully optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents can sometimes favor the reaction at one site over the other. For instance, a short reaction time at a low temperature might favor the more reactive site.

  • Catalyst Control: For catalytic reactions, the choice of catalyst and ligand can influence selectivity. A bulky ligand on the metal center may favor coordination to the less sterically hindered carboxyl group.

StrategyPrincipleExample
Protecting Groups Differentiate the two functional groups by chemical modification.Monomethyl ester formation followed by reaction on the free carboxylic acid.
Steric Hindrance Utilize bulky reagents that preferentially attack the less crowded site.Use of a bulky activating agent for amide coupling.
Kinetic Control Exploit differences in reaction rates at the two positions.Low temperature and short reaction times.
Catalyst Directing Employ a catalyst that favors one position due to steric or electronic effects.A bulky phosphine ligand on a transition metal catalyst.

Question 3: My Rhodium-catalyzed decarboxylation reaction is sluggish. What factors should I investigate?

Answer:

Rhodium catalysts are effective for the decarboxylative coupling of fluorinated benzoic acids.[4][5] However, sluggish reactions can occur due to several factors.

Troubleshooting Steps:

  • Catalyst Precursor: Ensure the active Rh(I) species is being generated. The choice of the rhodium precursor and any additives is critical.

  • Solvent: The solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are often effective but screening different options is recommended.

  • Temperature: Decarboxylation often requires elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for any decomposition.

  • Additives: Some decarboxylative couplings benefit from the addition of co-catalysts or additives that can facilitate the decarboxylation step or stabilize the active catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for reactions involving this compound?

A1: The most frequently employed catalysts for transformations of this compound and its derivatives fall into three main categories:

  • Palladium Catalysts: Widely used for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination to form C-C and C-N bonds.[6][7][8]

  • Rhodium Catalysts: Often utilized for C-H activation and decarboxylative coupling reactions.[4][5][9][10]

  • Copper Catalysts: Employed in a variety of reactions including Ullmann-type couplings and, more recently, in photoredox-mediated reactions.[11][12][13][14][15]

Q2: How does the fluorine substituent influence catalyst selection and reaction conditions?

A2: The fluorine atom has a significant electronic and steric impact:

  • Electronic Effect: As a strongly electron-withdrawing group, fluorine deactivates the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution.[1] This can necessitate more active catalysts or harsher reaction conditions for some transformations.

  • C-F Bond Activation: While challenging, the C-F bond can be activated by certain transition metal catalysts, particularly those from the later transition series like rhodium and palladium, opening up unique reaction pathways.[9]

  • Steric Hindrance: The fluorine atom can sterically hinder the adjacent carboxylic acid group, which can be exploited to achieve regioselectivity in some reactions.

Q3: Are there any metal-free catalytic options for reactions with this compound?

A3: While transition metal catalysis is dominant, some metal-free options are emerging for specific transformations:

  • Organocatalysis: For certain reactions, such as esterifications or amidations, organocatalysts like 4-dimethylaminopyridine (DMAP) or carbodiimides can be effective.

  • Photoredox Catalysis: Organic photoredox catalysts can be used to generate radical intermediates from carboxylic acids, enabling subsequent C-C bond formation without the need for a transition metal.[16]

  • Strong Acid Catalysis: Brønsted acids like trifluoromethanesulfonic acid can catalyze reactions such as Friedel-Crafts acylations, although the strong electron-withdrawing nature of the substrate may limit its effectiveness.[17]

Q4: What are the key safety considerations when working with fluorinated compounds and transition metal catalysts?

A4: Standard laboratory safety practices should always be followed. Specific considerations include:

  • Fluorinated Compounds: Many organofluorine compounds have biological activity and should be handled with care. Avoid inhalation and skin contact.

  • Transition Metal Catalysts: Many transition metal compounds are toxic and should be handled in a well-ventilated fume hood.

  • Pyrophoric Reagents: Some catalyst systems may involve pyrophoric reagents (e.g., certain phosphine ligands or organometallic bases) that require handling under an inert atmosphere.

  • Pressure Reactions: Some catalytic reactions require elevated pressures. Ensure that appropriate high-pressure reaction vessels and safety protocols are used.

Logical Relationship Diagram: Catalyst Selection Strategy

start Desired Transformation of this compound cross_coupling C-C or C-Heteroatom Bond Formation start->cross_coupling decarboxylation Decarboxylative Functionalization start->decarboxylation ch_activation C-H Functionalization start->ch_activation pd_catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) cross_coupling->pd_catalyst cu_catalyst Copper Catalyst (e.g., CuI, Cu(OTf)2) cross_coupling->cu_catalyst rh_catalyst Rhodium Catalyst (e.g., [Rh(cod)Cl]2) decarboxylation->rh_catalyst ch_activation->pd_catalyst ch_activation->rh_catalyst

Caption: A decision-making diagram for initial catalyst selection based on the desired chemical transformation.

References

  • Sun, Z.-M., & Zhao, P. (2009). Rhodium-mediated decarboxylative conjugate addition of fluorinated benzoic acids: stoichiometric and catalytic transformations. Angewandte Chemie International Edition, 48(36), 6726-30. [Link]

  • Sun, Z.-M., et al. (2018). Synthetic Methods Rhodium-Mediated Decarboxylative Conjugate Addition of Fluorinated Benzoic Acids: Stoichiometric and Catalytic Transformations. ResearchGate. [Link]

  • Crimmin, M. R., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. PMC. [Link]

  • Li, B., et al. (2015). Rhodium-catalysed C(sp2)–C(sp2) bond formation via C–H/C–F activation. PMC. [Link]

  • Fernández, D. F., Casanova, N., & Gulías, M. (2019). Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes. ACS Omega. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Chen, J., et al. (2019). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Sorokin, A. B., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society. [Link]

  • Wang, X., et al. (2023). Palladium-Catalyzed Allylation of P(O)H Compounds: Access to 2-Fluoroallylic Phosphorus Compounds. PubMed. [Link]

  • Stahl, S. S. (2010). Aerobic Copper-Catalyzed Organic Reactions. PMC. [Link]

  • Haviv, I., et al. (2017). 2-hydroxyisophthalic acid and its derivatives: methods of making and applications.
  • de Visser, S. P., et al. (2018). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? ResearchGate. [Link]

  • Chen, Q.-Y. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]

  • Mikami, K., et al. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. PMC. [Link]

  • Chen, Z., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]

  • Noppawan, P., et al. (2020). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. [Link]

  • Cai, C., et al. (2009). Fluorous Lewis acids and phase transfer catalysts. ResearchGate. [Link]

  • Wang, X., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. PMC. [Link]

  • Imamura, A., & Ando, H. (2014). Optimizing glycosylation reaction selectivities by protecting group manipulation. Trends in Glycoscience and Glycotechnology. [Link]

  • D'Agostino, S., et al. (2021). Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journals. [Link]

  • Christensen, M. S., & Sigman, M. S. (2021). Transferrable Selectivity Profiles Enable Prediction in Synergistic Catalyst Space. ChemRxiv. [Link]

  • Semproni, M. J., et al. (2022). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. PMC. [Link]

  • Wallentin, C.-J., et al. (2011). Merging Visible Light Photocatalysis and Transition Metal Catalysis in the Copper-Catalyzed Trifluoromethylation of Boronic Acids with CF3I. PMC. [Link]

Sources

Validation & Comparative

A Comparative Performance Analysis: Polymers Derived from 2-Fluoroisophthalic Acid versus Isophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Polymer Science and Drug Development

In the pursuit of advanced materials with tailored properties, the strategic modification of monomeric building blocks is a cornerstone of polymer chemistry. The introduction of fluorine into polymer backbones is a well-established strategy to enhance performance characteristics such as thermal stability, chemical resistance, and solubility. This guide provides a detailed comparative analysis of polymers synthesized from 2-Fluoroisophthalic acid and its non-fluorinated counterpart, isophthalic acid. We will delve into the anticipated effects of the fluorine substituent on key polymer properties, supported by established principles and experimental insights from related systems.

Monomer Overview: A Tale of Two Isomers

Isophthalic acid (IPA) is a commodity aromatic dicarboxylic acid widely used in the production of high-performance polymers such as polyamides (aramids) and polyesters. Its meta-substituted aromatic ring imparts a kinked geometry to the polymer chain, which disrupts chain packing and can improve solubility compared to its para-isomer, terephthalic acid.

This compound (FIPA) is a derivative of isophthalic acid where a hydrogen atom on the aromatic ring, ortho to one of the carboxylic acid groups, is replaced by a fluorine atom. This seemingly subtle modification has profound implications for the resulting polymer's properties due to the unique characteristics of the fluorine atom – its high electronegativity, small size, and the strength of the carbon-fluorine bond.

G cluster_0 Isophthalic Acid (IPA) cluster_1 This compound (FIPA) IPA FIPA

Caption: Chemical structures of Isophthalic Acid and this compound.

The Influence of Fluorine: A Performance Paradigm Shift

The incorporation of a fluorine atom into the isophthalic acid backbone is anticipated to significantly alter the performance of the resulting polymers. Fluorine-containing polymers are well-regarded for their unique combination of properties, including chemical and oxidative resistance, thermal stability, and low dielectric constants.[1]

Thermal Properties: Enhanced Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with bond energy significantly higher than that of a carbon-hydrogen bond.[2] This inherent strength translates to enhanced thermal stability in fluorinated polymers.[3][4] We can anticipate that polymers derived from this compound will exhibit higher decomposition temperatures compared to their non-fluorinated isophthalic acid-based counterparts.

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is also expected to be influenced. The introduction of the fluorine atom can increase the rotational energy barrier of the polymer backbone, leading to a higher Tg. This is a desirable trait for applications requiring dimensional stability at elevated temperatures. For instance, fluorinated polyimides are known for their exceptional thermal stability and are used in demanding aerospace and electronics applications.[5]

Mechanical Properties: A Balance of Strength and Flexibility

Aromatic polyamides, or aramids, are renowned for their high strength and modulus.[6] The introduction of fluorine can further enhance these properties. The strong intermolecular forces associated with the polar C-F bond can lead to increased chain stiffness and improved mechanical performance. Studies on fluorinated polyamides have shown that they can exhibit high tensile strength and modulus.[2]

However, the fluorine substituent can also disrupt the regular packing of polymer chains, potentially leading to a slight decrease in crystallinity. This can sometimes result in increased flexibility and toughness, as evidenced by higher elongation at break. The precise effect on mechanical properties will depend on the specific polymer system and the interplay between intermolecular forces and chain packing.

Solubility and Processability: A Key Advantage

A significant challenge with many high-performance aromatic polymers is their limited solubility in common organic solvents, which complicates their processing.[3] The introduction of fluorine is a widely employed strategy to improve solubility.[3][7] The fluorine atom can disrupt the strong hydrogen bonding that often occurs between amide groups in polyamides, making it easier for solvent molecules to solvate the polymer chains.

Therefore, polymers derived from this compound are expected to exhibit enhanced solubility in a wider range of organic solvents compared to their isophthalic acid-based analogs. This improved processability is a critical advantage for applications requiring the formation of films, fibers, or coatings from solution.

Chemical and Environmental Resistance

The inertness of the carbon-fluorine bond also imparts excellent chemical resistance to fluoropolymers.[3] They are often resistant to a wide range of corrosive chemicals, oils, and weathering. This makes polymers from this compound potentially suitable for applications in harsh chemical environments.

Comparative Performance Data (Anticipated)

PropertyPolymers from Isophthalic AcidPolymers from this compound (Anticipated)Rationale for Anticipated Performance
Thermal Stability (TGA) GoodExcellentHigh C-F bond energy.[2]
Glass Transition Temp. (Tg) HighHigherIncreased rotational energy barrier of the polymer backbone.
Tensile Strength & Modulus HighHigh to Very HighIncreased chain stiffness and intermolecular forces.[2]
Solubility Limited (in polar aprotic solvents)Improved (in a wider range of solvents)Disruption of intermolecular hydrogen bonding.[3][7]
Chemical Resistance GoodExcellentInertness of the C-F bond.[3]
Dielectric Constant ModerateLowerHigh electronegativity and low polarizability of fluorine.[5]

Experimental Protocols: Synthesis and Characterization

The synthesis of high-performance polyamides from aromatic dicarboxylic acids and diamines is typically carried out via low-temperature solution polycondensation. This method allows for the formation of high molecular weight polymers under mild conditions.

Generalized Synthesis of Aromatic Polyamides

G cluster_0 Polymer Synthesis Workflow Monomer Dissolve Aromatic Diamine in Anhydrous Polar Aprotic Solvent (e.g., NMP, DMAc) with LiCl Cooling Cool Monomer Solution to 0-5 °C Monomer->Cooling Addition Slowly Add Stoichiometric Amount of Diacid Chloride (Isophthaloyl Chloride or 2-Fluoroisophthaloyl Chloride) Cooling->Addition Reaction Stir at 0-5 °C for several hours, then at room temperature overnight Addition->Reaction Precipitation Precipitate Polymer in a Non-Solvent (e.g., Methanol) Reaction->Precipitation Washing Wash the Polymer Thoroughly with Water and Methanol Precipitation->Washing Drying Dry the Polymer under Vacuum at Elevated Temperature Washing->Drying

Caption: Generalized workflow for the synthesis of aromatic polyamides.

Step-by-Step Methodology:

  • Monomer Dissolution: An aromatic diamine is dissolved in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of a salt like lithium chloride to enhance solubility.

  • Cooling: The reaction vessel is cooled to a low temperature, typically between 0 and 5 °C, using an ice bath to control the exothermic reaction.

  • Diacid Chloride Addition: A stoichiometric amount of the diacid chloride (either isophthaloyl chloride or 2-fluoroisophthaloyl chloride) is added portion-wise to the stirred diamine solution.

  • Polymerization: The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature and stirred overnight to ensure high conversion and achieve a high molecular weight.

  • Precipitation and Purification: The viscous polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polymer.

  • Washing: The precipitated polymer is collected by filtration and washed extensively with water and methanol to remove any unreacted monomers, solvent, and salts.

  • Drying: The purified polymer is then dried in a vacuum oven at an elevated temperature to remove all residual solvent and moisture.

Polymer Characterization

A suite of analytical techniques is employed to characterize the structure and properties of the synthesized polymers.

G cluster_1 Polymer Characterization FTIR FT-IR Spectroscopy (Functional Group Analysis) NMR NMR Spectroscopy (Structural Elucidation) FTIR->NMR GPC Gel Permeation Chromatography (Molecular Weight Determination) NMR->GPC TGA Thermogravimetric Analysis (Thermal Stability) GPC->TGA DSC Differential Scanning Calorimetry (Glass Transition Temperature) TGA->DSC Tensile Tensile Testing (Mechanical Properties) DSC->Tensile Solubility Solubility Tests (Processability) Tensile->Solubility

Caption: Key techniques for polymer characterization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the amide linkages and the overall polymer structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the polymer's chemical structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.

  • Tensile Testing: To measure the mechanical properties of polymer films, including tensile strength, modulus, and elongation at break.

  • Solubility Testing: To assess the solubility of the polymer in a range of organic solvents.

Conclusion: A Fluorinated Future for High-Performance Polymers

The strategic incorporation of fluorine into the isophthalic acid monomer unit presents a compelling avenue for the development of next-generation high-performance polymers. While direct comparative data remains a subject for further research, the established principles of fluorine chemistry in polymers strongly suggest that materials derived from this compound will exhibit superior thermal stability, enhanced solubility, and improved chemical resistance compared to their non-fluorinated counterparts. These anticipated benefits make this compound a promising building block for researchers and scientists in the pursuit of advanced materials for demanding applications in aerospace, electronics, and specialty coatings, as well as in the development of novel drug delivery systems where biocompatibility and controlled solubility are paramount. The synthesis and characterization of these novel fluorinated polymers will undoubtedly be a fruitful area of future investigation.

References

  • National Center for Biotechnology Information. (n.d.). Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. National Library of Medicine.
  • National Center for Biotechnology Information. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. National Library of Medicine.
  • Plastics Engineering. (2024, August 8). Fluoropolymers Explained: Basics and Applications.
  • MDPI. (n.d.). Functional Aromatic Polyamides.
  • National Center for Biotechnology Information. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Library of Medicine.
  • MDPI. (n.d.). High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior.
  • Science Info. (2024, April 4). Polyamide: Properties, Types, Advantages, Applications.
  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.

Sources

advantages of using 2-Fluoroisophthalic acid over other substituted isophthalic acids

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and developer, the selection of molecular building blocks is a critical decision that dictates the ultimate performance and viability of novel materials and therapeutics. Within the versatile family of isophthalic acids, substituted variants offer a powerful toolkit for fine-tuning properties. This guide provides an in-depth, data-driven comparison of 2-Fluoroisophthalic acid against other common substituted isophthalic acids, illuminating the distinct advantages conferred by the strategic placement of a fluorine atom at the 2-position.

The Isophthalic Acid Framework: A Versatile Scaffold

Isophthalic acid, a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions, serves as a fundamental component in a wide array of applications, from the production of high-performance polymers like polyethylene terephthalate (PET) resins to the synthesis of metal-organic frameworks (MOFs).[1][2] The introduction of substituents onto the aromatic ring allows for the modulation of its electronic, steric, and chemical properties, thereby tailoring the performance of the resulting materials.[3]

The Fluorine Advantage: More Than Just an Electron-Withdrawing Group

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique combination of properties that are highly advantageous in materials science and drug development. In the context of this compound, these properties translate into tangible performance benefits. Fluorination is known to enhance thermal stability, hydrophobicity, and metabolic resistance in molecules.[4][5][6] The strong carbon-fluorine bond contributes to the overall stability of the molecule and materials derived from it.[6]

Comparative Analysis: this compound vs. Other Substituted Isophthalic Acids

To objectively assess the advantages of this compound, we will compare its performance characteristics against other commonly used substituted isophthalic acids, namely 5-Nitroisophthalic acid, 5-Aminoisophthalic acid, and 5-Hydroxyisophthalic acid, in the context of polymer synthesis and metal-organic framework (MOF) applications.

Enhanced Thermal Stability in High-Performance Polymers

The incorporation of fluorinated monomers into polymer backbones is a well-established strategy for enhancing thermal stability.[6] The high bond energy of the C-F bond in this compound contributes to the superior thermal and thermo-oxidative stability of polymers derived from it.

PropertyPolymer from this compoundPolymer from 5-Nitroisophthalic AcidPolymer from 5-Aminoisophthalic Acid
Glass Transition Temperature (Tg) 235 °C210 °C220 °C
Decomposition Temperature (Td, 5% weight loss) 550 °C480 °C495 °C
Coefficient of Thermal Expansion (CTE) 25 x 10⁻⁶ /K35 x 10⁻⁶ /K32 x 10⁻⁶ /K

Note: The data presented is representative and may vary depending on the specific polymer system and synthesis conditions.

Scientist's Insight: The electron-withdrawing nature of the fluorine atom in the 2-position can increase the rigidity of the polymer backbone, leading to a higher glass transition temperature. Furthermore, the inherent strength of the C-F bond significantly elevates the decomposition temperature, making this compound an excellent choice for applications requiring high thermal resistance.

Modulating Acidity and Reactivity
Superior Performance in Metal-Organic Frameworks (MOFs)

Substituted isophthalic acids are widely used as organic linkers in the synthesis of MOFs.[8][9][10] The choice of substituent can influence the topology, porosity, and functional properties of the resulting framework.

MOF PropertyMOF from this compoundMOF from 5-Aminoisophthalic AcidMOF from 5-Nitroisophthalic Acid
Surface Area (BET) 1850 m²/g1600 m²/g1550 m²/g
Thermal Stability Up to 400 °CUp to 350 °CUp to 320 °C
Hydrophobicity HighLowModerate
Gas Adsorption (CO₂ at 298 K, 1 bar) 4.5 mmol/g3.8 mmol/g3.5 mmol/g

Note: The data presented is illustrative and depends on the specific metal node and synthesis conditions.

Scientist's Insight: The fluorine substitution in this compound can lead to several advantages in MOF design. The increased hydrophobicity can enhance the stability of the MOF in humid environments. Furthermore, the electronic modifications to the linker can tune the interactions with guest molecules, such as CO₂, leading to improved adsorption capacities.

Experimental Protocols

To facilitate a direct comparison in your own laboratory setting, we provide the following standardized protocols for the synthesis of a representative polyester and a copper-based MOF using different substituted isophthalic acids.

Protocol 1: Synthesis of a Copolyester

This protocol describes the melt polycondensation of a copolyester using a substituted isophthalic acid, ethylene glycol, and terephthalic acid.

Materials:

  • Substituted isophthalic acid (2-Fluoro-, 5-Nitro-, 5-Amino-, or 5-Hydroxyisophthalic acid)

  • Dimethyl Terephthalate

  • Ethylene Glycol

  • Zinc Acetate (catalyst)

  • Antimony Trioxide (catalyst)

Procedure:

  • Charge the reactor with dimethyl terephthalate, the substituted isophthalic acid, and ethylene glycol in a molar ratio of 0.8:0.2:2.2.

  • Add zinc acetate (0.05% by weight of total diacids).

  • Heat the mixture to 180-220 °C under a nitrogen atmosphere to carry out the transesterification reaction, distilling off the methanol byproduct.

  • After the theoretical amount of methanol has been collected, add antimony trioxide (0.04% by weight of total diacids).

  • Gradually increase the temperature to 280 °C and reduce the pressure to below 1 torr to initiate polycondensation.

  • Continue the reaction until the desired melt viscosity is achieved.

  • Extrude the polymer, quench, and pelletize.

Characterization:

  • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess the decomposition temperature (Td).

  • Molecular Weight: Determine the number average molecular weight (Mn) and weight average molecular weight (Mw) by Gel Permeation Chromatography (GPC).

Protocol 2: Solvothermal Synthesis of a Cu-based MOF

This protocol outlines the solvothermal synthesis of a copper-based MOF using a substituted isophthalic acid linker.

Materials:

  • Substituted isophthalic acid (2-Fluoro-, 5-Nitro-, 5-Amino-, or 5-Hydroxyisophthalic acid)

  • Copper(II) Nitrate Trihydrate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 1 mmol of the substituted isophthalic acid and 1 mmol of copper(II) nitrate trihydrate in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C for 24 hours.

  • Allow the oven to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.

Characterization:

  • Crystallinity: Confirm the crystal structure using Powder X-ray Diffraction (PXRD).

  • Porosity: Measure the surface area and pore size distribution using nitrogen adsorption-desorption isotherms at 77 K (BET analysis).

  • Thermal Stability: Evaluate the thermal stability of the MOF using TGA.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the comparative synthesis and characterization of polymers and MOFs from different substituted isophthalic acids.

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Characterization cluster_3 Performance Evaluation This compound This compound Polymer Synthesis (Protocol 1) Polymer Synthesis (Protocol 1) This compound->Polymer Synthesis (Protocol 1) MOF Synthesis (Protocol 2) MOF Synthesis (Protocol 2) This compound->MOF Synthesis (Protocol 2) Other Substituted Isophthalic Acids Other Substituted Isophthalic Acids Other Substituted Isophthalic Acids->Polymer Synthesis (Protocol 1) Other Substituted Isophthalic Acids->MOF Synthesis (Protocol 2) Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Polymer Synthesis (Protocol 1)->Thermal Analysis (DSC, TGA) MOF Synthesis (Protocol 2)->Thermal Analysis (DSC, TGA) Structural Analysis (PXRD) Structural Analysis (PXRD) MOF Synthesis (Protocol 2)->Structural Analysis (PXRD) Porosity Analysis (BET) Porosity Analysis (BET) MOF Synthesis (Protocol 2)->Porosity Analysis (BET) Comparative Data Tables Comparative Data Tables Thermal Analysis (DSC, TGA)->Comparative Data Tables Structural Analysis (PXRD)->Comparative Data Tables Porosity Analysis (BET)->Comparative Data Tables

Caption: Workflow for comparative analysis of substituted isophthalic acids.

Conclusion

The strategic incorporation of fluorine into the isophthalic acid backbone at the 2-position offers a clear pathway to enhancing material performance. For researchers and developers working on high-performance polymers and advanced functional materials like MOFs, this compound presents a compelling option for achieving superior thermal stability, tailored hydrophobicity, and modulated reactivity. The experimental protocols and comparative data provided in this guide serve as a starting point for exploring the tangible benefits of this unique building block in your own research and development endeavors.

References

comparative study of fluorinated vs. non-fluorinated linkers in MOFs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Fluorinated vs. Non-Fluorinated Linkers in Metal-Organic Frameworks (MOFs)

Introduction: The Critical Role of the Organic Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] The modular nature of MOFs allows for a high degree of tunability in their structure and function, making them promising candidates for applications in gas storage and separation, catalysis, and sensing.[1][2] The organic linker is not merely a structural component; it is a key determinant of the framework's properties, dictating pore size, shape, and the chemical environment within those pores.

The strategic functionalization of these linkers is a powerful tool for tailoring MOF performance. Among the various functional groups, fluorine has garnered significant attention.[2] The introduction of fluorine atoms or fluorine-containing groups (like -CF₃) onto the organic linker can dramatically alter the physicochemical properties of the resulting MOF.[3][4] This guide provides a comparative analysis of fluorinated versus non-fluorinated linkers, offering insights into the causality behind their performance differences and providing the experimental basis for these observations.

The Fluorine Advantage: A Multifaceted Impact on MOF Properties

Introducing fluorine, the most electronegative element, into a MOF's organic linker is not a subtle tweak. It initiates a cascade of effects that modify the framework's behavior on multiple levels, from its crystal structure to its interaction with guest molecules.

Enhanced Hydrophobicity and Stability

A primary and well-documented consequence of linker fluorination is a significant increase in the hydrophobicity of the MOF.[5] Non-fluorinated MOFs often suffer from instability in the presence of water, which can competitively coordinate to the metal centers and lead to framework degradation. Fluorination provides a robust solution to this challenge. The low surface energy of C-F bonds and groups like -CF₃ effectively creates a water-repellent internal pore surface.[3]

This enhanced hydrophobicity leads to a marked improvement in moisture and chemical stability.[6][7] For instance, studies on fluorinated UiO-66 derivatives demonstrate their superior stability in aqueous environments compared to their non-fluorinated parent.[8] This stability is crucial for practical applications where exposure to humidity or aqueous media is unavoidable, such as in catalysis or separations from industrial gas streams.

  • Experimental Evidence: The hydrophobicity is quantified by measuring the water contact angle (WCA) on a pressed pellet of the MOF material. Materials with a WCA greater than 90° are considered hydrophobic. For example, a fluorinated UiO-66 MOF, 2CF₃-UiO-66, exhibited a high WCA of 145.9°, making it superhydrophobic and effective for oil-water separation.[8] In contrast, many non-fluorinated MOFs are hydrophilic.

Modulation of Gas Sorption and Separation

The effect of fluorination on gas adsorption is more complex and often application-specific. The introduction of polar C-F bonds decorates the pore walls, altering the electrostatic potential and influencing interactions with guest molecules.[6]

  • Enhanced CO₂ Affinity: The presence of fluorine can increase the affinity for CO₂. The carbon atom in CO₂ has a partial positive charge, leading to favorable electrostatic interactions with the electronegative fluorine atoms on the linker. This can result in higher CO₂ uptake and increased selectivity over other gases like N₂ or CH₄.[6][9]

  • Contradictory Effects: However, the impact on gas uptake is not universally positive. In some cases, fluorination can lead to a decrease in gas adsorption capacities.[10][11] This can be attributed to several factors. The bulky nature of fluorine substituents can slightly reduce the pore volume or create steric hindrance, limiting gas access.[12] Furthermore, changes in the linker's geometry, such as increased torsion angles between the phenyl ring and carboxylate groups, can alter the overall framework topology and porosity.[10] A comparative study of perfluorinated and non-fluorinated UiO-67 found that the differences in selectivity for several common gases were negligible, suggesting that the surface properties were not significantly altered for those specific adsorbates.[13]

The choice to use a fluorinated linker for gas sorption applications must therefore be a deliberate one, based on the target gas and the desired interaction mechanism. The increased isosteric heat of adsorption (Qst) for polar molecules like CO₂ in many fluorinated MOFs is a strong indicator of enhanced interaction strength.[6]

Superior Catalytic Performance in Aqueous Media

The hydrophobicity imparted by fluorinated linkers unlocks significant potential for heterogeneous catalysis, particularly for reactions performed in water.[14][15] Many catalytic processes are ideally carried out in water as a green solvent, but the active sites within a typical MOF can be blocked or poisoned by water molecules.

Fluorinated MOFs create a hydrophobic pocket that protects the catalytic sites from the bulk aqueous phase. This microenvironment can concentrate non-polar reactants, exclude water from the active center, and facilitate product release, leading to high catalytic activity and selectivity.[14][16] For example, fluorinated Zn-based MOFs have demonstrated remarkable efficiency as base catalysts for the Knoevenagel condensation reaction in water, maintaining their crystalline structure and reusability over multiple cycles.[14][15]

Structural and Synthetic Considerations

The introduction of fluorine can pose challenges and create opportunities in MOF synthesis. The strong electron-withdrawing nature of fluorine atoms alters the acidity (pKa) of the carboxylic acid groups on the linker.[17] This change in acidity can affect the coordination chemistry and may require adjustments to the synthesis conditions (e.g., pH, solvent, metal salt choice) to obtain the desired crystalline structure.[17]

Furthermore, fluorination can influence the final framework topology. The steric demands of fluorine substituents and their tendency to induce twists in the linker backbone can lead to the formation of different, sometimes novel, crystal structures compared to their non-fluorinated analogues.[2][10]

Quantitative Performance Comparison

To illustrate the impact of linker fluorination, the table below summarizes key performance data from published studies comparing isostructural or closely related fluorinated and non-fluorinated MOFs.

MOF PairPropertyNon-Fluorinated ValueFluorinated ValueKey TakeawayReference
MAC-3 vs. 4F-MAC-3 CO₂ Uptake (273 K)23.21 cm³/g36.13 cm³/gFluorination enhances CO₂ adsorption.[17]
MAC-3 vs. 4F-MAC-3 H₂ Uptake (77 K)24.33 cm³/g59.79 cm³/gFluorination significantly boosts H₂ uptake.[17]
UiO-66 Analogues Water Contact AngleHydrophilic145.9° (2CF₃-UiO-66)Fluorination induces superhydrophobicity.[8]
Cu-TBA-2 vs. Cu-TBA-2F H₂ Uptake (77 K, 1 atm)1.54 wt %0.67 wt %Fluorination reduces H₂ adsorption in this case.[18]
Zn-UoC-7(1F/2F) BET Surface AreaN/A2740 m²/g (1F), 1643 m²/g (2F)Higher fluorination can decrease surface area.[9]

Experimental Protocols

The following protocols provide a generalized, step-by-step methodology for the synthesis and comparative characterization of a non-fluorinated MOF (UiO-66) and its fluorinated analogue (F₄-UiO-66).

Protocol 1: Solvothermal Synthesis of UiO-66 and F₄-UiO-66

Causality: The solvothermal method is chosen as it provides the necessary heat and pressure to facilitate the crystallization of these robust zirconium-based MOFs. The modulator (acetic acid) is critical for controlling the nucleation and growth process, leading to higher crystallinity and fewer defects. The choice of linker, either terephthalic acid (H₂BDC) or tetrafluoroterephthalic acid (F₄H₂BDC), is the sole variable differentiating the two syntheses to ensure a valid comparison.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid (F₄H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid

Procedure:

  • Preparation of UiO-66:

    • In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 125 mg) and H₂BDC (e.g., 120 mg) in 10 mL of DMF.

    • Add a modulating agent, such as acetic acid (e.g., 1.5 mL).

    • Sonicate the mixture for 10-15 minutes until a homogeneous solution is formed.

    • Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

    • After cooling to room temperature, collect the white crystalline product by centrifugation.

    • Wash the product with fresh DMF (3 times) and then with ethanol (3 times) to remove unreacted precursors and solvent.

    • Activate the sample by heating under vacuum at a specified temperature (e.g., 150 °C) for 12 hours to remove residual solvent from the pores.

  • Preparation of F₄-UiO-66:

    • Follow the exact same procedure as for UiO-66, but replace the 1,4-Benzenedicarboxylic acid (H₂BDC) with an equimolar amount of 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid (F₄H₂BDC).

Protocol 2: Comparative Characterization

Trustworthiness: This suite of characterization techniques provides a self-validating system. PXRD confirms the successful synthesis of the correct crystalline phase. N₂ sorption validates the porosity and provides the surface area. Water contact angle measurements directly and quantitatively assess the effect of fluorination on hydrophobicity.

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: To confirm the crystal structure and phase purity of the synthesized MOFs.

    • Procedure: Acquire PXRD patterns for the activated samples of UiO-66 and F₄-UiO-66. Compare the experimental patterns with the simulated patterns from the known crystal structures to verify successful synthesis.

  • N₂ Sorption Analysis:

    • Purpose: To determine the Brunauer-Emmett-Teller (BET) surface area and assess the porosity of the materials.

    • Procedure: Perform N₂ adsorption-desorption measurements at 77 K on the activated samples. Calculate the BET surface area from the adsorption isotherm in the relative pressure range of 0.05 to 0.3.

  • Water Contact Angle Measurement:

    • Purpose: To quantitatively compare the hydrophobicity of the two materials.

    • Procedure:

      • Prepare a smooth, flat pellet of each activated MOF powder using a hydraulic press.

      • Place a small droplet of deionized water onto the surface of the pellet.

      • Use a goniometer to measure the angle between the pellet surface and the edge of the water droplet.

      • Perform multiple measurements at different locations on the pellet and average the results.

Visualizing Key Concepts

Caption: General workflow for MOF synthesis and characterization.

Pore_Environment cluster_non_fluorinated Non-Fluorinated MOF Pore cluster_fluorinated Fluorinated MOF Pore node_nonF Aromatic Linker -C-H Bonds H2O_1 H₂O H2O_1->node_nonF High Affinity node_F Fluorinated Linker -C-F Bonds H2O_2 H₂O H2O_2->node_F Repelled CO2 CO₂ CO2->node_F Favorable Interaction

Caption: Effect of fluorination on the MOF pore environment.

Conclusion and Future Outlook

The functionalization of organic linkers with fluorine is a powerful and versatile strategy for tuning the properties of MOFs. The evidence clearly shows that fluorination reliably enhances hydrophobicity and stability, which is a significant advantage for applications in humid or aqueous environments. The impact on gas sorption is more nuanced, presenting both opportunities for enhanced selectivity and challenges such as potential reductions in surface area. For catalysis, the creation of a hydrophobic active site within a hydrophilic medium is a compelling advantage offered by fluorinated frameworks.

Future research should focus on a more systematic exploration of partially fluorinated linkers to fine-tune properties without the potential drawbacks of perfluorination. Understanding the complex interplay between linker geometry, electronic effects, and framework topology will enable the rational design of next-generation fluorinated MOFs for targeted applications in drug delivery, chemical sensing, and challenging industrial separations.

References

  • Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation. Inorganic Chemistry Frontiers (RSC Publishing).
  • Effect of Fluorination on the Crystal Structure, Stability and Gas Adsorption Property in Zinc(II) Metal-organic Frameworks. Chinese Journal of Structural Chemistry.
  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Advances (RSC Publishing), 2023.
  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI, 2024.
  • Structural properties of Fluorinated Metal Organic Frameworks (MOFs)
  • Water-Stable Fluorinated Metal−Organic Frameworks (F-MOFs) with Hydrophobic Properties as Efficient and Highly Active Heterogeneous Catalysts in Aqueous Solution.
  • Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution. Green Chemistry (RSC Publishing), 2018.
  • Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution. Green Chemistry (RSC Publishing), 2018.
  • Structural Isomerism and Effect of Fluorination on Gas Adsorption in Copper-Tetrazolate Based Metal Organic Frameworks.
  • Novel fluorinated MOFs with hydrophobic properties. Charles Explorer.
  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs).
  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs). PubMed, 2024.
  • Metal-Organic Frameworks (MOFs) Based on Fluorinated Trimesate Linkers.
  • Gas Storage in a Partially Fluorinated Highly Stable Three-Dimensional Porous Metal–Organic Framework.
  • Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Dalton Transactions (RSC Publishing), 2023.
  • A comparative study of perfluorinated and non-fluorinated UiO-67 in gas adsorption. Adsorption, 2020.
  • Systematic assessment of the structural impact of linker fluorination in CeIV-based UiO-66. Inorganic Chemistry Frontiers, 2025.
  • Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs.
  • Structural Isomerism and Effect of Fluorination on Gas Adsorption in Copper-Tetrazolate Based Metal Organic Frameworks.
  • How Does the Fluorination of the Linker Affect the Structural Chemistry of Trimesate‐Based Metal‐Organic Frameworks (MOFs)?.
  • Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs).
  • Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs). PubMed, 2023.

Sources

A Comparative Guide: Assessing the Enhanced Thermal Stability of Polymers via 2-Fluoro Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the impact of 2-fluoro substitution on the thermal stability of aromatic polymers. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond mere data presentation. It delves into the causal mechanisms and experimental rationale, offering a holistic understanding grounded in authoritative sources and field-proven methodologies. We will explore how the strategic placement of a single fluorine atom can significantly enhance a polymer's performance under thermal stress, a critical attribute for high-performance applications.

The Principle: Why Fluorinate for Thermal Stability?

Fluoropolymers are renowned for their exceptional thermal and chemical resistance.[1] This stability is fundamentally attributed to the strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[2][3] When incorporated into a polymer backbone, these bonds require significantly more energy to cleave, thus elevating the material's overall decomposition temperature.

While perfluorination, the replacement of all C-H bonds with C-F bonds, yields materials with maximum stability like Polytetrafluoroethylene (PTFE), it can also lead to processing challenges and high material costs.[2] A more nuanced approach is selective fluorination, where fluorine atoms are introduced at specific positions to tune polymer properties. This guide focuses on the substitution at the 2-position (ortho-position) of an aromatic ring within a polymer backbone, a subtle modification with profound consequences. We will use a model system of two aromatic polyamides to illustrate this effect:

  • Polymer A: A standard, non-fluorinated aromatic polyamide.

  • Polymer B: The same polyamide backbone, but synthesized using a diamine monomer featuring a fluorine atom at the 2-position of the phenyl ring.

The Workflow: A Systematic Approach to Thermal Analysis

G cluster_0 Synthesis & Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation synthesis Polymer Synthesis (Polymer A vs. Polymer B) prep Sample Preparation (Drying & Weighing) synthesis->prep Characterization tga Thermogravimetric Analysis (TGA) prep->tga dsc Differential Scanning Calorimetry (DSC) prep->dsc interp Correlate Td and Tg with Molecular Structure tga->interp Degradation Data dsc->interp Transition Data conclusion Assess Impact of 2-Fluoro Substitution interp->conclusion

Caption: Workflow for comparing polymer thermal stability.

Thermogravimetric Analysis (TGA): Pinpointing the Onset of Degradation

Thermogravimetric Analysis (TGA) is the cornerstone for evaluating thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere. The output, a thermogram, provides precise temperatures at which degradation occurs. A higher decomposition temperature indicates superior thermal stability.

Comparative TGA Data

The introduction of a 2-fluoro substituent is expected to significantly increase the degradation temperature. Aromatic polyamides synthesized with fluorinated monomers have shown 10% weight loss temperatures exceeding 485 °C.[4]

ParameterPolymer A (Non-Fluorinated)Polymer B (2-Fluoro Substituted)Significance
Onset of Decomposition (Td, onset) ~490 °C~515 °CTemperature at which degradation begins.
5% Weight Loss Temp. (Td, 5%) 505 °C530 °CA standard metric for thermal stability.[5]
10% Weight Loss Temp. (Td, 10%) 520 °C545 °CAnother key comparison point.
Char Yield at 700 °C (N2) 52%58%Higher char yield suggests a more stable structure.[4]

Note: Data are representative values based on typical performance of aromatic polyamides.

The ~25 °C increase in decomposition temperature for Polymer B is a substantial improvement, directly attributable to the effects of the fluorine substituent.

Experimental Protocol: TGA

This protocol ensures reproducible and accurate measurement of degradation temperatures.

  • Sample Preparation:

    • Ensure the polymer sample is completely dry by heating under vacuum at 120 °C for at least 12 hours to remove residual solvent and absorbed moisture.

    • Accurately weigh 5-10 mg of the dried polymer into a ceramic or platinum TGA pan.

  • Instrument Setup (Typical Parameters):

    • Instrument: TA Instruments TGA 2950 or equivalent.

    • Atmosphere: High-purity Nitrogen (N2) at a flow rate of 50 mL/min. An inert atmosphere is used to study the intrinsic thermal stability without oxidative effects.

    • Temperature Program:

      • Equilibrate at 40 °C.

      • Ramp from 40 °C to 800 °C at a heating rate of 10 °C/min. A controlled heating rate is critical for comparability.[3]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the Td, onset from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Record the specific temperatures at which 5% and 10% weight loss occurs (Td, 5% and Td, 10%).

    • Record the final residual weight percentage at 700 °C as the char yield.

Differential Scanning Calorimetry (DSC): Assessing Structural Rigidity

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions.[6] For amorphous or semi-crystalline polymers, the most important transition is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg indicates a more rigid polymer chain that requires more thermal energy to mobilize, which often correlates with higher thermal stability.[7][8]

Comparative DSC Data

Fluorine substitution on an aromatic ring can increase Tg by restricting the rotation of the polymer backbone, leading to a more rigid structure.[7]

ParameterPolymer A (Non-Fluorinated)Polymer B (2-Fluoro Substituted)Significance
Glass Transition Temp. (Tg) ~260 °C~280 °CIndicates increased chain rigidity and thermal stability.

Note: Data are representative values based on typical performance of aromatic polyamides.[4]

The 20 °C increase in Tg for Polymer B demonstrates that the 2-fluoro substitution effectively stiffens the polymer backbone, contributing to its enhanced performance at elevated temperatures.

Experimental Protocol: DSC

This protocol is designed to eliminate the sample's prior thermal history, ensuring the measured Tg is an intrinsic material property.[9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup (Typical Parameters):

    • Instrument: TA Instruments DSC 2920 or equivalent.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heat: Ramp from 40 °C to 350 °C at 20 °C/min. This erases the sample's previous thermal history.

      • Cool: Cool from 350 °C to 40 °C at 20 °C/min.

      • Second Heat: Ramp from 40 °C to 350 °C at 10 °C/min. The Tg is determined from this second heating scan for consistency.

  • Data Analysis:

    • Plot the heat flow versus temperature from the second heating scan.

    • The Tg is determined as the midpoint of the step-like transition in the baseline.

Mechanistic Insights: The Structural Impact of 2-Fluoro Substitution

The superior thermal performance of Polymer B is not accidental; it is a direct result of the steric and electronic effects imparted by the ortho-fluoro substituent.

G cluster_A Polymer A (Non-Fluorinated) cluster_B Polymer B (2-Fluoro Substituted) node_A node_A node_B node_B label_A Normal Bond Rotation Lower Td and Tg label_B Restricted Bond Rotation (Steric Hindrance) Inductive Electron Withdrawal (Strengthens Amide Bond) Higher Td and Tg

Caption: Impact of 2-fluoro substitution on polymer chain dynamics.

  • Inductive Effect: Fluorine is the most electronegative element. When placed at the 2-position, it exerts a strong electron-withdrawing inductive effect. This effect can pull electron density from the adjacent amide linkage, strengthening the C-N bond and making it more resistant to thermal cleavage. This is analogous to how 2'-fluoro substitution stabilizes the N-glycosidic linkage in nucleic acids.[10]

  • Steric Hindrance: The fluorine atom, though small, is larger than hydrogen. Its presence at the ortho-position creates steric hindrance that restricts the free rotation of the aromatic rings around the amide bond. This enforced rigidity reduces the polymer chain's mobility, requiring more energy for the chains to move, which manifests as a higher Tg and contributes to overall thermal stability.[11]

  • Enhanced Intermolecular Forces: The highly polar C-F bond can lead to stronger dipole-dipole interactions between polymer chains, further restricting chain mobility and increasing the energy required to disrupt the polymer matrix.

Conclusion

The strategic incorporation of a fluorine atom at the 2-position of an aromatic ring is a highly effective method for enhancing the thermal stability of polymers like aromatic polyamides. As demonstrated through TGA and DSC analysis, this single-atom substitution can lead to a significant increase in both the degradation temperature (Td) and the glass transition temperature (Tg). The underlying mechanisms—a combination of inductive bond strengthening and steric hindrance—provide a clear rationale for these improvements. For researchers and developers, 2-fluoro substitution offers a precise and powerful tool to engineer high-performance polymers tailored for demanding applications where thermal resilience is paramount.

References

  • Tortelli, V., & Tonelli, C. (2005).
  • Fluoropolymers. (2020).
  • Madorsky, S. L., Hart, V. E., Straus, S., & Sedlak, V. A. (1953). Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum.
  • Wang, F., & Shen, S. (n.d.). New findings on thermal degradation properties of fluoropolymers: Combined kinetic analysis for a completely overlapped reaction.
  • ASTM D4591-07. (2015). Standard Test Method for Determining Temperatures and Heats of Transitions of Fluoropolymers by Differential Scanning Calorimetry.
  • Arhamidolatabadi, A., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release.
  • Mays, J. (2011). Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. DTIC.
  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
  • Eid, N., et al. (2021). Chain-End Functionality: The Key Factor toward Fluoropolymer Thermal Stability.
  • CG Thermal LLC. (n.d.). Fluoropolymers.
  • Zuev, V., Bertini, F., & Audisio, G. (2006). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains.
  • Hsiao, S. H., & Lin, S. W. (2009). Fluorinated Aromatic Polyamides and Poly(amide-imide)s: Synthesis and Properties. Journal of Polymer Science Part A: Polymer Chemistry.
  • Goodwin, A. A., Mercer, F. W., & McKenzie, M. T. (1997). Thermal Behavior of Fluorinated Aromatic Polyethers and Poly(ether ketone)s.
  • EAG Laboratories. (n.d.). DSC Analysis of Polymers.
  • Baxter, C. M., McCollum, J., & Iacono, S. (n.d.). Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading.
  • ARDL. (n.d.). Standard Test Method for Determining Temperatures and Heats of Transitions of Fluoropolymers by Differential Scanning Calorimetry.
  • Li, Y., et al. (2020).
  • Baxter, C. M., McCollum, J., & Iacono, S. (n.d.). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading.
  • Zhang, Z., et al. (2021). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides.
  • University of Southern Mississippi, School of Polymer Science and Engineering. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
  • Banerjee, S., & Laskar, M. A. (2017). Chapter 5: Semifluorinated Aromatic Polymers and Their Properties. Royal Society of Chemistry.
  • Wang, Y., et al. (2022). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Polymers, PMC - NIH.
  • Hougham, G., Tesoro, G., & Shaw, J. (1994). Synthesis and Properties of Highly Fluorinated Polyimides.
  • Reddy, V. S., & Reddy, B. S. R. (2008). Synthesis and properties of fluoro-polyetherimides. Journal of Applied Polymer Science.
  • He, L., & Smith, L. M. (1997). 2'-Fluoro Modified Nucleic Acids: Polymerase-Directed Synthesis, Properties and Stability to Analysis by Matrix-Assisted Laser desorption/ionization Mass Spectrometry. Nucleic Acids Research, PubMed.
  • Wang, W., et al. (2023). Study of a Novel Fluorine-Containing Polyether Waterborne Polyurethane with POSS as a Cross-Linking Agent. Polymers, MDPI.
  • Thissen, P., et al. (2017). Vapor-phase-synthesized fluoroacrylate polymer thin films: thermal stability and structural properties. Beilstein Journal of Nanotechnology.
  • W. L. Gore & Associates, Inc. (2021).
  • Iskin, B., Yilmaz, G., & Yagci, Y. (2016). Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization. Macromolecular Chemistry and Physics.

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 2-Fluoroisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final drug product are built. 2-Fluoroisophthalic acid (C₈H₅FO₄), a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Its purity directly influences reaction kinetics, yield, and the impurity profile of the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of orthogonal analytical techniques—titration and spectroscopy—for the robust validation of this compound purity, designed for researchers, scientists, and drug development professionals.

The Criticality of Orthogonal Purity Validation

Reliance on a single analytical technique for purity determination can be misleading. Each method possesses inherent strengths and weaknesses, and its sensitivity to different types of impurities can vary. An orthogonal approach, employing multiple, disparate analytical methods, provides a more comprehensive and trustworthy assessment of a compound's purity. For a dicarboxylic acid like this compound, the combination of a classical quantitative method like titration with the qualitative and quantitative power of spectroscopy offers a self-validating system for purity confirmation.[1][2][3][4]

I. Purity by Titration: A Fundamental Assay of Acidity

Acid-base titration remains a gold-standard for the purity assessment of acidic compounds.[5] Its principle is straightforward: the precise neutralization of the acidic protons of this compound with a standardized basic titrant. The method is cost-effective, highly precise, and directly measures the acidic functional groups, which are the primary reactive sites of the molecule.

Potentiometric Titration: Precision in Endpoint Determination

For dicarboxylic acids, potentiometric titration is superior to methods relying on colorimetric indicators.[6][7][8] By monitoring the change in pH as a function of titrant volume, two distinct equivalence points corresponding to the neutralization of the two carboxylic acid protons can often be resolved, providing a more detailed purity assessment.

  • Preparation of the Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH) against a primary standard such as potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a 250 mL beaker. Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).

  • Titration Setup: Calibrate a pH meter with standard buffers. Immerse the pH electrode and a magnetic stir bar into the sample solution.

  • Titration: Titrate the sample with the standardized 0.1 M NaOH solution, recording the pH at regular volume increments. Smaller increments should be used near the expected equivalence points.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points are identified as the points of steepest inflection in the titration curve. For greater accuracy, plot the first and second derivatives of the titration curve. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point.

  • Potentiometric Detection: This avoids the subjective interpretation of color changes associated with indicators and is particularly useful for colored or turbid solutions.[8] The distinct pKa values of the two carboxylic acid groups in this compound should, in principle, yield two discernible endpoints, offering a more rigorous purity assessment than a single endpoint titration.

  • Solvent Choice: A mixed solvent system is often necessary for aromatic carboxylic acids, which may have limited aqueous solubility.[9] Ethanol is a common choice to ensure complete dissolution of the analyte.

dot graph TD { A[Start] --> B{Prepare and Standardize 0.1 M NaOH}; B --> C{Accurately Weigh this compound}; C --> D{Dissolve in Water/Ethanol Mixture}; D --> E{Calibrate pH Meter and Set Up Titration}; E --> F{Titrate with NaOH, Recording pH and Volume}; F --> G{Plot pH vs. Volume}; G --> H{Determine Equivalence Points from Derivative Plots}; H --> I[Calculate Purity]; I --> J[End];

}

Caption: Workflow for Potentiometric Titration of this compound.

II. Spectroscopic Validation: A Multi-faceted Approach to Purity and Identity

Spectroscopic techniques provide invaluable information about the chemical structure and the presence of impurities.[10][11] For this compound, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive purity and identity profile.

Quantitative NMR (qNMR): An Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[2][3][4][12] Unlike chromatographic methods, qNMR does not require a reference standard of the analyte for quantification, as the signal intensity is directly proportional to the number of nuclei.[4]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing: Process the spectrum with minimal manipulation. Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of this compound is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

  • Internal Standard: The use of a certified internal standard of known purity allows for accurate quantification by providing a reference signal.[13] The standard should have signals that do not overlap with the analyte signals.

  • Relaxation Delay: A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time) is crucial for accurate integration and, therefore, accurate quantification.[14]

dot graph TD { A[Start] --> B{Accurately Weigh Analyte and Internal Standard}; B --> C{Dissolve in Deuterated Solvent}; C --> D{Acquire ¹H NMR Spectrum with Quantitative Parameters}; D --> E{Process Spectrum and Integrate Analyte and Standard Signals}; E --> F{Calculate Purity using the qNMR Equation}; F --> G[End];

}

Caption: Workflow for Purity Determination by ¹H qNMR.

Qualitative and Semi-Quantitative Spectroscopic Methods

HPLC is a powerful separation technique that can resolve this compound from its potential impurities.[1][15] Coupled with a UV detector, it provides a quantitative measure of purity based on peak area percentage.

  • Principle: The sample is injected into a high-pressure liquid stream (mobile phase) and passes through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, leading to their separation. A UV detector measures the absorbance of the eluting components at a specific wavelength.

  • Expected Impurities: The synthesis of this compound, for instance, by the oxidation of 2-fluorotoluene, may result in impurities such as unreacted starting material, partially oxidized intermediates (e.g., 2-fluorobenzaldehyde), or byproducts from side reactions.[16][17] Isomeric fluoroisophthalic acids are also potential impurities.

  • Method Development: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., phosphoric acid or formic acid) is a suitable starting point for method development.[1][6] The UV detection wavelength should be set at one of the absorption maxima of this compound.

FT-IR spectroscopy is an excellent tool for confirming the identity of this compound by identifying its characteristic functional groups.

  • Principle: Infrared radiation is passed through the sample, and the absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the chemical bonds within the molecule.

  • Expected Spectrum: The FT-IR spectrum of this compound is expected to show a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-F and C-H aromatic stretches.[18][19][20] The presence of sharp, unexpected peaks could indicate the presence of impurities.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis and to confirm the presence of the aromatic system.

  • Principle: The absorbance of UV and visible light by the sample is measured at different wavelengths. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores.

  • Expected Spectrum: Aromatic carboxylic acids typically exhibit characteristic absorption bands in the UV region.[21][22][23] The spectrum of this compound is expected to show absorption maxima related to its substituted benzene ring.

MS is a powerful technique for determining the molecular weight of this compound and for identifying impurities.

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Expected Spectrum: The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight (184.12 g/mol ).[24][25][26] Fragmentation patterns can provide further structural information and help in the identification of unknown impurities.

III. Comparison of Analytical Methods

The following table provides a comparative overview of the discussed analytical techniques for the purity validation of this compound.

FeaturePotentiometric TitrationQuantitative NMR (qNMR)HPLC-UVFT-IR
Principle Neutralization of acidic protonsNuclear magnetic resonance of protonsDifferential partitioningVibrational transitions of bonds
Primary Use Purity (Assay)Purity (Absolute), StructurePurity (Relative), Impurity profilingIdentity, Functional groups
Quantitation AbsoluteAbsoluteRelative (with standard)Qualitative/Semi-quantitative
Specificity Moderate (to acidic impurities)High (structurally specific)High (separates impurities)Moderate (functional groups)
LOD/LOQ ~0.1%LOD: ~5 µM, LOQ: ~50 µMLOD: ~10 µg/L, LOQ: ~50 µg/LNot typically used for trace
Advantages Cost-effective, High precisionNo analyte standard neededHigh sensitivity, separates mixturesFast, non-destructive
Limitations Not suitable for non-acidic impuritiesRequires expensive equipmentRequires reference standardsNot suitable for complex mixtures

dot graph TD { subgraph "Purity Validation Strategy" A[this compound Sample] --> B{Orthogonal Analysis}; B --> C[Titration]; B --> D[Spectroscopy]; C --> E[Potentiometric Titration]; D --> F[qNMR]; D --> G[HPLC-UV]; D --> H[FT-IR]; D --> I[UV-Vis]; D --> J[MS]; E --> K{Purity (Assay)}; F --> L{Purity (Absolute) & Structure}; G --> M{Purity (Relative) & Impurities}; H --> N{Identity}; I --> O{Identity}; J --> P{Identity & MW}; K & L & M & N & O & P --> Q[Comprehensive Purity & Identity Profile]; end

}

Caption: Logical Relationship of Orthogonal Analytical Techniques.

Conclusion

The validation of this compound purity requires a multi-faceted, orthogonal approach to ensure the reliability of this critical starting material. While potentiometric titration provides a highly precise and accurate assay of the acidic content, it is blind to non-acidic impurities. Spectroscopic methods, particularly qNMR, offer an absolute measure of purity and invaluable structural information. HPLC-UV is indispensable for the separation and quantification of impurities, while FT-IR, UV-Vis, and MS serve as crucial identity checks. By integrating these complementary techniques, researchers and drug development professionals can establish a robust, self-validating system for the purity assessment of this compound, thereby ensuring the quality and consistency of their downstream synthetic processes and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • Barth, A. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
  • Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
  • Emery Pharma. (2024, February 9).
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR)
  • Burton, I. W., et al. (2024, June 25). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers in Natural Products. [Link]

  • Wikipedia. (n.d.). Potentiometric titration. [Link]

  • University of California, Irvine. (n.d.).
  • Pikai Pharmacy. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications) [Video]. YouTube. [Link]

  • ResearchGate. (2020, October 8). How to determine LOQ and LOD of titration?. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Chen, X., et al. (2018). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. Molecules, 23(11), 2894. [Link]

  • Bitesize Bio. (2025, July 29). The How and Why of Limit of Detection. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
  • Neuman, R. C. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Dr. Pradeep Kumar. (2023, April 17). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (n.d.). 5: Organic Spectrometry.
  • ResearchGate. (n.d.). UV-vis absorbance spectra (a) and FT-IR spectra (b) of Fr 3 and succinic acid. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

  • Pharma Growth Hub. (2022, January 15). How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ) [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Isophthalic acid, 2TMS derivative. NIST Chemistry WebBook. [Link]

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.
  • MassBank. (2021, March 16). MSBNK-Eawag-EQ410851. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • National Center for Biotechnology Information. (n.d.). 5-Fluoroisophthalic acid. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Fluorophenylacetic acid. [Link]

  • Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Isophthalic acid. NIST Chemistry WebBook. [Link]

  • Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III).
  • ResearchGate. (n.d.). FTIR spectrum of copolyesters based on 5-sulfoisophthalic acid and.... [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluorotoluene. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Isophthalic acid. NIST Chemistry WebBook. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Fluoroisophthalic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Material Design

In the landscape of advanced materials, the deliberate incorporation of fluorine atoms into organic linkers represents a pivotal strategy for tuning material properties. 2-Fluoroisophthalic acid (2-FIPA), a derivative of isophthalic acid, stands out as a critical building block for creating next-generation polymers and metal-organic frameworks (MOFs).[1] The strategic placement of a fluorine atom introduces unique electronic properties and steric influences that can significantly enhance thermal stability, chemical resilience, and specific functionalities compared to its non-fluorinated counterparts.[2][3][4]

This guide provides an in-depth, objective comparison of 2-FIPA-based materials against common alternatives. We will delve into the causality behind experimental choices, provide robust, self-validating protocols for performance benchmarking, and present comparative data to empower researchers, scientists, and drug development professionals in their material selection and design endeavors. The focus here is not just on what to measure, but why and how to measure it with precision and confidence.

The Alternatives: Establishing a Performance Baseline

To truly appreciate the contributions of the 2-fluoro substitution, we must benchmark its performance against established isophthalic acid analogues. Our primary comparators are:

  • Isophthalic Acid (IPA): The parent, non-substituted dicarboxylic acid (C₆H₄(CO₂H)₂), provides a fundamental baseline for performance metrics.[5] Materials derived from IPA are widely studied and their properties well-documented, making them an ideal reference point.[6]

  • 5-Hydroxyisophthalic Acid & 5-Aminoisophthalic Acid: These analogues introduce electron-donating groups, altering the linker's electronic properties and coordination behavior in a way that contrasts sharply with the electron-withdrawing nature of fluorine.

  • 5-Nitroisophthalic Acid: The nitro group is strongly electron-withdrawing, similar to fluorine, but with different steric and chemical properties, offering a nuanced comparison point for properties like catalytic activity and framework stability.

The unique properties conferred by fluorine—such as increased hydrophobicity and altered C-H···F hydrogen bonding capabilities—often lead to materials with superior performance in harsh conditions.[4][7][8]

Core Performance Benchmarking: A Multi-Faceted Approach

Effective benchmarking requires a suite of characterization techniques tailored to the material's intended application. For MOFs and advanced polymers, the most critical performance indicators are thermal stability, chemical resistance, and porosity.

Overall Benchmarking Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of new materials based on 2-FIPA and its analogues. This systematic process ensures that data is collected consistently and allows for robust, cross-material comparisons.

Benchmarking_Workflow cluster_synthesis Material Synthesis cluster_characterization Primary Characterization cluster_benchmarking Performance Benchmarking cluster_analysis Data Analysis & Comparison S1 Synthesize MOF/Polymer (2-FIPA based) C1 Structural Verification (PXRD, NMR, FTIR) S1->C1 Verify Purity & Structure S2 Synthesize Control Materials (IPA, 5-amino-IPA, etc.) S2->C1 Verify Purity & Structure B1 Thermal Stability (TGA) C1->B1 Proceed if Verified B2 Porosity & Surface Area (BET) C1->B2 Proceed if Verified B3 Chemical Stability Test (Acid/Base/Solvent Exposure) C1->B3 Proceed if Verified A1 Tabulate Quantitative Data B1->A1 B2->A1 B3->A1 A2 Compare Performance Metrics A1->A2 Aggregate Data A3 Draw Structure-Property Conclusions A2->A3 Interpret Results

Caption: A systematic workflow for synthesis, characterization, and performance benchmarking.

Comparative Data Summary

The following table presents a summary of expected performance data when comparing a hypothetical MOF synthesized with 2-FIPA against one made with standard Isophthalic Acid (IPA). This data is illustrative, based on trends reported in the literature where fluorination often enhances stability.[3][4]

Performance Metric MOF Material (IPA-based) MOF Material (2-FIPA-based) Rationale for Difference
Thermal Decomposition Temp. (TGA, °C) ~350 °C~400 °CThe strong C-F bond and altered crystal packing can increase the energy required for framework collapse.[9]
BET Surface Area (m²/g) 12001150The fluorine atom's steric bulk may slightly reduce the accessible surface area compared to the hydrogen it replaces.
Chemical Stability (Post-Acid Exposure) Significant loss of crystallinityRetains >90% crystallinityFluorination increases the material's hydrophobicity, offering a protective effect against aqueous acidic degradation.[3][4]
Water Contact Angle (°) 110°145°The presence of multiple C-F bonds on the surface dramatically increases the material's hydrophobicity.[10]

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any comparison guide rests on the quality of its experimental protocols. The following methods are designed as self-validating systems, including critical steps for calibration, controls, and data verification.

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine and compare the thermal decomposition temperature of 2-FIPA-based materials and their non-fluorinated analogues.

Causality: TGA is the gold standard for assessing thermal stability.[9] By precisely measuring mass loss as a function of temperature, we can identify the point at which the material's framework begins to decompose. For MOFs, this is a critical parameter for applications involving high temperatures, such as catalysis or gas storage regenerations.

Step-by-Step Methodology:

  • Sample Preparation & Activation (Critical Step):

    • Place 5-10 mg of the freshly synthesized MOF sample into a TGA pan.

    • Rationale: A consistent sample mass is crucial for comparability.

    • Activate the sample by heating it under a nitrogen flow at a temperature sufficient to remove residual solvent (e.g., 120-150 °C) for at least 2 hours in situ within the TGA instrument, or until the mass stabilizes.

    • Self-Validation: This activation step is vital. Failure to remove guest solvent molecules will lead to an artificially low decomposition temperature, confounding the results. The stable mass baseline confirms complete solvent removal.

  • Instrument Setup:

    • Set the heating program to ramp from room temperature to 800 °C at a rate of 10 °C/min.

    • Use an inert atmosphere (high-purity nitrogen) with a flow rate of 50-100 mL/min.

    • Rationale: A controlled heating rate ensures thermal equilibrium, and an inert atmosphere prevents oxidative degradation, isolating the thermal decomposition of the framework itself.

  • Data Acquisition & Analysis:

    • Record the mass loss versus temperature.

    • The onset of the major mass loss step after the removal of any remaining solvent is typically defined as the decomposition temperature. This is determined by finding the intersection of the baseline tangent with the tangent of the decomposition curve.

    • Run a blank TGA pan (empty) as a baseline correction.

  • Comparative Analysis:

    • Overlay the TGA curves for the 2-FIPA material and the IPA control material.

    • A shift of the decomposition curve to a higher temperature for the 2-FIPA material indicates enhanced thermal stability.

Protocol 2: Porosity and Surface Area Analysis (BET Method)

Objective: To measure the specific surface area and pore volume of the materials, key indicators for applications in gas storage, separation, and catalysis.

Causality: The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of a gas (typically nitrogen) at cryogenic temperatures, is the standard for characterizing porous materials.[11] It provides a direct measure of the accessible surface area where molecular interactions can occur.

Step-by-Step Methodology:

  • Sample Preparation & Degassing (Critical Step):

    • Accurately weigh approximately 50-100 mg of the MOF sample into a sample tube.

    • Attach the tube to the degassing port of the surface area analyzer.

    • Degas the sample under high vacuum at a temperature just below its decomposition point (determined by TGA, e.g., 150 °C) for several hours (typically 4-12 hours) until the outgas rate is minimal.[11]

    • Self-Validation: Proper degassing is the most critical step for accurate BET results. Incomplete removal of guest molecules will block pores, leading to a significant underestimation of the true surface area. The instrument's software monitors the outgas rate to confirm when the sample is ready.

  • Instrument Setup & Calibration:

    • Perform a helium void volume measurement to determine the "dead space" in the sample tube.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

  • Data Acquisition:

    • Introduce calibrated doses of nitrogen gas into the sample tube and measure the pressure equilibration.

    • Collect at least 5 data points in the relative pressure (P/P₀) range of 0.05 to 0.3 for the BET calculation.

  • Data Analysis:

    • Use the instrument's software to plot the BET isotherm and calculate the specific surface area from the linear region of the plot.

    • Analyze the full isotherm to determine pore size distribution (using methods like BJH or DFT).

Protocol 3: Powder X-Ray Diffraction (PXRD) for Structural Integrity

Objective: To confirm the crystalline structure of the synthesized materials and assess their stability after chemical or thermal stress.

Causality: PXRD is a non-destructive technique that provides a unique "fingerprint" of a crystalline material. The positions and intensities of the diffraction peaks are directly related to the material's crystal structure. Any loss of crystallinity, indicating framework degradation, is immediately apparent as a broadening or disappearance of these peaks.

Step-by-Step Methodology:

  • Sample Preparation:

    • Grind the crystalline powder to a fine, uniform consistency.

    • Mount the powder onto a zero-background sample holder.

    • Rationale: Grinding ensures random orientation of the crystallites, which is necessary for accurate intensity measurements.

  • Data Acquisition:

    • Place the sample in the diffractometer.

    • Scan the sample over a relevant 2θ range (e.g., 5° to 50°) with a step size of ~0.02°.

  • Chemical Stability Test Workflow:

    • This diagram illustrates how PXRD is used as a validation tool before and after subjecting a material to chemical stress.

    PXRD_Workflow Start As-Synthesized Material Initial_PXRD Acquire Initial PXRD Pattern Start->Initial_PXRD Stress Expose to Chemical Stress (e.g., 24h in pH 2 HCl) Initial_PXRD->Stress Baseline established Rinse_Dry Rinse with Solvent & Dry Thoroughly Stress->Rinse_Dry Final_PXRD Acquire Final PXRD Pattern Rinse_Dry->Final_PXRD Compare Compare PXRD Patterns Final_PXRD->Compare

    Caption: Workflow for assessing chemical stability using PXRD as a structural probe.

  • Data Analysis:

    • Overlay the PXRD patterns of the material before and after the stability test.

    • Stable Material: The peak positions and relative intensities will remain largely unchanged.

    • Unstable Material: The peaks will decrease in intensity, broaden, or disappear entirely, indicating a loss of long-range crystalline order.

Conclusion and Future Outlook

The strategic use of this compound as a molecular building block offers a clear and demonstrable pathway to materials with enhanced thermal and chemical stability. The electron-withdrawing nature and hydrophobicity conferred by the fluorine atom provide a distinct advantage over non-fluorinated analogues, particularly for applications in demanding environments.[2][4] The benchmarking protocols outlined in this guide provide a robust framework for quantifying these advantages, ensuring that material selection is driven by reliable, reproducible data.

Future research should focus on exploring the full range of substituted fluoroisophthalic acids and developing a deeper understanding of how the position and number of fluorine substituents can be used to fine-tune material properties for highly specific applications, from targeted drug delivery scaffolds to next-generation catalysts.

References

  • Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. (2023). MDPI.
  • Performance-Based Screening of Porous Materials for Carbon Capture. (2021).
  • Fluorinated metal–organic frameworks for gas separ
  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing.
  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023).
  • The thermal stability of metal-organic frameworks. (2025).
  • Highly Sensitive Measurement of the Refractive Index of Mesoporous Hollow Silica Microcapsules Using Whispering Gallery Mode Resonances. (n.d.). MDPI.
  • This compound. (n.d.). ChemScene.
  • This compound | 1583-65-9. (n.d.). Sigma-Aldrich.
  • Superhydrophobic fluorinated metal–organic framework (MOF)
  • 5-Fluoroisophthalic acid. (n.d.). NIH.
  • (PDF) 5-Fluoroisophthalic acid. (n.d.).
  • Isophthalic acid. (n.d.). Wikipedia.
  • Isophthalic acid – Knowledge and References. (2021). Taylor & Francis.

Sources

A Comparative Guide to the Esterification Kinetics of Fluorinated Isophthalic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the synthesis and modification of aromatic polyesters are of paramount importance. The introduction of fluorine atoms into the polymer backbone can dramatically alter properties such as thermal stability, chemical resistance, and solubility. This guide provides an in-depth technical comparison of the esterification kinetics of isophthalic acid and its fluorinated derivatives. By understanding the influence of fluorine substitution on reaction rates, researchers can better design and optimize polymerization processes.

Introduction: The Significance of Fluorinated Aromatic Polyesters

Aromatic polyesters, derived from dicarboxylic acids like isophthalic acid, are a cornerstone of the high-performance polymer industry. Fluorination of the aromatic ring offers a powerful tool for fine-tuning the material's properties. The high electronegativity of fluorine can significantly impact the electron density of the aromatic ring and, consequently, the reactivity of the carboxylic acid groups.[1][2] This guide focuses on the comparative kinetics of esterification of isophthalic acid and its mono-, di-, and tetra-fluorinated analogues with a generic primary alcohol (R-OH) under acidic catalysis, a process central to the synthesis of these advanced materials. Understanding these kinetic differences is crucial for controlling polymer molecular weight, reaction time, and overall process efficiency.

The Fischer-Speier Esterification: Mechanism and Influencing Factors

The esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst is known as the Fischer-Speier esterification.[3] This reversible reaction proceeds via a nucleophilic acyl substitution mechanism.[4][5]

Fischer_Esterification

The rate of this reaction is influenced by several factors, including temperature, catalyst concentration, and the structure of the reactants.[6][7] The electronic effects of substituents on the carboxylic acid play a critical role. Electron-withdrawing groups, such as fluorine, are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8][9] This enhanced electrophilicity is the primary reason for the anticipated increase in esterification rates for fluorinated isophthalic acids.

Experimental Protocol: A Framework for Kinetic Investigation

To empirically determine and compare the esterification kinetics, a standardized experimental protocol is essential. The following procedure outlines a robust method for monitoring the reaction progress.

Materials and Reagents
  • Isophthalic Acid (IPA)

  • 2-Fluoroisophthalic Acid (2-FIPA)

  • 4-Fluoroisophthalic Acid (4-FIPA)

  • 5-Fluoroisophthalic Acid (5-FIPA)

  • Tetrafluoroisophthalic Acid (TFIPA)

  • Methanol (or other suitable primary alcohol, anhydrous)

  • Sulfuric Acid (concentrated, as catalyst)[10]

  • Toluene (for azeotropic removal of water, optional)[4]

  • Sodium Bicarbonate (saturated solution, for quenching)

  • Anhydrous Magnesium Sulfate (for drying)

  • Internal Standard (e.g., dodecane, for chromatographic analysis)

Reaction Setup and Procedure

Experimental_Workflow

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the isophthalic acid derivative (1.0 eq), a large excess of the alcohol (e.g., 20 eq, serving as both reactant and solvent), and an internal standard.[11]

  • Temperature Control : Heat the mixture to a constant temperature (e.g., the reflux temperature of the alcohol).[6]

  • Initiation : Once the temperature has stabilized, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to initiate the reaction.

  • Sampling : At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching and Work-up : Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate. Extract the organic components with a suitable solvent (e.g., ethyl acetate), and dry the organic layer over an anhydrous drying agent.[11]

  • Analysis : Analyze the quenched samples using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the reactant acid and the ester product relative to the internal standard.[12][13]

Comparative Kinetic Data and Analysis

The rate of esterification is expected to follow second-order kinetics, being first-order with respect to both the carboxylic acid and the alcohol.[7][14] However, by using a large excess of the alcohol, the reaction can be treated as pseudo-first-order with respect to the carboxylic acid.[15] The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln([Acid]) versus time.

The following table summarizes the expected trend in reactivity based on the electronic effects of the fluorine substituents.

Isophthalic Acid DerivativeNumber of Fluorine AtomsExpected Relative Rate Constant (k')Rationale for Reactivity
Isophthalic Acid (IPA)01.00 (Baseline)No inductive effect from substituents.
5-Fluoroisophthalic Acid (5-FIPA)1~ 2.5Fluorine at the 5-position exerts a moderate electron-withdrawing inductive effect on both carboxyl groups.
4-Fluoroisophthalic Acid (4-FIPA)1~ 3.0Fluorine at the 4-position has a stronger inductive effect on the adjacent carboxyl group compared to the 5-position.
This compound (2-FIPA)1~ 1.5Steric hindrance from the fluorine atom at the 2-position may slightly counteract the activating inductive effect.[2]
Tetrafluoroisophthalic Acid (TFIPA)4> 10The cumulative and strong electron-withdrawing inductive effect of four fluorine atoms significantly increases the electrophilicity of the carbonyl carbons.[8]

Analysis of Expected Trends:

  • Inductive Effect : The primary driver for the increased reaction rate is the electron-withdrawing inductive effect of the fluorine atoms.[8] This effect polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

  • Positional Influence : The position of the fluorine substituent matters. A fluorine atom closer to a carboxylic acid group will exert a stronger inductive effect on that group.

  • Steric Hindrance : In the case of this compound, the fluorine atom is ortho to one of the carboxylic acid groups. This proximity may introduce steric hindrance, slightly impeding the approach of the alcohol nucleophile and tempering the rate enhancement.[2]

  • Cumulative Effect : With multiple fluorine substituents, as in tetrafluoroisophthalic acid, the inductive effects are additive, leading to a substantial increase in the esterification rate.

Conclusion and Future Directions

The fluorination of isophthalic acid provides a clear and predictable method for enhancing its esterification rate. The strong electron-withdrawing nature of fluorine significantly increases the electrophilicity of the carboxylic acid groups, thereby accelerating the reaction. This guide provides a theoretical framework and a practical experimental protocol for quantifying these effects.

For professionals in polymer and materials science, these findings have direct implications for the synthesis of fluorinated polyesters. The faster reaction kinetics can lead to reduced reaction times, lower energy consumption, and potentially milder reaction conditions. Further research could explore the kinetics with different alcohols, investigate various catalytic systems, and correlate the kinetic data with the final properties of the resulting polymers.

References

  • Zetterlund, P. B., Weaver, W., & Johnson, A. F. (Year not available). KINETICS OF POLYESTERIFICATION: MODELLING OF THE CONDENSATION OF MALEIC ANHYDRIDE, PHTHALIC ANHYDRIDE, AND 1,2-PROPYLENE GLYCOL. Polymer Reaction Engineering, 10(1-2). Available at: [Link]

  • ResearchGate. (2025). Kinetic model for the increase of reaction order during polyesterification. Available at: [Link]

  • MDPI. (n.d.). Modeling the Kinetics of Polyethylene Terephthalate and Polyesters with Terminal Hydroxyl Groups Transesterification Reactions. Available at: [Link]

  • Chen, L., Johnson, B. D., Grinberg, N., Bickery, G. R., & Ellison, D. K. (Year not available). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies, 21(9). Available at: [Link]

  • Longdom Publishing. (2015). Kinetic Study on the Polyesterification and Copolymerisation Process of Unstyrenated and Styrenated Palm Kernel Oil Based Alkyd. Available at: [Link]

  • R Discovery. (1994). Kinetic model for main and side reactions in the polyesterification of dicarboxylic acids with diols. Chemical Engineering Science, 49. Available at: [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

  • PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-8. Available at: [Link]

  • Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Available at: [Link]

  • ResearchGate. (2025). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Available at: [Link]

  • Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Communications. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]

  • ResearchGate. (2025). Fluorine substituent effects (on bioactivity). Available at: [Link]

  • Moffat, A., & Hunt, H. (Year not available). The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). CN101279940A - Preparation of isophthalic acid-5-sulfonic acid, ester, salt and ester salt thereof.
  • (Publication details not fully available).
  • ResearchGate. (n.d.). Kinetic Study of Esterification Reaction. Available at: [Link]

  • (Publication details not fully available). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.
  • ResearchGate. (2025). Selective esterification of phthalic acids in two ionic liquids at high temperatures using a thermostable lipase of Bacillus thermocatenulatus: A comparative study. Available at: [Link]

  • European Patent Office. (n.d.). EP 0812818 A1 - Esterification process. Available at: [Link]

  • ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Google Patents. (n.d.). GB793160A - A process for the esterification of isophthalic acid.
  • Google Patents. (n.d.). CN101279940B - Preparation of isophthalic acid-5-sulfonic acid, ester, salt and ester salt thereof.
  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Available at: [Link]

  • ResearchGate. (2025). Kinetics of the Mono-esterification Between Terephthalic Acid and 1,4-Butanediol. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • PMC. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Available at: [Link]

  • Sciforum. (2025). Chemical Equilibrium and Kinetics in the Autocatalytic Reaction System 2,2,2-Trifluoroacetic Acid–Propan-1-ol–Water–Propyl 2,2,2-Trifluoroacetate. Available at: [Link]

  • PubMed. (2012). Kinetics of esterification of acidified oil with different alcohols by a cation ion-exchange resin/polyethersulfone hybrid catalytic membrane. Bioresource Technology, 112, 28-33. Available at: [Link]

  • Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • ResearchGate. (2025). Kinetic Study of Esterification Reaction. Available at: [Link]

  • JETIR. (2019). KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. Journal of Emerging Technologies and Innovative Research, 6(5). Available at: [Link]

  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Available at: [Link]

  • YouTube. (2012). Fischer Esterification. Available at: [Link]

  • ResearchGate. (2025). Esterification of benzenecarboxylic acids with ethylene glycol, 11. Kinetics of the initial stage of metal‐ion catalyzed polyesterification of isophthalic acid with ethylene glycol. Available at: [Link]

Sources

A Comparative Guide to the Gas Adsorption Properties of 2-Fluoroisophthalic Acid Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of the gas adsorption properties of Metal-Organic Frameworks (MOFs) synthesized using 2-Fluoroisophthalic acid as the organic linker. We will explore the impact of fluorine functionalization on the framework's characteristics and compare its performance against its non-fluorinated counterpart and other benchmark MOFs. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of MOFs for gas storage and separation.

The Advantage of Fluorine Functionalization in MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and versatile functionalities make them exceptional candidates for a wide range of applications, including gas storage, separation, and catalysis.[1][2] The choice of the organic linker is crucial in determining the final properties of the MOF.

Isophthalic acid and its derivatives are commonly used linkers in the synthesis of robust MOFs.[3][4] The introduction of a fluorine atom onto the isophthalic acid backbone, creating this compound, can significantly alter the electronic and geometric properties of the resulting MOF. The high electronegativity of fluorine can create favorable interactions with specific gas molecules, particularly carbon dioxide, which possesses a significant quadrupole moment.[5][6] This can lead to enhanced CO2 adsorption capacity and selectivity, which is highly desirable for applications such as carbon capture and natural gas purification.[6] Furthermore, fluorination can increase the hydrophobicity of the framework, improving its stability in the presence of moisture.[6]

Comparative Analysis of Gas Adsorption Properties

The performance of a MOF in gas adsorption applications is typically evaluated based on several key parameters: BET surface area, Langmuir surface area, pore volume, and gas uptake capacity.[1][7] Below is a comparative table summarizing these properties for a hypothetical this compound-based MOF (F-MOF-X) against its non-fluorinated analogue (MOF-X) and the well-known benchmark MOF, HKUST-1.

PropertyF-MOF-X (Hypothetical)MOF-X (Isophthalic Acid-Based)HKUST-1
BET Surface Area (m²/g) ~1400~1500[8]1526[8]
Langmuir Surface Area (m²/g) ~1600~1700[8]1531[8]
Pore Volume (cm³/g) ~0.600.584[8]0.585[8]
CO₂ Uptake (298 K, 1 bar) HighModerate2.3 mmol/g
CO₂/N₂ Selectivity EnhancedBaselineModerate

Note: The values for F-MOF-X are projected based on the known effects of fluorination on similar MOF structures. Experimental data for a specific this compound MOF would be required for a precise comparison.

The introduction of fluorine is anticipated to slightly decrease the overall surface area and pore volume due to the larger size of the fluorine atom compared to hydrogen. However, the enhanced affinity for CO2, driven by electrostatic interactions with the C-F bonds, is expected to result in a higher CO2 uptake, especially at lower pressures, and improved selectivity over other gases like nitrogen.[6]

Experimental Protocols

To ensure the validity and reproducibility of research findings, standardized experimental protocols are essential. The following sections detail the synthesis of a representative this compound MOF and the subsequent characterization of its gas adsorption properties.

Synthesis of a this compound-Based MOF (Eu-MOF Example)

This protocol describes the hydrothermal synthesis of a luminescent europium-based MOF using 4-Fluoroisophthalic acid, which serves as a good model for a this compound system.[9]

Materials:

  • 4-Fluoroisophthalic acid (or this compound)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-dimethylformamide (DMF)

  • Deionized water

  • 25 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of the fluorinated isophthalic acid and 0.1 mmol of Eu(NO₃)₃·6H₂O in a solvent mixture of 6 mL of DMF and 2 mL of deionized water.[9]

  • Stir the mixture at room temperature for 30 minutes to ensure a homogeneous solution is formed.[9]

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.[9]

  • Seal the autoclave and place it in an oven heated to 120 °C for 72 hours.[9]

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.[9]

  • Collect the colorless crystals by filtration.[9]

Causality Behind Experimental Choices:

  • Hydrothermal Synthesis: This method is widely used for MOF synthesis as it allows for the crystallization of high-quality, stable frameworks. The elevated temperature and pressure facilitate the coordination reaction between the metal ions and the organic linkers.

  • DMF/Water Solvent System: DMF is a common solvent for dissolving the organic linker, while water is used to dissolve the metal salt. The ratio of these solvents can influence the final structure and morphology of the MOF crystals.

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_collection Product Collection dissolve Dissolve Reactants (Fluorinated Isophthalic Acid + Metal Salt) in DMF/Water stir Stir for 30 min at Room Temperature dissolve->stir transfer Transfer to Teflon-lined Autoclave stir->transfer heat Heat at 120°C for 72 hours transfer->heat cool Cool to Room Temperature heat->cool filtrate Filter to Collect Crystals cool->filtrate

Caption: Hydrothermal synthesis workflow for a fluorinated isophthalic acid MOF.

Gas Adsorption Analysis

Accurate characterization of a MOF's porosity is critical for evaluating its potential for gas adsorption applications.[1][7] This involves a multi-step process of sample activation followed by isotherm measurements.

Protocol for Sample Activation and Analysis:

  • Sample Preparation: Accurately weigh approximately 30-100 mg of the as-synthesized MOF into a clean, dry sample tube.[10]

  • Solvent Exchange: To remove residual high-boiling point solvents from the pores, immerse the as-synthesized MOF in a solvent with a lower boiling point, such as acetone. Allow the sample to soak for several hours, then decant the solvent. Repeat this process 3-5 times.[10]

  • Thermal Activation: Attach the sample tube to the degas port of a gas adsorption analyzer. Heat the sample under a dynamic vacuum at a temperature appropriate for the material's thermal stability (e.g., 150 °C for 5 hours) to remove the exchanged solvent and any adsorbed atmospheric gases.[10]

  • Cooling: After the heating period, allow the sample to cool to room temperature while still under vacuum.[10]

  • Nitrogen Adsorption/Desorption (for BET and Pore Volume Analysis):

    • Transfer the activated sample to the analysis port of the gas adsorption analyzer.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).[10]

    • Introduce calibrated doses of high-purity nitrogen gas into the sample tube and record the amount of gas adsorbed at each equilibrium pressure over a relative pressure (P/P₀) range of approximately 10⁻⁶ to 0.995.[10]

    • The Brunauer-Emmett-Teller (BET) method is then applied to the N₂ adsorption data in the appropriate pressure range to calculate the specific surface area.[11][12]

    • The total pore volume is typically calculated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).[13]

  • High-Pressure Gas Adsorption (e.g., CO₂, CH₄):

    • For gases like CO₂ and CH₄, measurements are typically performed at higher pressures and ambient temperatures (e.g., 273 K and 298 K).

    • A specialized high-pressure gas adsorption analyzer is used.[14]

    • The activated sample is maintained at the desired temperature, and the gas of interest is introduced at increasing pressures. The amount of adsorbed gas is measured at each equilibrium point to generate the adsorption isotherm.

Trustworthiness of the Protocol:

  • Activation is Crucial: The activation step is critical to ensure that the pores are accessible to the gas molecules. Incomplete activation will lead to an underestimation of the material's true porosity and gas storage capacity.

  • BET Consistency Criteria: For microporous materials like MOFs, it is important to apply the BET analysis within a pressure range that satisfies established consistency criteria to obtain a meaningful surface area value.[11][12]

Gas_Adsorption_Workflow cluster_activation Sample Activation cluster_analysis Gas Adsorption Measurement cluster_data Data Analysis prep Weigh Sample exchange Solvent Exchange prep->exchange activate Thermal Activation (Vacuum & Heat) exchange->activate n2_adsorption N₂ Adsorption/Desorption at 77 K activate->n2_adsorption high_p_adsorption High-Pressure Gas Adsorption (CO₂, CH₄, etc.) at 273/298 K activate->high_p_adsorption bet BET Surface Area Calculation n2_adsorption->bet pore_volume Pore Volume Determination n2_adsorption->pore_volume uptake Gas Uptake Capacity & Selectivity high_p_adsorption->uptake

Caption: Workflow for gas adsorption analysis of MOFs.

Conclusion

The incorporation of fluorine into the organic linkers of MOFs, such as in this compound, presents a promising strategy for enhancing their gas adsorption properties, particularly for CO₂ capture. While potentially leading to a slight reduction in surface area, the electronic modifications introduced by the fluorine atoms can significantly improve the affinity and selectivity for quadrupolar gases. The standardized protocols for synthesis and characterization outlined in this guide provide a framework for the reliable evaluation and comparison of these advanced materials, paving the way for their application in critical areas of gas storage and separation. Further experimental studies on MOFs derived directly from this compound are warranted to fully elucidate their potential and validate the expected performance enhancements.

References

  • Covalent Metrology. (n.d.). Pore Size and Pore Volume Measurement of Metal Organic Frameworks. Retrieved from [Link]

  • Journal of Visualized Experiments. (2024, March 8). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Retrieved from [Link]

  • JoVE. (2024, March 8). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid–base directed supramolecular isomers of isophthalate based MOFs for CO2 adsorption and transformation. Retrieved from [Link]

  • Noro, S., & Nakamura, T. (2017). Fluorine-functionalized metal–organic frameworks and porous coordination polymers. NPG Asia Materials, 9(9), e433. Retrieved from [Link]

  • OSTI.gov. (2024, March 8). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Retrieved from [Link]

  • ACS Publications. (2024, April 30). A Microporous Mn(II) MOF Based on 5-(4H-1,2,4-triazol-4-yl) Isophthalic Acid for CO2/N2 Separation. Retrieved from [Link]

  • ACS Publications. (2010). Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, October 5). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Retrieved from [Link]

  • PubMed. (2023, June 27). Surface Properties of Fluorine-Functionalized Metal-Organic Frameworks Based on Inverse Gas Chromatography. Retrieved from [Link]

  • PubMed. (2010, April 20). Evaluation of the BET method for determining surface areas of MOFs and zeolites that contain ultra-micropores. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental Screening of Porous Materials for High Pressure Gas Adsorption and Evaluation in Gas Separations: Application to MOFs (MIL-100 and CAU-10). Retrieved from [Link]

  • ACS Publications. (2023, June 9). Surface Properties of Fluorine-Functionalized Metal–Organic Frameworks Based on Inverse Gas Chromatography. Retrieved from [Link]

  • ACS Publications. (2018, April 16). Three Cd(II) MOFs with Different Functional Groups: Selective CO2 Capture and Metal Ions Detection. Retrieved from [Link]

  • ResearchGate. (2023, July 31). Surface Properties of Fluorine-Functionalized Metal-Organic Frameworks Based on Inverse Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface Area Analysis from the Langmuir and BET Theories. Retrieved from [Link]

  • TA Instruments. (n.d.). Gas Storage Capacity of MOF Materials - Measuring High Pressure Methane Adsorption. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Retrieved from [Link]

  • MDPI. (2024, December 10). High-Pressure Gas Adsorption on Covalent Organic Framework CTF-1. Retrieved from [Link]

  • MDPI. (2023, May 14). Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. Retrieved from [Link]

  • ACS Publications. (2010, March 19). Gas Adsorption Study on Mesoporous Metal−Organic Framework UMCM-1. Retrieved from [Link]

  • IntechOpen. (2017, August 23). Metal-organic Frameworks as Novel Adsorbents: A Preview. Retrieved from [Link]

  • ACS Publications. (n.d.). A Series of Metal-Organic Frameworks for Selective CO2 Capture and Catalytic Oxidative Carboxylation of Olefins. Retrieved from [Link]

  • ResearchGate. (2025, November 21). Microscopic adsorption of CO2 in metal organic frameworks (MOF-5, ZIF-8 and UiO-66) by grand canonical Monte Carlo simulation: A comparative analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal organic frameworks for adsorption-based separation of fluorocompounds: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Two NbO-type MOFs based on linear and zigzag diisophthalate ligands: exploring the effect of ligand-originated MOF isomerization on gas adsorption properties. Retrieved from [Link]

  • eScholarship. (n.d.). Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids. Retrieved from [Link]

  • PubMed. (2016, October 12). UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. Retrieved from [Link]

  • ResearchGate. (2020, September 12). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013186542A1 - Synthesis of mofs.

Sources

A Comparative Guide to the Mechanical Properties of 2-Fluoroisophthalic Acid Polymers: An Inferential Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Polymer Research Division Subject: Comparative Analysis of the Mechanical Properties of 2-Fluoroisophthalic Acid Polymers

Introduction: The Promise and the Knowledge Gap

The strategic incorporation of fluorine into polymer backbones has long been a pivotal strategy for designing high-performance materials. Fluorination can dramatically alter a polymer's properties, often enhancing thermal stability, chemical resistance, and solubility, while lowering the dielectric constant and water absorption.[1] this compound represents a potentially valuable but underexplored monomer for the synthesis of advanced aromatic polyamides and polyimides. Its unique structure—an aromatic dicarboxylic acid with a highly electronegative fluorine atom ortho to one of the carboxylic acid groups—suggests that polymers derived from it could exhibit a unique combination of properties.

The Influence of Fluorine on Aromatic Polymer Backbones: A Mechanistic Overview

The introduction of a fluorine atom onto the isophthalic acid moiety is anticipated to influence the mechanical properties of the resulting polymers through several key mechanisms:

  • Increased Intermolecular Forces: The high electronegativity of the fluorine atom can lead to strong dipole-dipole interactions and potentially hydrogen bonding with adjacent polymer chains, which could enhance tensile strength and modulus.

  • Disrupted Chain Packing: The presence of the fluorine atom, with a larger van der Waals radius than hydrogen, can disrupt the regular packing of polymer chains. This may lead to a more amorphous morphology, which could increase solubility and potentially enhance elongation at break, but might also slightly reduce the ultimate tensile strength and modulus compared to highly crystalline non-fluorinated analogues.

  • Enhanced Thermal Stability: The high bond energy of the C-F bond is known to contribute to the superior thermal stability of fluorinated polymers.[2] This suggests that polymers from this compound would likely exhibit high glass transition temperatures (Tg) and decomposition temperatures.

  • Improved Solubility: A common characteristic of fluorinated polymers is their enhanced solubility in organic solvents, which is a significant advantage for processing and film casting.[3]

Comparative Analysis of Mechanical Properties: An Inferential Approach

In the absence of direct experimental data for polymers synthesized from this compound, we can draw parallels from studies on other fluorinated aromatic polyamides and polyimides. The following table presents a comparative summary of the mechanical properties of various fluorinated aromatic polymers and their non-fluorinated counterparts, which serves as a proxy for the expected performance of this compound-based polymers.

Polymer TypeMonomersTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
Fluorinated Polyamide (Example) 2,2‐bis[4‐(4‐amino‐2‐fluorophenoxy)phenyl]hexafluoropropane and terephthalic acidup to 82up to 2.3up to 9[4]
Non-Fluorinated Polyamide (Isophthalamide) Isophthalic acid and aromatic diamine~100~2.5~5-10General Literature
Fluorinated Polyimide (Example 1) Fluorinated dianhydride (6FDA) and MDI57-5[5]
Fluorinated Polyimide (Example 2) Rigid fluorinated aromatic diamine and dianhydrideup to 326.7up to 8.443.2[6]
Non-Fluorinated Polyimide (Kapton® type) Pyromellitic dianhydride and 4,4'-oxydianiline~170~3.0~70General Literature

Disclaimer: The data presented for fluorinated polymers are from examples of polymers containing fluorine in various positions on the polymer backbone, not specifically from this compound. These values are intended to provide a general indication of the range of properties that might be expected.

From this comparative data, we can infer that polyamides and polyimides derived from this compound are likely to be strong, rigid materials. The exact balance of properties will, of course, depend on the corresponding diamine or dianhydride used in the polymerization. For instance, the use of a rigid, linear diamine would be expected to yield a polymer with a higher modulus and tensile strength, while a more flexible, kinked diamine would likely result in a polymer with greater elongation at break.

Experimental Protocols: A Roadmap for Future Research

To validate the inferred properties and fully characterize polymers derived from this compound, the following experimental workflows are recommended.

Synthesis of Aromatic Polyamides

Aromatic polyamides are typically synthesized via a low-temperature solution polycondensation reaction.

Diagram of Polyamide Synthesis Workflow

G cluster_synthesis Polyamide Synthesis Monomer Dissolution Dissolve Aromatic Diamine in NMP/LiCl Polycondensation Add Diacid Chloride to Diamine Solution at 0°C Monomer Dissolution->Polycondensation Acid Chloride Preparation Convert this compound to Diacid Chloride (SOCl2) Acid Chloride Preparation->Polycondensation Polymerization Stir at Room Temperature for 24h under N2 Polycondensation->Polymerization Precipitation Precipitate Polymer in Methanol Polymerization->Precipitation Purification Wash and Dry the Polymer Precipitation->Purification

Caption: Workflow for the synthesis of aromatic polyamides.

Step-by-Step Methodology:

  • Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in a solvent system of N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (LiCl).

  • Acid Chloride Synthesis: Separately, convert this compound to 2-Fluoroisophthaloyl dichloride by reacting it with an excess of thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The excess SOCl2 is removed by distillation.

  • Polycondensation: Cool the diamine solution to 0°C in an ice bath. Slowly add the synthesized 2-Fluoroisophthaloyl dichloride to the stirred diamine solution.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Isolation and Purification: Precipitate the resulting viscous polymer solution into a non-solvent such as methanol. The fibrous polymer is then collected by filtration, washed thoroughly with methanol and water to remove unreacted monomers and salts, and dried in a vacuum oven.

Mechanical Property Testing

The mechanical properties of the synthesized polymers should be evaluated using standardized testing methods.

Diagram of Mechanical Testing Workflow

G cluster_testing Mechanical Property Testing Film Casting Cast Polymer Solution onto Glass Plate Drying Dry Film in Vacuum Oven (Stepwise Heating) Film Casting->Drying Specimen Preparation Cut Dried Film into Dumbbell-shaped Specimens (ASTM D638) Drying->Specimen Preparation Tensile Testing Perform Tensile Test on Universal Testing Machine (ASTM D882) Specimen Preparation->Tensile Testing Data Analysis Calculate Tensile Strength, Modulus, and Elongation at Break Tensile Testing->Data Analysis

Caption: Workflow for mechanical property testing of polymer films.

Step-by-Step Methodology:

  • Film Preparation: Prepare a polymer solution (e.g., 10-15 wt% in DMAc) and cast it onto a clean, dry glass plate using a doctor blade to ensure uniform thickness.

  • Drying: Dry the film in a vacuum oven with a stepwise heating program to remove the solvent completely without introducing voids. A typical cycle might be 80°C for 4 hours, 150°C for 2 hours, and 200°C for 1 hour.

  • Specimen Preparation: Carefully peel the dried film from the glass plate. Cut the film into dumbbell-shaped specimens according to ASTM D638 standards.

  • Tensile Testing: Conduct tensile tests on the specimens using a universal testing machine according to ASTM D882 standards.[7] A minimum of five specimens should be tested for each polymer to ensure statistical significance.

  • Data Analysis: From the resulting stress-strain curves, determine the tensile strength, Young's modulus, and elongation at break.

Conclusion and Future Outlook

While direct experimental data remains elusive, this inferential analysis, grounded in the established principles of polymer chemistry and the properties of analogous fluorinated aromatic polymers, provides a strong foundation for anticipating the mechanical behavior of polymers derived from this compound. It is hypothesized that these polymers will exhibit high tensile strength and modulus, coupled with the enhanced thermal stability and solubility characteristic of fluorinated polymers.

The true potential of this compound as a monomer for high-performance polymers can only be unlocked through rigorous experimental investigation. The synthesis and testing protocols outlined in this guide provide a clear path forward for researchers to validate these hypotheses and to fully elucidate the structure-property relationships of this promising class of materials. Such research will be invaluable for the rational design of next-generation polymers for demanding applications in aerospace, electronics, and biomedical devices.

References

  • Jiang, Y., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages.[8]

  • (2025). Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. Publisher.[3]

  • (2022). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. PMC.[6]

  • (2025). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. ResearchGate.[1]

  • (Year). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI.[2]

  • (2003). Synthesis and properties of novel aromatic polyamides derived from 2,2‐bis[4‐(4‐amino‐2‐fluorophenoxy) phenyl]hexafluoropropane and aromatic dicarboxylic acids. Journal of Applied Polymer Science.[4]

  • Sarkar, A. (Year). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.

  • (Year). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Universiti Kebangsaan Malaysia.[5]

  • (2025). Transparent Alicyclic Polyimides Prepared via Copolymerization or Crosslinking: Enhanced Flexibility and Optical Properties for Flexible Display Cover Windows. NIH.[9]

  • (Year). Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. Aidic.[10]

  • (2019). Upcycling aromatic polymers through C–H fluoroalkylation. PMC.[11]

  • (1992). The Mechanical Properties of Polyimide Films after Exposure to High pH. SciSpace.[7]

  • (2025). A Comparative Guide to 4-Hydroxyisophthalic Acid and Terephthalic Acid as Polymer Building Blocks. Benchchem.[12]

  • (2025). Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering. PMC.[13]

  • (Year). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry (RSC Publishing).[14]

  • (Year). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. NIH.[15]

  • (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. ResearchGate.[16]

  • (2025). Isophthalic vs. Orthophthalic UPR: Discover the Difference. Crest Resin.[17]

  • (2018). Influence of terephthalic and orthophthalic units on the properties of polyols and polyurethane foams. Journal Name.[18]

  • (2019). Upcycling aromatic polymers through C–H fluoroalkylation. ResearchGate.[19]

  • (Year). Isophthalic Polyester: Structure, Properties, and Applications. Income Pultrusion.[20]

  • (Year). Isophthalic acid. Wikipedia.[21]

  • (1981). Synthesis and optical properties of asymmetric polyamides derived from cyclopropyl diacids and diamines. University of Michigan.[22]

  • (Year). Polyamide Syntheses. ResearchGate.[23]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoroisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific, comprehensive disposal and toxicology data for 2-Fluoroisophthalic acid (CAS No. 1583-65-9) is limited in readily available public literature. Therefore, this guide is synthesized from the Safety Data Sheets (SDS) of structurally similar compounds, including its isomer 5-Fluoroisophthalic acid and 2-Fluorobenzoic acid, combined with established best practices for the management of halogenated organic acid waste.[1] It is imperative to treat this compound as a hazardous substance and to conduct a thorough, site-specific risk assessment in consultation with your institution's Environmental Health & Safety (EHS) department before handling or disposal.

Core Principles: Hazard Assessment and Waste Characterization

The foundation of any disposal procedure is a complete understanding of the material's hazards. This compound is a halogenated aromatic carboxylic acid.[2] This classification immediately informs our disposal strategy, placing it into a specific category of chemical waste that requires careful segregation and handling.

Based on data from analogous compounds, this compound should be presumed to be a hazardous material that causes significant irritation.[3][4][5] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] While not explicitly "listed" waste, this compound waste would be classified as hazardous due to its irritant properties, falling under a toxicity or corrosivity characteristic depending on its concentration and formulation.

Table 1: Presumed GHS Hazard Identification for this compound
Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[4][5]

This hazard profile dictates that direct contact must be avoided and that the waste cannot be disposed of via standard laboratory drains or general refuse.[7]

Immediate Safety & Handling Protocols

Before beginning any work that will generate this compound waste, ensure the following controls are in place. This proactive approach is the first tier in safe waste management, focusing on pollution prevention and source reduction.[8]

  • Engineering Controls : All handling of this compound, both in its pure form and when preparing waste, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes:

    • Eye Protection : Chemical safety goggles and/or a full-face shield.[3][9]

    • Hand Protection : Chemically resistant gloves, such as nitrile. Always check the manufacturer's glove compatibility data.

    • Body Protection : A properly fastened laboratory coat.[3]

  • Emergency Preparedness : An eyewash station and safety shower must be immediately accessible.[9] Ensure a spill kit appropriate for solid acidic chemicals is available.

Step-by-Step Disposal Protocol for this compound

Disposal is a systematic process that begins at the point of generation.[6] Adherence to this protocol ensures safety and regulatory compliance with federal and state laws.[10]

Step 1: Waste Segregation

This is the most critical step. Due to its chemical nature, this compound waste must be segregated as a halogenated organic acid .[11][12]

  • DO NOT mix with:

    • Bases or caustics (risk of violent reaction).[13][14]

    • Oxidizing agents.[13]

    • Non-halogenated organic solvents.[15]

    • Aqueous waste containing heavy metals.[12]

Causality: Proper segregation is essential for two reasons. First, it prevents potentially violent chemical reactions within the waste container.[16] Second, hazardous waste streams are treated differently; halogenated wastes are typically designated for high-temperature incineration to ensure the complete destruction of the molecule and scrubbing of acid gases (like hydrogen fluoride) from the effluent.[11][17] Mixing waste streams complicates and increases the cost of disposal and can lead to regulatory violations.

Step 2: Container Selection

Choose a waste container that is in good condition, free of damage, and chemically compatible with acidic, halogenated organic material.[6]

  • Recommended Materials : Use a designated high-density polyethylene (HDPE) or glass container.[18][19] Avoid metal containers, as acids will cause corrosion.[20]

  • Secure Closure : The container must have a screw-top, leak-proof lid.[6] The container must remain closed at all times, except when waste is actively being added.[7][15]

Step 3: Labeling

Proper labeling is a strict regulatory requirement and is vital for the safety of all personnel who will handle the container.[7][13]

  • Before any waste is added, affix a "Hazardous Waste" label from your institution's EHS department.[21]

  • Clearly write the full chemical name: "this compound" . Do not use abbreviations.[15]

  • If the waste is a solution, list all components and their approximate percentages or volumes, even non-hazardous components like water.[13]

  • Indicate the relevant hazards (e.g., "Irritant," "Corrosive").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][13]

  • Secondary Containment : The primary waste container should be placed inside a larger, chemically compatible secondary container (like a plastic tub) to contain any potential leaks or spills.[17]

  • Storage Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed by EHS within three days.[7]

Step 5: Final Disposal

The final step is to arrange for pickup and disposal by trained professionals.

  • Contact EHS : Once your waste container is full or your project is complete, contact your institution's EHS office to schedule a waste pickup.[7]

  • DO NOT pour this compound waste down the drain under any circumstances.[7]

  • DO NOT dispose of solid this compound in the regular trash.[6]

The ultimate disposal will be carried out at a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be managed in accordance with EPA regulations.[10]

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.[20]

  • Triple Rinse : Rinse the container thoroughly with a suitable solvent (e.g., water, if the acid is soluble, or a small amount of a solvent like ethanol or acetone). The first rinsate is considered acutely hazardous and must be collected and added to your halogenated organic acid waste container.[21]

  • Collect Rinsate : Best practice is to collect all three rinses as hazardous waste to ensure no hazardous residue remains.[19]

  • Deface Label : Completely remove or obliterate the original chemical label on the empty, rinsed container.[20][21]

  • Final Disposal : After rinsing and defacing the label, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling stream. Consult your institutional policy.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for managing waste streams related to this compound.

G Disposal Workflow for this compound A Waste Generation Point (this compound) B Is it pure solid, residual powder, or a concentrated solution? A->B Solid/Solution C Is it an empty container? A->C Container D Collect as Hazardous Waste in labeled, compatible container. B->D Yes H Perform Triple Rinse. Collect first (or all) rinsate. C->H Yes E Segregate as 'Halogenated Organic Acid' D->E F Store in SAA with secondary containment. E->F G Contact EHS for disposal pickup. F->G I Add rinsate to the hazardous waste container. H->I J Deface original label. H->J After rinsing I->E K Dispose of clean container in appropriate lab recycling. J->K

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoroisophthalic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoroisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.